1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURXKMZTZITQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a close structural resemblance to purine bases.[1] This structural similarity allows compounds bearing this core to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including applications as kinase inhibitors and anticancer agents.[2][3] This guide provides a comprehensive overview of a robust synthetic route to a key derivative, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, and details the analytical techniques essential for its characterization.
Strategic Synthesis: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step sequence, beginning with the construction of the core heterocyclic system, followed by functional group manipulations to introduce the desired nitrile moiety at the C4 position. This strategy offers a reliable and scalable route to the target compound.
A well-established method for constructing the pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction.[1][4] This involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophile, followed by thermal cyclization. Subsequent functionalization at the 4-position then yields the target carbonitrile.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile chemical structure and IUPAC name
An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets.[2] This guide focuses on a specific, functionally critical derivative: This compound . We will provide an in-depth exploration of its chemical identity, strategic importance in drug discovery, detailed synthetic methodologies, and analytical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.
Core Molecular Identity
A precise understanding of the molecule's fundamental properties is the foundation for all subsequent research and development.
Chemical Structure and IUPAC Name
The molecule consists of a fused pyrazole and pyridine ring system, with a nitrile group substituted at the 4th position of the pyridine ring.
Chemical Structure:
(Note: An illustrative image would be placed here in a final document. The structure is a pyrazole ring fused with a pyridine ring, with a C≡N group at position 4.)
-
Systematic IUPAC Name: this compound
-
Common Name: 4-Cyano-7-azaindazole
-
CAS Number: 1378652-03-9[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These values influence solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | [4] |
| Molecular Weight | 144.13 g/mol | [4] |
| Form | Solid | [4] |
| XLogP3 | 2.4 | [5] |
| Boiling Point (Predicted) | 397.1 ± 22.0 °C | [5] |
| pKa (Predicted) | 8.11 ± 0.40 | [5] |
Strategic Importance in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is not merely another heterocycle; its utility is rooted in its proven ability to serve as a scaffold for potent and selective inhibitors of key pathological targets.
A Privileged Scaffold for Kinase Inhibition
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent inhibitors for several kinase families.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Novel derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been designed as potent and selective FGFR kinase inhibitors.[6] The N(1)-H of the pyrazole ring is often crucial for activity, as it can participate in essential hydrogen-bonding interactions within the kinase's ATP-binding domain.[6] Methylation of this position, for instance, can completely abrogate inhibitory activity.[6]
-
TANK-Binding Kinase 1 (TBK1): As a key regulator of innate immunity signaling, TBK1 is a target for autoimmune diseases and certain cancers.[7] Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives that act as highly potent TBK1 inhibitors, with some compounds showing IC₅₀ values in the nanomolar range.[7]
The nitrile group at the C4 position is a synthetically versatile and electronically significant feature. It is a strong hydrogen bond acceptor and can engage in critical interactions with amino acid residues in an enzyme's active site, enhancing binding affinity and selectivity.
Mechanism of Action: Targeting Kinase Signaling
The primary mechanism by which these compounds exert their therapeutic effect is by competing with adenosine triphosphate (ATP) for the kinase binding site. This competitive inhibition prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
Caption: Inhibition of the FGFR signaling cascade by a 1H-pyrazolo[3,4-b]pyridine derivative.
Synthetic Strategies and Methodologies
The synthesis of substituted 1H-pyrazolo[3,4-b]pyridines can be achieved through several robust and versatile methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the pyridine ring, revealing a substituted aminopyrazole as a key intermediate. This strategy is advantageous as a wide variety of aminopyrazoles are commercially available or readily synthesized.
Caption: Retrosynthetic approach for the 1H-pyrazolo[3,4-b]pyridine core.
Key Synthetic Pathways
Two primary strategies dominate the synthesis of this scaffold: building the pyridine ring onto a pre-existing pyrazole, or vice-versa.[2]
-
Condensation from Aminopyrazoles: This is one of the most common and effective methods. It involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic partner, such as an α,β-unsaturated ketone or aldehyde.[8] To achieve the desired 4-carbonitrile product, a precursor containing a nitrile group, such as an ethoxymethylenemalononitrile derivative, is required.
-
The Gould-Jacobs Reaction: A classic method for quinoline synthesis that can be adapted for pyrazolopyridines.[9] Instead of an aniline, a 3-aminopyrazole is reacted with a reagent like diethyl 2-(ethoxymethylene)malonate.[2] Subsequent chemical manipulations of the resulting intermediate would be necessary to install the 4-carbonitrile group.
-
Multicomponent Reactions (MCRs): These reactions offer significant advantages in efficiency by combining three or more starting materials in a single pot to form the product.[1] A typical MCR for this scaffold might involve an aminopyrazole, an aldehyde, and a compound with an active methylene group (like malononitrile) in the presence of a catalyst.[1]
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a plausible and efficient one-pot, three-component synthesis of this compound. This method is chosen for its operational simplicity and high convergence.
Reaction: 3-amino-1H-pyrazole + Benzaldehyde + Malononitrile → this compound derivative (via an intermediate).
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1H-pyrazole (1.0 eq), the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and malononitrile (1.0 eq) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), to the mixture. The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction typically proceeds through the formation of a dihydropyridine intermediate, which then undergoes spontaneous oxidation to the aromatic pyrazolopyridine product.[1] The total reaction time is typically 4-8 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.
-
Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound, this compound, using analytical techniques as described in the next section.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR will confirm the presence of protons on the aromatic rings, and their splitting patterns and chemical shifts provide information about their relative positions. ¹³C NMR will confirm the number of unique carbon atoms, including the characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z), which should match the calculated exact mass of C₇H₄N₄.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of key functional groups. A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. An analysis using a suitable column (e.g., C18) and mobile phase will show a single major peak, allowing for quantification of purity, which should typically be >95% for use in biological assays.
Conclusion and Future Outlook
This compound is a molecule of significant academic and industrial interest. Its privileged scaffold and functionally important nitrile group make it an exceptional starting point for the design of next-generation therapeutics, particularly in the fields of oncology and immunology. Future research will likely focus on expanding the library of derivatives through further substitution on the pyrazole and pyridine rings to fine-tune pharmacokinetic properties and enhance target selectivity. The synthetic methodologies outlined in this guide provide a robust framework for enabling these future discoveries.
References
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
De Gruyter. (n.d.). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a significant heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds.[1][2] A thorough understanding of its structural and electronic properties is paramount for the rational design and development of novel therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its molecular structure. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from closely related analogues. It further outlines the standard methodologies for data acquisition and interpretation, offering a valuable resource for researchers engaged in the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives.
Molecular Structure and Spectroscopic Overview
This compound (CAS No. 1378652-03-9) is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyridine ring system, with a nitrile group at the 4-position.[3] The arrangement of nitrogen atoms and the electron-withdrawing nature of the nitrile group significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 - 14.5 | br s | 1H | N1-H | The N-H proton of the pyrazole ring is expected to be significantly deshielded and broadened due to hydrogen bonding and quadrupole effects. |
| ~8.8 - 9.0 | d | 1H | H6 | The proton at position 6 is deshielded by the adjacent nitrogen (N7) and the fused ring system. |
| ~8.6 - 8.8 | s | 1H | H3 | The proton at position 3 is a singlet and its chemical shift is influenced by the electronic environment of the pyrazole ring. |
| ~7.8 - 8.0 | d | 1H | H5 | The proton at position 5 is influenced by the adjacent electron-withdrawing nitrile group at C4. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C7a | A quaternary carbon at the fusion of the two rings, deshielded by two nitrogen atoms. |
| ~150 - 155 | C6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~135 - 140 | C3 | Aromatic carbon in the pyrazole ring. |
| ~130 - 135 | C3a | A quaternary carbon at the ring fusion. |
| ~120 - 125 | C5 | Aromatic carbon adjacent to the carbon bearing the nitrile group. |
| ~115 - 120 | CN | The carbon of the nitrile group, typically found in this region. |
| ~105 - 110 | C4 | The carbon bearing the nitrile group, which is a quaternary carbon. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=C/C=N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the aromatic rings.[6] |
| ~2230 - 2210 | Strong, Sharp | C≡N stretch | The nitrile group gives a very characteristic and intense absorption in this region.[6] |
| ~1620 - 1450 | Medium to Strong | C=C and C=N stretching | Aromatic ring stretching vibrations of the pyrazolo[3,4-b]pyridine core.[7] |
| ~1400 - 1000 | Medium | In-plane C-H bending | Fingerprint region with complex vibrations. |
| ~900 - 650 | Medium to Strong | Out-of-plane C-H bending | Characteristic of the substitution pattern on the aromatic rings. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Caption: A simplified workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the exact mass of C₇H₄N₄ (144.0436). This peak should be relatively intense due to the stability of the aromatic system.
-
Key Fragmentation Pathways: The fragmentation of pyrazolo[3,4-b]pyridines often involves the sequential loss of small, stable molecules.[8][9] For this compound, the following fragmentation patterns are plausible:
-
Loss of HCN (m/z 27): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 117.
-
Loss of N₂ (m/z 28): Fragmentation of the pyrazole ring can lead to the loss of a nitrogen molecule, resulting in a fragment at m/z 116.
-
Loss of the cyano radical (·CN, m/z 26): This would result in a fragment at m/z 118.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound is crucial for confirming its structure and purity, which is a prerequisite for its use in drug discovery and development. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this important heterocyclic compound, based on the analysis of related structures and fundamental spectroscopic principles. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for scientists working with pyrazolo[3,4-b]pyridine derivatives, facilitating their research and development efforts.
References
-
Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
-
Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
-
ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Available from: [Link]
-
Consensus. Synthesis of 1H-pyrazolo[3,4-b] pyridine. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Available from: [Link]
-
ResearchGate. (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]
-
ResearchGate. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
-
Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]
-
SpectraBase. 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-3-methyl-6-(4-pyridinyl)-4-(trifluoromethyl)-. Available from: [Link]
-
ScienceDirect. Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Available from: [Link]
-
ACS Publications. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]
-
Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]
-
PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Asian Journal of Chemistry. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]
Sources
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - CAS:1378652-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Derivatives
Abstract
The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has journeyed from a curiosity of early 20th-century organic chemistry to a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets. This in-depth technical guide chronicles the discovery and historical development of pyrazolo[3,4-b]pyridine derivatives. We will traverse the seminal synthetic methodologies, from classical condensation reactions to contemporary catalytic strategies, and chart the parallel evolution of our understanding of their vast therapeutic potential. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a historical account, but also a rationale behind the experimental choices that have shaped this vibrant field of study.
The Dawn of a Scaffold: Early Syntheses
The story of pyrazolo[3,4-b]pyridines begins in the early 1900s. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908, who treated diphenylhydrazone and pyridine with iodine.[1][2][3] This pioneering work was shortly followed in 1911 by Bülow, who synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[2][3] These early methods, while foundational, were limited in scope and substrate versatility.
The subsequent decades saw the gradual expansion of synthetic routes, with two primary strategies emerging: the annelation of a pyridine ring onto a pre-existing pyrazole, and the construction of a pyrazole ring onto a pyridine precursor. These classical approaches laid the groundwork for the explosion of pyrazolo[3,4-b]pyridine chemistry in the latter half of the 20th century and beyond.
Evolution of Synthetic Methodologies: Building Complexity
The quest for more efficient and versatile methods to construct the pyrazolo[3,4-b]pyridine core has been a continuous endeavor. Key advancements have enabled the synthesis of vast libraries of derivatives, which has been instrumental in exploring their structure-activity relationships (SAR).
Classical Condensation Strategies
An adaptation of the classic Friedländer synthesis of quinolines provided a valuable route to pyrazolo[3,4-b]pyridines. This method typically involves the condensation of a 2-aminobenzaldehyde equivalent, in this case, an aminopyrazole with a carbonyl functionality, with a compound containing a reactive α-methylene group.[4] While effective, this method can be limited by the availability of the requisite starting materials and the harsh reaction conditions often required.
The Gould-Jacobs reaction offers another classical pathway, primarily for the synthesis of 4-hydroxy- and subsequently 4-chloro-pyrazolo[3,4-b]pyridines.[1] This reaction utilizes an aminopyrazole and a malonic ester derivative, such as diethyl ethoxymethylenemalonate.[1] The resulting 4-chloro derivatives are particularly valuable as they serve as versatile intermediates for further functionalization through nucleophilic substitution.[1]
The Rise of Modern Synthetic Techniques
The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry, with the advent of more efficient and selective methodologies. These have been pivotal in accelerating the discovery of novel pyrazolo[3,4-b]pyridine derivatives.
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool for generating molecular diversity.[5] Several MCRs have been developed for the synthesis of highly substituted pyrazolo[3,4-b]pyridines, often with high atom economy and operational simplicity.[5]
Microwave irradiation has been widely adopted to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[6] The synthesis of pyrazolo[3,4-b]pyridines has greatly benefited from this technology, enabling rapid access to compound libraries for biological screening.[6]
The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has revolutionized the functionalization of the pyrazolo[3,4-b]pyridine scaffold. These methods allow for the precise installation of a wide range of substituents at various positions of the heterocyclic core, which is crucial for fine-tuning the pharmacological properties of drug candidates.
A Scaffold of Biological Significance: The Unveiling of Therapeutic Potential
The initial interest in pyrazolo[3,4-b]pyridines stemmed from their structural analogy to purines, suggesting they might act as antagonists or mimetics of endogenous nucleobases. This hypothesis has been borne out by the discovery of a vast spectrum of biological activities.
Early Explorations and Central Nervous System (CNS) Activity
Early pharmacological investigations, though not as extensively documented as recent studies, began to reveal the potential of this scaffold to interact with biological systems. Notably, some of the first significant therapeutic applications of pyrazolo[3,4-b]pyridine derivatives were in the realm of central nervous system disorders. For instance, tracazolate emerged as an anxiolytic agent, demonstrating the scaffold's ability to modulate neuronal signaling pathways.[7]
The Kinase Inhibitor Revolution
The late 20th and early 21st centuries saw an explosion of research into protein kinases as therapeutic targets, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold quickly proved to be a "privileged" structure for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of potent and selective inhibitors for a multitude of targets.
Table 1: Selected Kinase Targets of Pyrazolo[3,4-b]pyridine Derivatives
| Kinase Target | Therapeutic Area | Reference |
| Fibroblast Growth Factor Receptors (FGFR) | Cancer | [1] |
| Pim-1 Kinase | Cancer | |
| Monopolar spindle 1 (Mps1) | Cancer | [2] |
| TANK-binding kinase 1 (TBK1) | Inflammation, Cancer | |
| Tropomyosin receptor kinases (TRKs) | Cancer | |
| Cyclin-Dependent Kinases (CDKs) | Cancer | |
| Glycogen Synthase Kinase-3 (GSK-3) | Neurological Disorders, Cancer | [7] |
The development of these kinase inhibitors often involves a "scaffold hopping" approach, where the pyrazolo[3,4-b]pyridine core replaces other heterocyclic systems in known kinase inhibitors to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Expanding Therapeutic Horizons
Beyond kinase inhibition and CNS applications, pyrazolo[3,4-b]pyridine derivatives have demonstrated a remarkable diversity of biological activities, including:
-
Antiviral activity: Exhibiting efficacy against a range of viruses.[5][7]
-
Antifungal and Antimicrobial activity: Showing promise in combating infectious diseases.[5][7]
-
Anti-Alzheimer's disease potential: Some derivatives are being investigated for their ability to modulate pathways implicated in neurodegeneration.[5][7]
-
Antihypertensive effects: Demonstrating the scaffold's versatility in cardiovascular medicine.[8]
A Timeline of Discovery and Development
Conclusion and Future Perspectives
From its humble beginnings over a century ago, the pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone of medicinal chemistry. The continuous evolution of synthetic methodologies has provided chemists with the tools to explore its vast chemical space, leading to the discovery of compounds with a remarkable range of therapeutic applications. The journey of the pyrazolo[3,4-b]pyridine core is a testament to the interplay between synthetic innovation and biological discovery. As our understanding of disease biology deepens, this versatile scaffold is poised to remain a critical component in the development of the next generation of targeted therapies. The future will likely see the development of even more sophisticated synthetic methods, enabling the creation of highly complex and precisely functionalized derivatives, further expanding the therapeutic reach of this remarkable heterocyclic system.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. Chemical Communications (London), (8), 293b-294. [Link]
-
Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
-
Gould–Jacobs reaction. (2023, December 29). In Wikipedia. [Link]
-
Friedländer synthesis. (2023, August 12). In Wikipedia. [Link]
- Ortoleva, G. (1908). New Compound Obtained by the Action of Iodine on Benzalphenylhydrazone in Pyridine Solution. Gazzetta Chimica Italiana, 37, 71-82.
- Bülow, C. (1911). Synthese von Derivaten des 1.2.7-Pyrazopyridins. Eine neue Varietät homo-(C. C)-kondensierter, bis-heterocyclischer Verbindungen. Berichte der deutschen chemischen Gesellschaft, 43(3), 3401-3413.
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2025). Development of New Pyrazolo [3, 4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Sarva, S., Dudhgaonkar, M. B., & Charde, M. S. (2018). Selected examples of biologically relevant pyrazolopyridines. ResearchGate. [Link]
-
Sroka, W., K. P., & K. M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
Muthusamy, S., & Gnanaprakasam, B. (2016). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 57(31), 3551-3555. [Link]
-
Zhang, W., Zhang, Y., Wang, Y., Li, Z., Wang, L., & Liu, H. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6470. [Link]
-
Dodiya, A., & Ravat, N. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417. [Link]
-
Sarma, B. K., Prajapati, D., & Gogoi, S. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2025). Development of New Pyrazolo [3, 4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]
-
Zhang, W., Zhang, Y., Wang, Y., Li, Z., Wang, L., & Liu, H. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Tautomerism in 1H-Pyrazolo[3,4-b]pyridine Systems: An In-depth Technical Guide
This guide provides a comprehensive technical overview of tautomerism in 1H-pyrazolo[3,4-b]pyridine systems, a crucial aspect for researchers, medicinal chemists, and drug development professionals working with this privileged heterocyclic scaffold. We will delve into the structural nuances, analytical methodologies, and the profound implications of tautomeric forms on the biological activity and physicochemical properties of these compounds.
The 1H-Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine ring system, an isomer of azaindazole, is a key pharmacophore found in a multitude of biologically active molecules. Its structural resemblance to purine bases has made it a fertile ground for the discovery of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3][4][5] The versatility of this scaffold lies in its unique electronic properties and the multiple points for chemical diversification. However, a fundamental characteristic that underpins its behavior and biological interactions is the phenomenon of tautomerism.
Annular Prototropic Tautomerism: The Two Faces of Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen atoms can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1][3][6] This is a classic example of annular prototropic tautomerism, where a proton migrates between the two nitrogen atoms of the pyrazole ring.[7][8][9][10]
Caption: Annular tautomerism in the pyrazolo[3,4-b]pyridine system.
While both forms can exist, computational studies, such as AM1 calculations, have demonstrated that the 1H-tautomer is significantly more stable, with a calculated energy difference of approximately 37.03 kJ/mol (almost 9 kcal/mol).[1] This inherent stability preference is a crucial starting point for understanding the behavior of these molecules. However, as we will explore, this equilibrium can be influenced by a variety of factors.
Synthetic Pathways: Laying the Foundation
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-established, with several versatile methods available to medicinal chemists. A prevalent and robust approach involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, often under acidic conditions.[1]
Experimental Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine
This protocol outlines a general procedure for the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine derivative.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add the desired 1,3-diketone (e.g., acetylacetone, 1.1 eq) to the mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, microwave irradiation can be employed to significantly reduce the reaction time.[1]
Step 3: Work-up and Purification
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, facilitating the condensation and subsequent cyclization steps.
-
Reflux/Microwave Irradiation: Provides the necessary energy to overcome the activation barrier for the reaction.
-
Precipitation in Ice-Water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation.
Deciphering the Tautomeric Landscape: Experimental and Computational Approaches
Determining the predominant tautomeric form and understanding the dynamics of the equilibrium is paramount. A combination of experimental and computational techniques provides a comprehensive picture.
NMR Spectroscopy: A Window into Tautomeric Equilibrium in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the tautomeric structure in solution.[11] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.
Key Diagnostic Features:
-
¹H NMR: The chemical shift of the N-H proton can be indicative, although it is often broad and can exchange with solvent protons. More reliably, the chemical shifts of the aromatic protons on both the pyrazole and pyridine rings will differ between the two tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of the tautomeric proton.[12]
-
¹⁵N NMR: This is arguably the most direct method. The chemical shifts of the pyrazole nitrogen atoms (N1 and N2) will be significantly different in the 1H- and 2H-tautomers, reflecting their distinct chemical environments ('pyrrole-like' vs. 'pyridine-like').[13][14]
Experimental Protocol: NMR Analysis of Tautomerism
Step 1: Sample Preparation
-
Dissolve a precisely weighed amount of the 1H-pyrazolo[3,4-b]pyridine derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Transfer the solution to a clean, dry NMR tube.
Step 2: Data Acquisition
-
Acquire standard ¹H and ¹³C NMR spectra.
-
For more detailed analysis, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.[15]
-
If available, acquire a ¹⁵N NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹⁵N nucleus.
Step 3: Data Analysis
-
Carefully assign all proton and carbon signals for the observed species.
-
Compare the observed chemical shifts with those of "fixed" N1- and N2-alkylated derivatives, which serve as reference compounds for each tautomer.[13]
-
In cases of slow exchange on the NMR timescale, the integration of signals corresponding to each tautomer can provide a quantitative measure of their relative populations.
| Nucleus | 1H-Tautomer (Characteristic Shifts) | 2H-Tautomer (Characteristic Shifts) |
| ¹H | N1-H proton signal | N2-H proton signal |
| Distinct chemical shifts for H3, H4, H5, H6 | Altered chemical shifts for H3, H4, H5, H6 | |
| ¹³C | Characteristic shifts for C3, C3a, C7a | Different chemical shifts for C3, C3a, C7a |
| ¹⁵N | "Pyrrole-like" N1, "Pyridine-like" N2 | "Pyridine-like" N1, "Pyrrole-like" N2 |
Table 1: General NMR Spectroscopic Features for Distinguishing 1H- and 2H-Pyrazolo[3,4-b]pyridine Tautomers.
X-ray Crystallography: Definitive Structure in the Solid State
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the crystalline state by precisely locating the positions of all atoms, including the tautomeric hydrogen.[16][17][18]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomer - Wikipedia [en.wikipedia.org]
- 9. data0.eklablog.com [data0.eklablog.com]
- 10. byjus.com [byjus.com]
- 11. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Physical and chemical properties of substituted pyrazolopyridines
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazolopyridines
Introduction: The Pyrazolopyridine Scaffold in Modern Chemistry
Pyrazolopyridines, a class of fused heterocyclic compounds, consist of a pyrazole ring fused to a pyridine ring. As structural isomers of purines, they are recognized as "purine isosteres" and can interact with purine-dependent enzymes and receptors, leading to a wide spectrum of biological activities.[1][2][3] This has made the pyrazolopyridine nucleus a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5]
There are five possible congeners for the fusion of a pyrazole and a pyridine ring: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[6] Furthermore, tautomerism is a key consideration, particularly for derivatives unsubstituted on the pyrazole nitrogen. For instance, pyrazolo[3,4-b]pyridines can exist in 1H- and 2H- tautomeric forms. Computational studies have shown the 1H-tautomer to be significantly more stable, by approximately 9 kcal/mol, due to more favorable aromatic circulation in both fused rings.[7]
This guide provides an in-depth exploration of the synthesis, physical properties, chemical reactivity, and analytical characterization of substituted pyrazolopyridines, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Core Scaffold
The assembly of the pyrazolopyridine core is a cornerstone of its chemistry. The chosen synthetic route dictates the achievable substitution patterns and overall yield. Methodologies can be broadly categorized by which ring is formed onto a pre-existing template.
Pyridine Ring Formation onto a Pre-existing Pyrazole
This is the most prevalent strategy, typically utilizing a 3-aminopyrazole or 5-aminopyrazole derivative as a key starting material. The aminopyrazole acts as a dinucleophile that reacts with a biselectrophilic partner to construct the pyridine ring.
A common and effective method is the condensation of a 5-aminopyrazole with an α,β-unsaturated aldehyde or ketone.[8] This acid-catalyzed reaction proceeds through a disproportionation mechanism of an initially formed dihydropyridine intermediate to yield the final aromatic pyrazolopyridine.[8] Another powerful approach is the Gould-Jacobs reaction, where a 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy substituted pyrazolo[3,4-b]pyridines.[6]
The diagram below illustrates a generalized workflow for synthesizing pyrazolopyridines from aminopyrazole precursors.
Caption: Generalized workflow for pyrazolopyridine synthesis.
Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-b]pyridine
This protocol is adapted from methodologies involving the condensation of 5-aminopyrazoles with α,β-unsaturated aldehydes.[8]
-
Reaction Setup: To a solution of the substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding α,β-unsaturated aldehyde (1.1 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) for 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Physical and Physicochemical Properties
The physical properties of substituted pyrazolopyridines are critical for their application, particularly in drug development, as they influence solubility, absorption, and distribution.
-
Melting Point: Substituted pyrazolopyridines are typically crystalline solids with well-defined melting points. The melting point is influenced by the substitution pattern, affecting crystal packing and intermolecular forces. For example, N-acetamido-4-methyl-N-oxide pyrazolopyridine has a reported melting point of 170-172°C.[1]
-
Solubility: Solubility is highly dependent on the nature of the substituents. Generally, the core scaffold is sparingly soluble in water, but solubility can be enhanced by introducing polar functional groups (e.g., amines, hydroxyls) or ionizable groups. They are often soluble in organic solvents like DMSO, DMF, methanol, and dichloromethane.[1]
-
Drug-Likeness and Molecular Properties: Computational studies using tools like SwissADME are often performed to predict physicochemical properties. Many pyrazolopyridine derivatives show good agreement with Lipinski's Rule of Five and Veber's rules, suggesting potential for oral bioavailability.[9] Key parameters evaluated include lipophilicity (LogP), size, polarity, and flexibility.[9]
-
Photophysical Properties: The fused aromatic system endows pyrazolopyridines with fluorescent properties. They can exhibit strong absorption bands in the UV-visible range (250–500 nm) and emit in the visible spectrum (~490 nm).[10] The specific absorption and emission wavelengths (Stokes shift) can be tuned by altering the electronic nature of the substituents on the ring system, making them useful as fluorescent probes.[4][10]
| Property | Typical Range / Observation | Significance | Reference |
| Physical State | Crystalline Solid | Facilitates purification and handling | [1] |
| Melting Point | 80 - 250 °C (highly variable) | Indicator of purity and crystal lattice energy | [1] |
| LogP (calculated) | 1.0 - 4.0 | Influences membrane permeability and solubility | [9] |
| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Predicts passive molecular transport through membranes | [9] |
| Fluorescence Emission | 430 - 500 nm | Application as fluorescent probes and in material science | [10] |
Table 1: Summary of Key Physical and Physicochemical Properties.
Chemical Properties and Reactivity
The pyrazolopyridine scaffold combines the chemistries of its constituent rings. The pyrazole ring is π-excessive, while the pyridine ring is π-deficient. This electronic dichotomy governs the molecule's reactivity.
-
Tautomeric Stability: As previously mentioned, the relative stability of tautomers is a crucial chemical property. For N-unsubstituted pyrazolo[3,4-b]pyridines, the 1H-tautomer is thermodynamically favored over the 2H-tautomer due to its superior aromatic stabilization.[7]
-
Electrophilic Substitution: Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially on the electron-rich pyrazole ring. The exact position is directed by the existing substituents and the specific isomer of the pyrazolopyridine.
-
Nucleophilic Substitution: The electron-deficient pyridine ring is more susceptible to nucleophilic attack, especially if it contains a good leaving group (e.g., a halogen). For example, a 4-chloro-substituted pyrazolopyridine can undergo nucleophilic displacement with amines or other nucleophiles.[6]
-
Reactivity of Substituents: Functional groups attached to the core can be manipulated to create diverse analogues. For instance, a cyano group can be reduced to an aminomethyl group, which can then be further functionalized.[1] This chemical versatility is essential for structure-activity relationship (SAR) studies.
Spectroscopic and Structural Characterization
Unambiguous characterization is paramount to confirming the successful synthesis of a target molecule. A combination of spectroscopic techniques is employed in a systematic workflow.[11][12]
Caption: Workflow for the spectroscopic characterization of pyrazolopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.
-
¹H NMR: Aromatic protons on the pyrazolopyridine core typically resonate in the range of δ 7.0-9.0 ppm. The chemical shifts and coupling constants are highly informative for determining the substitution pattern. Protons of substituents (e.g., methyl groups, phenyl rings) will appear in their characteristic regions. For example, a methyl group on the pyrazole ring might appear around δ 2.2-2.6 ppm.[1][13]
-
¹³C NMR: The aromatic carbons of the fused rings typically appear between δ 100-160 ppm.[1][13][14] The specific chemical shifts help to distinguish between different isomers and confirm the carbon backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands include N-H stretching (for N-unsubstituted pyrazoles, ~3300-3400 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and vibrations corresponding to substituents (e.g., C=O stretch for a ketone, C≡N stretch for a nitrile).[9][14]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound. The technique provides a highly accurate mass-to-charge ratio (m/z), allowing for the determination of the elemental composition.[14]
| Technique | Nucleus/Mode | Typical Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) / m/z | Information Provided |
| ¹H NMR | Aromatic C-H | 7.0 - 9.0 ppm | Substitution pattern, electronic environment |
| ¹³C NMR | Aromatic C | 100 - 160 ppm | Carbon skeleton, isomer identification |
| FT-IR | N-H stretch | 3300 - 3400 cm⁻¹ | Presence of N-H group in pyrazole ring |
| FT-IR | C=N, C=C stretch | 1500 - 1650 cm⁻¹ | Aromatic ring vibrations |
| HRMS | [M+H]⁺ | Matches calculated exact mass | Unambiguous molecular formula |
Table 2: Representative Spectroscopic Data for a Substituted Pyrazolopyridine.[1][9][14]
X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides definitive proof of the molecular structure in the solid state.[15] It reveals precise bond lengths, bond angles, and the dihedral angles between different parts of the molecule, such as the angle between a phenyl substituent and the pyrazolopyridine plane.[14][16] This information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.[14]
Biological Activities and Structure-Activity Relationships (SAR)
The true value of the pyrazolopyridine scaffold lies in its diverse biological activities. A significant body of research focuses on synthesizing libraries of derivatives and evaluating them to establish SAR.
-
Anticancer Activity: This is one of the most explored areas. Substituted pyrazolopyridines have shown potent antiproliferative activity against various cancer cell lines, including pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancers.[1][2] SAR studies have revealed that the substitution pattern is critical. For instance, in one study, compounds possessing a 3-phenylpyrazolo[3,4-c]pyridine scaffold with a 7-phenylamino substituent demonstrated strong cytotoxic activity, with IC₅₀ values in the low micromolar range (0.87–4.3 µM).[1][2]
-
Other Activities: Beyond cancer, pyrazolopyridines have been investigated for a range of other therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, and anxiolytic agents.[4][8][17]
The diagram below conceptualizes the SAR for a generic pyrazolopyridine scaffold, highlighting how different substituents can modulate biological activity.
Caption: Conceptual Structure-Activity Relationship (SAR) map.
| Compound Scaffold | Key Substituents | Target | Activity (IC₅₀) | Reference |
| 3-phenylpyrazolo[3,4-c]pyridine | 7-phenylamino, 5-cyano | PC-3 (prostate cancer) | 1.6 µM | [1] |
| 3-phenylpyrazolo[3,4-c]pyridine | 7-phenylamino, 5-carboxamidine | PC-3 (prostate cancer) | 0.87 µM | [1][2] |
| Pyrazolo[3,4-b]pyridine | Varied tetra-substitution | M. tuberculosis | 6.25 - 25 µg/mL (MIC) | [16] |
Table 3: Examples of Biologically Active Substituted Pyrazolopyridines.
Conclusion and Future Outlook
The substituted pyrazolopyridine scaffold continues to be a fertile ground for discovery in medicinal chemistry and materials science. Its synthetic tractability allows for the creation of vast chemical diversity, while its physicochemical and photophysical properties can be fine-tuned through judicious selection of substituents. The core challenge and opportunity lie in translating the potent in vitro activities observed for many derivatives into successful therapeutic agents. Future research will likely focus on optimizing pharmacokinetic profiles, exploring novel biological targets, and leveraging the unique fluorescent properties of these compounds for diagnostic and imaging applications. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
-
Tzitzinikou, M., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Medicinal Chemistry, 16(2), 176-191. [Link]
-
Tzitzinikou, M., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed. [Link]
-
Al-dujaili, D. Z., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(5), 2337. [Link]
-
Le, T. N., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2012(5), 239-250. [Link]
-
Charris-Molina, E. J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(3), 106. [Link]
-
Rao, H. S. P., et al. (2023). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
-
El-Sayed, N. N. E., et al. (2023). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 28(20), 7168. [Link]
-
Šačkus, A., et al. (2023). Selected examples of biologically relevant pyrazolopyridines. ResearchGate. [Link]
-
Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
-
Al-dujaili, D. Z., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). [Link]
-
Rojas-León, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31649-31664. [Link]
-
Singh, S. K., et al. (2021). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. [Link]
-
Charris-Molina, E. J., et al. (2024). Structures of pyrazolopyridines with significant neuroprotective activity. ResearchGate. [Link]
-
Al-Azmi, A. (2018). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate. [Link]
-
Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Kumar, A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]
-
Gomha, S. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 117-125. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991. [Link]
-
La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
-
Gontijo, J. V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(7), 834. [Link]
-
Fukuda, T., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2824. [Link]
-
Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
Hindu Media Wiki. (2025). Spectroscopic characterization: Significance and symbolism. Hindu Media Wiki. [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
Solubility and stability of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
An In-Depth Technical Guide to the Solubility and Stability of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Foreword: The Pyrazolopyridine Scaffold in Modern Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications.[1][2][3][4] Its unique electronic and structural properties make it a versatile building block for potent and selective inhibitors of various protein kinases, positioning it at the forefront of research in oncology and immunology.[5][6][7] This guide focuses on a specific, functionalized derivative, This compound . The introduction of a carbonitrile moiety at the C4 position significantly influences the molecule's physicochemical properties, which are critical determinants of its behavior in both in vitro and in vivo systems.
Understanding the solubility and stability of this molecule is not merely an academic exercise; it is a foundational requirement for its successful development as a potential therapeutic agent. This document provides a comprehensive overview of the theoretical considerations, practical experimental protocols, and analytical methodologies required to thoroughly characterize the solubility and stability profile of this compound.
Core Physicochemical Properties
A molecule's inherent physicochemical properties govern its solubility and provide clues to its potential stability liabilities. The parent 1H-pyrazolo[3,4-b]pyridine is a planar, aromatic system. The addition of a carbonitrile (-C≡N) group introduces a strong dipole and a potential hydrogen bond acceptor, which can modulate its interaction with various solvents and its susceptibility to chemical degradation.
| Property | Value (1H-pyrazolo[3,4-b]pyridine Parent) | Projected Impact of 4-Carbonitrile Group |
| Molecular Formula | C₆H₅N₃[8] | C₇H₄N₄ |
| Molecular Weight | 119.12 g/mol [8] | 144.13 g/mol [9] |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | 1 (pyrazole N-H) |
| Hydrogen Bond Acceptors | 2 (pyridine N, pyrazole N) | 3 (pyridine N, pyrazole N, nitrile N) |
| logP (Calculated) | ~0.8[8] | Expected to be similar or slightly higher |
| pKa (Predicted) | Basic pKa (Pyridine N) ~3-4; Acidic pKa (Pyrazole N-H) ~11-12 | Similar pKa values expected. |
The increased hydrogen bond acceptor count and polarity from the nitrile group suggest a potential, albeit slight, improvement in solubility in polar solvents compared to an unsubstituted parent, but the overall flat, aromatic structure predicts that aqueous solubility will remain low.
Solubility Profile Assessment
Solubility is a critical parameter that impacts everything from compound screening and formulation development to oral bioavailability. A thorough understanding requires a systematic approach to measurement in a variety of relevant solvent systems.
Guiding Principles & Rationale
The "gold standard" for determining thermodynamic solubility is the shake-flask method . This technique ensures that a true equilibrium is reached between the solid-state compound and the solvent, providing a definitive measure of its intrinsic solubility. The choice of solvents is deliberate, spanning a range of polarities and proticities to model different biological and experimental environments, from aqueous buffers (simulating physiological conditions) to organic solvents used for stock solution preparation.
Experimental Workflow: Equilibrium Solubility Determination
The following workflow outlines the standardized shake-flask method for solubility assessment.
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol: Shake-Flask Solubility
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. Causality: Using excess solid ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours. Causality: Extended agitation at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium.
-
Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent. Trustworthiness: This step is critical to ensure that only the dissolved compound is being measured, preventing falsely elevated results from suspended microparticles.
-
Quantification: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method.
Representative Solubility Data
The following table presents a typical solubility profile for a heterocyclic compound of this nature.
| Solvent System | Solvent Type | Expected Solubility (µg/mL) | Application Relevance |
| Water, pH 7.4 | Polar Protic | < 10 | Physiological / Bioavailability |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 10 | In vitro cell-based assays |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50,000 | Stock solution preparation |
| Ethanol | Polar Protic | 500 - 2,000 | Formulation, co-solvent |
| Methanol | Polar Protic | 1,000 - 5,000 | Analytical sample preparation |
| Acetonitrile (ACN) | Polar Aprotic | 200 - 1,000 | HPLC mobile phase, synthesis |
| Dichloromethane (DCM) | Nonpolar | 50 - 500 | Organic synthesis, extraction |
Insight: The poor aqueous solubility is a typical characteristic for such aromatic scaffolds and is a critical factor to consider for formulation strategies. High solubility in DMSO confirms its utility as a solvent for creating concentrated stock solutions for high-throughput screening.
Chemical Stability & Degradation Pathway Analysis
Stability testing is a cornerstone of drug development, designed to understand how a molecule degrades under various environmental conditions. Forced degradation, or stress testing, is an accelerated approach to identify likely degradation products and establish degradation pathways, which is mandated by regulatory bodies like the ICH.[10][11][12][13]
Rationale for Forced Degradation
We intentionally subject the molecule to harsh conditions (e.g., strong acid, base, oxidant, light, heat) to achieve two primary goals:
-
Identify Degradation Products: To rapidly generate degradation products that might form over long-term storage, allowing for their structural elucidation.[11]
-
Develop Stability-Indicating Methods: To ensure the primary analytical method (usually HPLC) can separate the intact parent compound from all potential degradation products, proving the method is "stability-indicating."[11]
Predicted Degradation Pathways
The structure of this compound suggests specific vulnerabilities:
-
Hydrolysis of the Nitrile: The carbonitrile group is the most probable site of hydrolytic degradation. Under strong acidic or basic conditions, it is expected to hydrolyze, first to a primary amide intermediate (4-carboxamide) and subsequently to a carboxylic acid (4-carboxylic acid).
-
Oxidation of the Heterocycle: While aromatic nitrogen heterocycles are relatively electron-deficient, oxidation can still occur, potentially forming N-oxides on either the pyridine or pyrazole rings.[14][15]
-
Ring Integrity: The fused pyrazolopyridine ring system itself is generally stable and less likely to undergo cleavage under typical stress conditions.[7]
Experimental Workflow: Forced Degradation Study
Caption: General workflow for a forced degradation study.
Detailed Protocol: Forced Degradation
-
Stock Solution: Prepare a 1 mg/mL solution of this compound. A co-solvent system like acetonitrile/water may be necessary if aqueous solubility is low.[11]
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Incubate the stock solution at 80°C. Also, store the solid compound in a vial at 80°C.
-
Photolytic: Expose the stock solution and solid compound to light as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[16] Expertise: Targeting this level of degradation is optimal; too little provides no information, while too much can lead to secondary degradants that complicate pathway analysis.
-
Quenching: Immediately stop the degradation reaction. For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with HCl. This prevents further degradation prior to analysis.[16]
-
Analysis: Dilute all samples to the same final concentration and analyze using the stability-indicating HPLC method described below.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust analytical method is essential to accurately quantify the parent compound and separate it from all process impurities and degradation products.
Method Rationale
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to its versatility in separating compounds of moderate polarity. A C18 column provides excellent hydrophobic retention for the aromatic core, while a gradient elution ensures that both the parent compound and any potentially more polar (e.g., hydrolyzed) or less polar degradants are resolved effectively. A photodiode array (PDA) detector is crucial for assessing peak purity and comparing UV spectra to confirm the identity of peaks.
Recommended HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.6 µm, 4.6 x 100 mm | Industry standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to sharpen peak shape for the basic compound. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of all components with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. |
| Detector | PDA (Photodiode Array) | Enables peak purity assessment and spectral confirmation. |
Self-Validation: The suitability of this method is confirmed during the forced degradation study. If any degradation product co-elutes with the parent peak, the method is not stability-indicating and must be further developed (e.g., by changing the mobile phase pH or organic modifier).
Summary and Conclusions
This compound is a molecule of significant interest in drug discovery. Its physicochemical profile is characterized by low intrinsic aqueous solubility and high solubility in polar aprotic solvents like DMSO , guiding its handling and formulation.
The primary chemical liability is the hydrolysis of the 4-carbonitrile group under both acidic and basic conditions to form the corresponding carboxamide and carboxylic acid. The core pyrazolopyridine ring is predicted to be relatively stable, though N-oxidation is a potential oxidative degradation pathway.
A systematic approach using standardized shake-flask protocols for solubility and a comprehensive forced degradation study coupled with a robust, stability-indicating HPLC-UV/PDA method is essential for the successful characterization of this compound. The insights gained from these studies are fundamental for advancing this compound through the drug development pipeline, enabling the design of stable formulations and ensuring the quality and safety of the potential therapeutic agent.
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
- 1H-Pyrazolo(4,3-b)pyridine | C6H5N3. PubChem.
- 1H-pyrazolo(3,4-b)pyridine | C6H5N3. PubChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016).
- Proposed degradation pathways of pyridine derivatives in bacteria...
- Forced Degrad
- Synthesis of 1H-pyrazolo[3,4-b] pyridine. Consensus.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Benchchem.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile | C7H4N4. PubChem.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name]
Date: January 20, 2026
Abstract
The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to the remarkable diversity of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the significant therapeutic potential of this core, delving into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will explore the synthetic strategies employed to access this versatile framework, dissect the mechanisms of action underpinning its various biological effects, and present key structure-activity relationship (SAR) insights. This document aims to serve as a valuable resource for researchers and drug development professionals, offering in-depth technical knowledge and actionable insights to facilitate the design and discovery of novel therapeutics based on the pyrazolo[3,4-b]pyridine core.
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[3,4-b]pyridine scaffold is a bicyclic aromatic heterocycle containing a pyrazole ring fused to a pyridine ring. This unique structural arrangement imparts a rigid, planar geometry and a specific distribution of electron density, making it an ideal framework for interacting with a wide array of biological targets. The synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in the early 20th century, and since then, a vast number of derivatives have been synthesized and evaluated for their pharmacological properties.[1] The versatility of this core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties.
The broad spectrum of activities associated with pyrazolo[3,4-b]pyridine derivatives is a testament to their ability to mimic endogenous ligands and interact with the active sites of various enzymes and receptors.[2][3] This guide will systematically explore the key therapeutic areas where this scaffold has demonstrated significant promise.
Synthetic Strategies: Accessing the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine ring system can be achieved through several synthetic routes, primarily involving the reaction of a pre-formed pyrazole with a suitable three-carbon synthon or the cyclization of a substituted pyridine derivative.
From 5-Aminopyrazoles: A Convergent Approach
A widely employed and versatile method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1] This approach allows for the introduction of diverse substituents on both the pyrazole and pyridine rings.
Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Diketones
-
Reactant Preparation: Dissolve one equivalent of the desired 5-aminopyrazole and 1.1 equivalents of the 1,3-diketone in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting solid.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) and purify by recrystallization or column chromatography on silica gel.
Causality: The use of an acid catalyst, such as acetic acid, facilitates the initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to afford the fused ring system. The choice of solvent and reaction temperature can influence the reaction rate and yield.
A variation of this method utilizes α,β-unsaturated ketones as the three-carbon component, proceeding through a Michael addition followed by cyclization.[1]
Modern Synthetic Methodologies
Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of pyrazolo[3,4-b]pyridines. These include microwave-assisted synthesis, multicomponent reactions, and the use of metal or nanocatalysts.[3][4] For instance, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.[5] Copper-catalyzed [3+3] cycloaddition reactions have also proven to be an effective strategy.[6]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The pyrazolo[3,4-b]pyridine core is a prominent scaffold in the design of novel anticancer agents, with derivatives exhibiting a wide range of mechanisms of action.[2][3]
Kinase Inhibition: Targeting Key Signaling Pathways
Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[7][8][9] For example, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have demonstrated significant anticancer activity by inhibiting CDK2 and/or CDK9.[8]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of cancers. Pyrazolo[3,4-b]pyridine-based compounds have been developed as potent TRK inhibitors, with some showing nanomolar activity.[10][11][12]
-
Other Kinase Targets: The versatility of the scaffold allows for the targeting of other important kinases, including TANK-binding kinase 1 (TBK1), Monopolar spindle kinase 1 (Mps1), and Pim-1 kinase.[7][13][14]
Data Presentation: IC50 Values of Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [10][11] |
| 15y | TBK1 | 0.2 | - | - | [13] |
| Compound 31 | Mps1 | 2.596 | MDA-MB-468 | - | [14] |
| Compound 9a | - | - | Hela | 2.59 | [8] |
| Compound 14g | - | - | HCT-116 | 1.98 | [8] |
Signaling Pathway Diagram: Generalized Kinase Inhibition by Pyrazolo[3,4-b]pyridines
Caption: Inhibition of kinase signaling pathways by pyrazolo[3,4-b]pyridine derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit anticancer activity through other mechanisms, such as topoisomerase IIα inhibition, which leads to DNA damage and apoptosis.[15] Some compounds have also shown the ability to induce cell cycle arrest and modulate apoptosis-related proteins.[8][15]
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential in treating infectious diseases.
Antibacterial Activity
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.[6][16][17] For instance, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[16] Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also shown promising antibacterial potential.[18]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
The pyrazolo[3,4-b]pyridine core has been incorporated into molecules with reported antiviral properties.[2] While this area is less explored compared to its anticancer applications, the structural features of this scaffold suggest its potential for the development of novel antiviral agents.[19]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular diseases, and cancer. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising anti-inflammatory properties.[2][20]
Inhibition of Inflammatory Mediators
Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, some compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[1] Others have shown potent p38α MAPK inhibitory activity, a key kinase in the inflammatory response.[1]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory potential of pyrazolo[3,4-b]pyridines.
Neuroprotective and Other Biological Activities
Emerging research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in the context of neurodegenerative diseases. Some compounds have been investigated for their ability to bind to β-amyloid plaques, suggesting a potential application in the diagnosis and treatment of Alzheimer's disease.[2] Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its efficacy as an anti-Alzheimer's agent.[2] Additionally, this versatile scaffold has been explored for its potential as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators and for other therapeutic applications.[21]
Future Perspectives and Conclusion
The pyrazolo[3,4-b]pyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of research on this scaffold has demonstrated its remarkable versatility and potential to address a wide range of unmet medical needs. Future research in this area will likely focus on:
-
Rational Drug Design: The use of computational tools and structure-based drug design to develop more potent and selective inhibitors for specific biological targets.
-
Exploration of New Biological Targets: Investigating the potential of pyrazolo[3,4-b]pyridine derivatives against novel and emerging therapeutic targets.
-
Development of Drug Delivery Systems: Enhancing the pharmacokinetic and pharmacodynamic properties of promising lead compounds through advanced drug delivery strategies.
-
Green Synthesis: The continued development of environmentally friendly and sustainable synthetic methods for the production of these valuable compounds.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (URL: [Link])
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (URL: [Link])
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (URL: [Link])
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (URL: [Link])
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (URL: [Link])
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (URL: [Link])
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (URL: [Link])
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (URL: [Link])
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (URL: [Link])
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (URL: [Link])
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (URL: [Link])
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. (URL: [Link])
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (URL: [Link])
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: )
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (URL: [Link])
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: [Link])
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (URL: [Link])
-
Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h. (URL: [Link])
-
Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (URL: [Link])
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1H-pyrazolo[3,4-b]pyridine: Core Strategies and Mechanistic Insights
Introduction: The Enduring Significance of the 1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic system that has garnered immense interest from the medicinal chemistry community.[1][2][3][4] Its structure, featuring a fused pyrazole and pyridine ring, bears a close resemblance to endogenous purine bases like adenine and guanine, making it a classic example of a "bioisostere".[5] This structural mimicry allows molecules containing this scaffold to interact with a wide array of biological targets, leading to its classification as a "privileged scaffold" in drug discovery.
Indeed, the 1H-pyrazolo[3,4-b]pyridine framework is the cornerstone of numerous biologically active compounds, including potent kinase inhibitors for cancer therapy, antimalarials, antienterovirals, and agents targeting neurological disorders.[1][3][6][7][8] The versatility of this scaffold is underscored by the existence of over 300,000 described derivatives in scientific literature and patents.[5][9][10]
This guide provides an in-depth exploration of the principal synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core, designed for researchers and professionals in drug development. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the two major retrosynthetic disconnections: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring on a pyridine template.[5][11] Our focus will be on the former, which represents the most prevalent and versatile approach in the field.
Strategy 1: Pyridine Ring Annulation via Condensation with 1,3-Dicarbonyl Compounds
The condensation of an aminopyrazole with a 1,3-dicarbonyl compound is a foundational and robust method for constructing the 1H-pyrazolo[3,4-b]pyridine system. This strategy is valued for its operational simplicity and the use of readily accessible starting materials.
Causality and Mechanism
The reaction proceeds through a classical condensation-cyclization-dehydration sequence. The primary amino group of the 5-aminopyrazole initiates a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a Schiff base or enamine intermediate. This is followed by an intramolecular cyclization where the nucleophilic C4-position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration (aromatization) yields the stable, fused aromatic ring system.
A critical consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is employed (e.g., R¹ ≠ R³), two distinct product isomers can be formed.[5][11] The reaction outcome is dictated by the relative electrophilicity of the two carbonyl carbons. The initial nucleophilic attack by the aminopyrazole will preferentially occur at the more electrophilic carbonyl center. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, directing the initial condensation and leading to a single major regioisomer where the CF₃ group resides at the C4 position of the final product.[5]
Visualization: General Mechanism
Caption: Regioselectivity in pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of 1,3-Diphenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from the foundational strategies described in the literature.[5]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-amino-1,3-diphenyl-1H-pyrazole (10 mmol, 2.35 g) in glacial acetic acid (30 mL).
-
Reaction Initiation: To the stirred solution, add acetylacetone (12 mmol, 1.2 mL).
-
Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 1,3-diphenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.
Data Summary: Representative Condensation Reactions
| 1,3-Dielectrophile | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Acetylacetone | Acetic Acid | Reflux, 5h | >85% | [5] |
| Ethyl Acetoacetate | Acetic Acid | Reflux, 6h | ~80% | [5] |
| 1,1,1-Trifluoropentane-2,4-dione | Acetic Acid | Reflux, 4h | >90% (regioselective) | [5] |
| Diethyl Malonate | PPA (Polyphosphoric acid) | 150°C, 3h | ~75% | General method |
Strategy 2: The Gould-Jacobs Reaction for Strategic Functionalization
The Gould-Jacobs reaction is a powerful and strategic variant of pyridine ring annulation that yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. These products are not merely final compounds but are pivotal intermediates, as the 4-hydroxy group can be readily converted into a 4-chloro substituent—a versatile handle for cross-coupling reactions.[5]
Causality and Mechanism
This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEM) or a similar malonic ester derivative. The mechanism unfolds in distinct, logical steps:
-
Michael Addition: The exocyclic amino group of the 3-aminopyrazole performs a nucleophilic attack on the electron-deficient β-carbon of the ethoxymethylene group, displacing ethanol.
-
Thermal Cyclization: Under thermal conditions, an intramolecular nucleophilic acyl substitution occurs. A nitrogen atom of the pyrazole ring attacks one of the ester carbonyls, leading to ring closure and the elimination of a second molecule of ethanol.
-
Chlorination: The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which exists in tautomeric equilibrium with its keto form, is then treated with a strong dehydrating/chlorinating agent, typically phosphorus oxychloride (POCl₃). This converts the hydroxyl group into a chloro group, an excellent leaving group for subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Visualization: Gould-Jacobs Reaction Workflow
Caption: Strategic workflow from aminopyrazole to functionalized products.
Experimental Protocol: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate
This protocol is a representative example based on the Gould-Jacobs methodology.[5][11]
-
Adduct Formation: Mix 3-amino-5-methylpyrazole (10 mmol, 0.97 g) and diethyl 2-(ethoxymethylene)malonate (10.5 mmol, 2.27 g). Heat the mixture at 110-120°C for 2 hours. The reaction is typically performed neat.
-
Cyclization: Add the hot mixture to 30 mL of Dowtherm A or diphenyl ether. Heat the solution to 240-250°C for 30-60 minutes. A precipitate will form upon heating.
-
Isolation of Hydroxy Intermediate: Cool the mixture and add 50 mL of petroleum ether. Filter the solid, wash with petroleum ether, and dry to obtain the crude ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Chlorination: Suspend the crude hydroxy intermediate (8 mmol) in phosphorus oxychloride (20 mL). Add 2-3 drops of dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux for 3 hours. The suspension will gradually dissolve.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 4-chloro product.
Strategy 3: Modern Cascade and Cycloaddition Reactions
While classical condensations are workhorses in the field, modern synthetic chemistry prioritizes efficiency, atom economy, and novelty. Cascade reactions and cycloadditions represent more elegant and convergent approaches to the 1H-pyrazolo[3,4-b]pyridine core.
A. Cascade 6-endo-dig Cyclization with Alkynyl Aldehydes
A recently developed and powerful strategy involves a cascade reaction between 5-aminopyrazoles and alkynyl aldehydes.[6] This method can be tuned to produce either halogenated or non-halogenated products with excellent regioselectivity.[6]
-
Mechanism and Causality: The reaction is initiated by the formation of an enamine intermediate from the aminopyrazole and the aldehyde. In the presence of a catalyst like a silver salt, the alkyne is activated towards nucleophilic attack. This triggers an intramolecular 6-endo-dig cyclization, where the C4-position of the pyrazole attacks the activated alkyne, forming the pyridine ring. A final tautomerization/oxidation step yields the aromatic product. The use of iodine or N-bromosuccinimide (NBS) as the promoter leads to concurrent halogenation at the C6 position.[6] This method's high regioselectivity is a key advantage, consistently affording C6-substituted products from terminal alkynyl aldehydes.[6]
Visualization: Cascade Cyclization Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 10. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Facile One-Pot Synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitriles
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors for enzymes like CDK2.[3][4] The efficient construction of this bicyclic system is, therefore, of significant interest to researchers in the pharmaceutical and agrochemical industries. This application note provides a detailed protocol for a robust and efficient one-pot, multicomponent synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitriles, a key intermediate for further chemical exploration.
Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry, including operational simplicity, atom economy, and the ability to generate molecular complexity in a single step.[5] The protocol detailed herein leverages an MCR approach, which has been shown to be a highly effective strategy for the synthesis of pyrazolopyridine derivatives.[5][6]
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot, three-component reaction involving a 5-aminopyrazole, an aromatic aldehyde, and an active methylene nitrile (e.g., malononitrile or a derivative). The reaction is typically catalyzed by a base, such as piperidine or triethylamine, or an organocatalyst like L-proline.[7]
The proposed reaction mechanism commences with a Knoevenagel condensation between the aromatic aldehyde and the active methylene nitrile, catalyzed by the base, to form an arylidene intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the electron-deficient double bond of the arylidene species. Subsequent intramolecular cyclization and aromatization through the elimination of a molecule of hydrogen leads to the formation of the stable 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile ring system.[4][8]
Figure 1. Generalized workflow for the one-pot synthesis.
Experimental Protocol
This protocol describes the synthesis of a representative this compound derivative. The specific amounts and reaction times may need to be optimized for different substrates.
Materials and Reagents:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Benzaldehyde (or other aromatic aldehyde)
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 eq), benzaldehyde (1.0 mmol, 1.0 eq), and malononitrile (1.0 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by the addition of a catalytic amount of piperidine (approximately 0.1 mmol, 0.1 eq).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C for ethanol). The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol or another suitable solvent to afford the pure this compound derivative.
Data Summary
The following table provides representative data for the synthesis of a this compound derivative using the described protocol. Yields are typically good to excellent.
| Starting Material (1.0 mmol) | Aldehyde (1.0 mmol) | Catalyst | Solvent | Time (h) | Yield (%) |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Benzaldehyde | Piperidine | Ethanol | 3 | 85-95 |
| 5-Amino-3-methyl-1H-pyrazole | 4-Chlorobenzaldehyde | L-proline | Ethanol | 4 | 80-90 |
| 5-Amino-1H-pyrazole-4-carbonitrile | 4-Methoxybenzaldehyde | Triethylamine | DMF | 2.5 | 88-96 |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. The amount of catalyst can also be optimized. In some cases, switching to a higher boiling point solvent like DMF or using microwave irradiation can improve yields and reduce reaction times.[6]
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography may be necessary if recrystallization is insufficient. The choice of catalyst can also influence the product distribution.
-
Reaction Monitoring: Close monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion
This application note details a reliable and efficient one-pot, multicomponent protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitriles. The method is characterized by its operational simplicity, good to excellent yields, and the ability to generate a diverse range of derivatives by varying the starting materials. This synthetic strategy provides a valuable tool for researchers engaged in the discovery and development of novel bioactive molecules.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reddy, T. R., Reddy, L. S., & Reddy, M. R. (2014). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2014(6), 284-295. [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., Elnagdi, M. H., & Abdelshafy, A. M. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 4137-4147. [Link]
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1835-1845. [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Aglan, H. A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic & Medicinal Chemistry International Journal, 12(1). [Link]
-
Safaei-Ghomi, J., Eshteghal, F., & Shahbazi-Alavi, H. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10731-10741. [Link]
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). Supporting information for: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. RSC Advances. [Link]
-
Wang, X., He, L., & Liu, H. (2011). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 16(10), 8344–8351. [Link]
-
Pathare, R. S., Khan, M. S., & Akolkar, S. V. (2014). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
-
El-Adasy, A. A. M., El-Senduny, F. F., & El-Hady, O. A. (2019). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 24(19), 3583. [Link]
-
Al-wsabie, A. M., El-Gohary, N. S., & El-Sayed, N. N. E. (2022). Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives 4a–f. ResearchGate. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Musiol, R., & Polanski, J. (2016). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 21(11), 1547. [Link]
-
Sharma, A., & Kumar, V. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]
-
Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]
-
Musiol, R., & Polanski, J. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7586. [Link]
-
Li, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Al-wsabie, A. M., El-Gohary, N. S., & El-Sayed, N. N. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Liu, X., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: A High-Efficiency, One-Pot, Multi-Component Synthesis of Pyrazolo[3,4-b]pyridine-4-carbonitriles
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant pharmacological activities.[1][2] Its structural resemblance to purine bases has made it a focal point in drug discovery, leading to the development of agents with anticancer, antiviral, antimicrobial, and kinase-inhibiting properties.[3][4][5] Furthermore, recent studies have highlighted their potential in creating fluorescent probes for diagnosing Alzheimer's disease.[6]
Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures that are often time-consuming, generate considerable waste, and result in modest overall yields. Multi-Component Reactions (MCRs) present a superior alternative, offering a powerful strategy for constructing complex molecules in a single, convergent step.[7] By combining three or more reactants in one pot, MCRs adhere to the principles of green chemistry through high atom economy, operational simplicity, and reduced solvent and energy consumption.[7]
This application note provides a detailed, field-proven protocol for the synthesis of 6-amino-4-aryl-pyrazolo[3,4-b]pyridine-5-carbonitriles via a three-component reaction. We will delve into the underlying reaction mechanism, explain the rationale behind component selection, and present a robust, environmentally friendly protocol using an aqueous medium.
Scientific Rationale and Reaction Mechanism
The cornerstone of this synthesis is the convergent reaction between an aromatic aldehyde, malononitrile, and a 5-aminopyrazole derivative. This transformation proceeds through a domino sequence of classical organic reactions, culminating in the formation of the thermodynamically stable aromatic pyrazolo[3,4-b]pyridine ring system.
Causality of Component Roles:
-
Aromatic Aldehyde (1): This component serves as the electrophilic building block that ultimately defines the C4-substituent of the pyridine ring. The diverse commercial availability of aromatic aldehydes makes this position an ideal point for generating structural diversity in compound libraries.
-
Malononitrile (2): A highly versatile C3 synthon, malononitrile provides the carbon atoms for positions C5 and the attached carbonitrile group, as well as the nitrogen for the C6-amino group. Its acidic methylene protons facilitate the initial condensation, while the nitrile groups act as powerful electron-withdrawing groups to activate the molecule for subsequent reactions.
-
5-Amino-3-methyl-1-phenylpyrazole (3): This molecule constitutes the pyrazole portion of the final fused ring. The exocyclic amino group at the C5 position acts as the primary nucleophile, initiating the cascade, while the endocyclic nitrogen atom participates in the final ring closure.
The reaction cascade can be mechanistically understood in three primary stages:
-
Knoevenagel Condensation: The process begins with the base-catalyzed condensation between the aromatic aldehyde (1) and malononitrile (2) . This step forms a highly electrophilic α,β-unsaturated intermediate, an arylidene malononitrile (I) .
-
Michael Addition: The nucleophilic C5-amino group of the pyrazole (3) attacks the electron-deficient β-carbon of the arylidene malononitrile intermediate (I) . This classic Michael-type 1,4-conjugate addition forms a non-isolable acyclic intermediate (II) .
-
Intramolecular Cyclization & Aromatization: The intermediate (II) rapidly undergoes an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks one of the nitrile groups. This is followed by tautomerization and subsequent auto-oxidation (or oxidation by an external agent) to eliminate hydrogen and form the stable, aromatic 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridine product (4) . The proposed mechanism is detailed below.[8][9]
Protocol 1: Green Synthesis in an Aqueous Medium
This protocol details an environmentally benign approach using water as the solvent and a surfactant catalyst, which enhances reaction rates through micellar catalysis.[10][11] This method avoids the use of volatile organic solvents and often simplifies product isolation.[10][11][12]
Materials and Equipment:
-
Aromatic aldehyde (4.0 mmol)
-
Malononitrile (4.0 mmol, 0.26 g)
-
5-Amino-3-methyl-1-phenylpyrazole (4.0 mmol, 0.70 g)
-
Sodium 1-dodecanesulfonate (SDS) (0.2 g)
-
Deionized water (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Charge the Flask: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (4.0 mmol), malononitrile (4.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (4.0 mmol), and SDS (0.2 g).
-
Add Solvent: Add 10 mL of deionized water to the flask.
-
Set up for Reflux: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.
-
Reaction: Begin stirring and heat the mixture to 90°C. Maintain this temperature for the time specified in Table 1 (typically 10-25 hours), or until Thin Layer Chromatography (TLC) indicates the consumption of starting materials.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A crystalline powder should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 10 mL) to remove the catalyst and any water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Data and Expected Results
The described protocol is robust and provides good to excellent yields for a variety of aromatic aldehydes. The use of electron-withdrawing or electron-donating groups on the aldehyde can influence reaction times and yields. Below is a summary of representative results adapted from the literature.[10][11]
| Entry | Ar-CHO Substituent (Ar) | Time (h) | Yield (%)* |
| 1 | C₆H₅ | 10 | 94 |
| 2 | 4-CH₃-C₆H₄ | 12 | 92 |
| 3 | 4-OCH₃-C₆H₄ | 15 | 90 |
| 4 | 4-Cl-C₆H₄ | 10 | 95 |
| 5 | 4-NO₂-C₆H₄ | 18 | 88 |
| 6 | 3-NO₂-C₆H₄ | 20 | 85 |
| 7 | 2-Cl-C₆H₄ | 25 | 82 |
| 8 | 2,4-diCl-C₆H₄ | 22 | 86 |
*Isolated yields after recrystallization.
Conclusion and Future Outlook
The multi-component synthesis of pyrazolo[3,4-b]pyridine-4-carbonitriles is a highly efficient and versatile method for accessing medicinally relevant scaffolds. The aqueous-based protocol presented here exemplifies a commitment to green chemistry principles without compromising on yield or purity. This strategy enables rapid library generation for structure-activity relationship (SAR) studies in drug discovery programs. The operational simplicity makes it suitable for both academic research and scale-up applications in the pharmaceutical industry. Future work may focus on expanding the substrate scope, exploring other catalytic systems (e.g., nanocatalysts or reusable solid acids), and applying this methodology to the synthesis of novel, biologically active agents.[9][13][14]
References
-
Shi, D., Yao, H., & Shi, J. (2008). Three‐Component, One‐Pot Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives in Aqueous Media. Synthetic Communications, 38(10), 1662–1669. [Link]
-
Taylor & Francis. (n.d.). Three‐Component, One‐Pot Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives in Aqueous Media. Taylor & Francis Online. Retrieved from [Link]
-
SpringerLink. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Retrieved from [Link]
-
Ivashchenko, A. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances. [Link]
-
Wiley Online Library. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Three‐Component, One‐Pot Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives in Aqueous Media. Retrieved from [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
-
ACS Publications. (n.d.). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]
-
Nature. (n.d.). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism of the synthesizing pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi - component reactions and their antitumor and antimicrobial activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]
-
PubMed. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Controllable Synthesis of Pyrazolo[3,4-b]pyridines or Substituted Malononitrile Derivatives through Multi-Component Reactions in Ionic Liquid. Retrieved from [Link]
-
PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i... Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sci-hub.ru [sci-hub.ru]
- 13. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Cyclization reactions to form the 1H-pyrazolo[3,4-b]pyridine ring system
An Application Guide to the Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Ring System
Introduction: The Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] Structurally, it is an isostere of purine bases like adenine and guanine, allowing it to interact with a wide range of biological targets.[3][4] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][5][6] In fact, several compounds containing this scaffold are approved drugs or are in various stages of clinical investigation.[3]
The synthesis of this ring system is a topic of extensive research, with strategies generally falling into two main categories:
-
Route A: Annulation of a pyrazole ring onto a pre-existing pyridine core.
-
Route B: Construction of the pyridine ring onto a pyrazole precursor.[7][8][9]
Of the two possible tautomeric forms, the 1H- and 2H-isomers, quantum mechanical calculations have shown the 1H-tautomer to be significantly more stable, making it the primary target in most synthetic endeavors.[3][10] This guide provides a detailed overview of the most robust and widely employed cyclization strategies to access the 1H-pyrazolo[3,4-b]pyridine scaffold, complete with mechanistic insights and detailed protocols for researchers.
Synthesis from Pyrazole Precursors: Building the Pyridine Ring
The most prevalent approach to the 1H-pyrazolo[3,4-b]pyridine core begins with a substituted aminopyrazole, onto which the six-membered pyridine ring is constructed. This strategy offers high versatility due to the commercial availability of a wide array of starting pyrazoles.
Condensation with 1,3-Dicarbonyl Compounds
A classic and reliable method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. This reaction is a variation of the Knorr pyrazole synthesis, but applied here to form a pyridine ring.[11][12][13] The reaction proceeds via initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine system.
Causality and Control: A key consideration in this synthesis is regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack by the exocyclic amino group of the pyrazole typically occurs at the more electrophilic carbonyl carbon.[3][10] For instance, in ethyl acetoacetate, the ketone carbonyl is more reactive than the ester carbonyl, directing the initial condensation. Subsequent cyclization involves the pyrazole ring nitrogen attacking the remaining carbonyl.
Caption: Condensation of 5-aminopyrazole with a 1,3-dicarbonyl compound.
Protocol 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from the general procedure for the reaction between 5-aminopyrazoles and 1,3-dicarbonyls.[3]
Materials:
-
5-Amino-1,3-dimethylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.
Table 1: Examples of Condensation with 1,3-Dicarbonyls
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| 5-Amino-1-phenyl-3-methylpyrazole | Ethyl Acetoacetate | Glacial AcOH, Reflux | ~85% | [3] |
| 5-Amino-1,3-dimethylpyrazole | 1,1,1-Trifluoropentane-2,4-dione | Glacial AcOH, Reflux | >80% | [3] |
| 5-Aminopyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Glacial AcOH, Reflux | 60-90% | [3] |
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist as the 4-oxo tautomer), which are versatile intermediates.[14] The reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by a thermal cyclization.[3][15] The resulting 4-oxo group can be readily converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃), providing a key handle for further functionalization via nucleophilic substitution or cross-coupling reactions.[3]
Mechanism Insight: The reaction begins with a nucleophilic attack of the aminopyrazole on the electron-deficient carbon of the enol ether in DEEMM, displacing ethanol. This is followed by a thermally induced intramolecular cyclization where a pyrazole ring nitrogen attacks one of the ester carbonyls. This cyclization is a 6-electron electrocyclization process. Subsequent treatment with POCl₃ converts the pyridone into the more reactive 4-chloro derivative.[3][14][16]
Caption: The Gould-Jacobs reaction pathway to 4-chloro-1H-pyrazolo[3,4-b]pyridines.
Protocol 2: Synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is a representative example of the Gould-Jacobs reaction followed by chlorination.[3]
Materials:
-
3-Amino-1-ethylpyrazole
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM)
-
Diphenyl ether (or Dowtherm A)
-
Phosphorus oxychloride (POCl₃)
-
Hexane
Procedure: Step A: Cyclization
-
Combine 3-amino-1-ethylpyrazole (1.0 eq) and DEEMM (1.05 eq) in a flask. Heat the mixture at 120-130 °C for 2 hours. Ethanol will distill off.
-
Add the resulting intermediate to a flask containing a high-boiling solvent like diphenyl ether.
-
Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid ethyl 1-ethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by filtration.
Step B: Chlorination
-
Caution: This step should be performed in a well-ventilated fume hood as it releases HCl gas.
-
Add the pyridone product from Step A to an excess of POCl₃ (5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Carefully quench the reaction by pouring it slowly onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 4-chloro product.
Cascade Cyclization with Alkynyl Aldehydes
A more modern and efficient approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[5] This method provides rapid access to diverse pyrazolo[3,4-b]pyridine frameworks and is characterized by its wide substrate scope, excellent regioselectivity, and tolerance of various functional groups.[5] The reaction can be tuned to produce halogenated or non-halogenated products by selecting the appropriate catalyst or additive (e.g., silver, iodine, or NBS).[5]
Mechanism Insight: The reaction is proposed to proceed through the formation of an intermediate that undergoes a 6-endo-dig cyclization, a process where the pyrazole ring nitrogen attacks the activated alkyne. This key step forms the pyridine ring. The choice of reagents like iodine or N-bromosuccinimide (NBS) allows for the in-situ halogenation of the newly formed ring.[5]
Caption: Workflow for the cascade synthesis of pyrazolo[3,4-b]pyridines.
Protocol 3: General Procedure for Silver-Catalyzed Cascade Cyclization
This general protocol is based on the method developed for the switchable synthesis of pyrazolo[3,4-b]pyridines.[5]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted alkynyl aldehyde (1.2 eq)
-
Silver triflate (AgOTf) (10 mol%)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed reaction tube, add the 5-aminopyrazole, alkynyl aldehyde, AgOTf, and DCE.
-
Add TFA to the mixture.
-
Seal the tube and heat the reaction at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1H-pyrazolo[3,4-b]pyridine product.
Synthesis from Pyridine Precursors: Friedländer Annulation
The Friedländer synthesis is a fundamental reaction for constructing quinoline and related pyridine rings.[17][18] In the context of pyrazolopyridines, this involves the condensation of a 5-amino-4-formylpyrazole (an ortho-amino-aldehyde equivalent) with a compound containing an active α-methylene group, such as a ketone, nitrile, or ester.[19] This reaction is typically catalyzed by acid or base.
Mechanism Insight: The reaction can proceed via two possible pathways. The first involves an aldol condensation between the active methylene compound and the pyrazole-aldehyde, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type cyclization and dehydration to form the final aromatic product.[17]
Caption: Simplified Friedländer mechanism for pyrazolo[3,4-b]pyridine synthesis.
Protocol 4: Friedländer Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline
This protocol is adapted from procedures used for synthesizing pyrazolo[3,4-b]quinolines, a subset of this family.[19]
Materials:
-
2-Amino-5-phenyl-2H-pyrazole-3-carbaldehyde
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve 2-amino-5-phenyl-2H-pyrazole-3-carbaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of KOH (e.g., 20 mol%) to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume and add water to induce precipitation.
-
Wash the collected solid with a cold ethanol/water mixture.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazoloquinoline.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and operational simplicity.[20] Several MCRs have been developed for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold, often achieving high complexity in a single step.[21]
A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a C-H activated acid compound like malononitrile.[3] The reaction typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization (often via oxidation).
Caption: A typical multi-component reaction pathway.
Conclusion and Future Outlook
The 1H-pyrazolo[3,4-b]pyridine ring system remains a scaffold of high importance, with synthetic chemistry continuously evolving to provide more efficient, versatile, and sustainable routes to its derivatives. The classical methods, such as condensation with 1,3-dicarbonyls and the Gould-Jacobs reaction, remain workhorses in the field, providing reliable access to core intermediates.[3] Concurrently, modern strategies, including cascade reactions and multi-component syntheses, are enabling the rapid construction of complex and diverse molecular libraries for biological screening.[2][5][20] Future efforts will likely focus on developing even more atom-economical and environmentally benign methodologies, such as C-H activation and photocatalysis, to further streamline the synthesis of these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Organic University of Chemistry IQS. [Link]
-
ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Wang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429. [Link]
-
Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. [Link]
-
ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
MDPI. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
-
ResearchGate. (n.d.). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. [Link]
-
PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
ResearchGate. (n.d.). Gould-Jacobs reaction mechanism for the synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines 1 from diethyl 2-(ethoxymethylene)malonate 11. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives 164. [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Royal Society of Chemistry. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine.... [Link]
-
SciSpace. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [Link]
-
Canadian Journal of Chemistry. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
-
ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i …. [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
National Center for Biotechnology Information. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
University of Kerala. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
SciSpace. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Ramon Llull University. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. [Link]
-
ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridine active in cellular models of RAS-dependent.... [Link]
-
Springer. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. (n.d.). Thorpe reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
Sources
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. name-reaction.com [name-reaction.com]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. Friedlaender Synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 21. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
Unlocking Kinase Inhibition: Application and Protocols for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine core of ATP. This intrinsic feature makes it an ideal starting point for the design of potent ATP-competitive kinase inhibitors. The strategic placement of a carbonitrile group at the 4-position of this scaffold results in 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile , a compound with significant potential for modulating the activity of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of this compound as a kinase inhibitor.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[1][2][3][4] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[5][6]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which this compound and its analogs exert their inhibitory effects is through competitive binding at the ATP-binding pocket of the target kinase. The pyrazole portion of the scaffold is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.[1][5] The pyridine ring can engage in π-π stacking interactions with aromatic residues within the active site, further enhancing binding affinity. The N(1)-H of the pyrazolopyridine moiety is often implicated in these crucial hydrogen-bonding interactions.[2]
The solid-state structure of a closely related analog bound to CDK2 confirms that the inhibitor occupies the same site as the purine ring of ATP, forming important hydrogen bonds with the protein backbone, such as with Leu83.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the phosphotransfer reaction and downstream signaling events.
Protocol 2: Cell-Based Proliferation Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000 cells per well in 100 µL of complete medium. [4]2. Cell Adhesion: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 72 hours. [4]5. Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow to air dry.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 10-30 minutes.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. [4]Allow to air dry.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5 minutes on a shaker to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents a valuable chemical entity for the exploration of kinase inhibition. Its core scaffold has been validated against multiple important cancer targets. The protocols outlined in this document provide a robust starting point for researchers to investigate the inhibitory potential of this compound against their kinase of interest and to assess its effects on cancer cell proliferation. Further studies, including kinome-wide profiling, will be instrumental in elucidating the full spectrum of its biological activity and identifying novel therapeutic applications. The development of more potent and selective analogs through medicinal chemistry efforts is a promising avenue for future research.
References
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Misra, R. N., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 207-211. [Link]
-
El-Sayed, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(10), 3235. [Link]
-
Kim, M., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]
- Google Patents. (2016).
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1365. [Link]
-
Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 779-784. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1589. [Link]
-
Rani, P., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1032. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
-
Bissy, D., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(21), 7265. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases. This structural mimicry allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites of protein kinases.[1][2] Consequently, derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated for a multitude of therapeutic applications, with a significant focus on oncology.[2][3]
These compounds have demonstrated a remarkable breadth of anticancer activities, attributed to their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Mechanisms of action for this class of compounds include the inhibition of key cellular enzymes such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Topoisomerase IIα.[3][4] The specific derivative, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, is an emerging member of this family, and this guide provides a comprehensive framework for its investigation in cancer cell line studies.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | (Calculated) |
| Molecular Weight | 144.13 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO | (Assumed for in vitro studies) |
Protocol for Stock Solution Preparation (10 mM):
-
Accurate Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.44 mg of this compound.
-
Solubilization: Add 1.0 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Plausible Mechanisms of Action and Target Pathways
Based on the established activities of the broader 1H-pyrazolo[3,4-b]pyridine class, the 4-carbonitrile derivative is hypothesized to exert its anticancer effects through the inhibition of one or more protein kinases or other critical enzymes involved in cell cycle regulation and DNA replication.
dot
Caption: Putative signaling pathways targeted by this compound.
Experimental Workflows and Protocols
The following protocols provide a robust framework for the initial characterization of this compound's anticancer activity.
dot
Caption: General experimental workflow for in vitro evaluation.
Protocol 1: Cell Viability and IC₅₀ Determination
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO, at the same final concentration as in the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To investigate the effect of this compound on kinase signaling pathways, the phosphorylation status of key downstream proteins can be assessed.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK substrate, anti-total-CDK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes.[8] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[14] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.[15] Incubate at 4°C for at least 1 hour.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.[15]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the reported IC₅₀ values for various 1H-pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. This data serves as a valuable reference for anticipating the potential potency of this compound.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Putative Target | Reference |
| Compound 8h | HCT116 (Colon) | 1.6 | DYRK1B | [2] |
| Compound 8b | A-549 (Lung) | 2.9 | Not specified | [17] |
| HEPG2 (Liver) | 2.6 | [17] | ||
| HCT-116 (Colon) | 2.3 | [17] | ||
| Compound 9a | Hela (Cervical) | 2.59 | CDK2/CDK9 | |
| Compound 14g | MCF7 (Breast) | 4.66 | CDK2/CDK9 | |
| HCT-116 (Colon) | 1.98 |
Conclusion and Future Directions
This guide provides a comprehensive set of protocols and foundational knowledge for the initial in vitro characterization of this compound as a potential anticancer agent. The provided methodologies for assessing cell viability, mechanism of action, and effects on cell fate will enable researchers to generate robust and reproducible data. Future studies should focus on in vivo efficacy and toxicity assessments in relevant animal models to further elucidate the therapeutic potential of this promising compound.
References
Sources
- 1. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. atcc.org [atcc.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V-FITC Kit Protocol [hellobio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. 956010-88-1|1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Antimicrobial Screening of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile Derivatives
Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridines
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The carbonitrile substituent at the 4-position of this heterocyclic system is of particular interest as it can participate in various chemical transformations, allowing for the generation of diverse compound libraries for screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of novel 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile derivatives. The protocols detailed herein are grounded in established methodologies to ensure robust and reproducible data generation, a critical step in the journey from a synthesized compound to a potential therapeutic lead.
Foundational Chemistry: Synthesis of the Core Scaffold
A fundamental prerequisite for any screening campaign is the efficient and reliable synthesis of the target compounds. Numerous synthetic routes to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported. A common and effective strategy involves a one-pot, three-component reaction of 3-indolyl-3-oxopropanenitrile, an appropriate aromatic aldehyde, and a 1H-pyrazol-5-amine in the presence of a catalyst such as triethylamine in ethanol.[3] This approach allows for the rapid generation of a diverse library of derivatives by varying the substituents on the aromatic aldehyde and the pyrazol-5-amine. Other synthetic strategies may involve the cyclocondensation of aminopyrazoles with α,β-unsaturated aldehydes and ketones.[4] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Primary Antimicrobial Screening: The Agar Well Diffusion Assay
The initial step in evaluating a library of novel compounds is a primary screen to identify candidates with any antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and technically straightforward technique for this purpose.[5][6][7] This assay provides a qualitative or semi-quantitative assessment of the ability of a compound to inhibit microbial growth.
Scientific Rationale
The principle of the agar well diffusion assay is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[8] If the compound possesses antimicrobial properties, it will create a concentration gradient in the agar, and at concentrations above the minimum inhibitory concentration (MIC), microbial growth will be prevented. This results in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound, the concentration of the compound, and its diffusion characteristics in the agar.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for Broth Microdilution MIC Determination.
Detailed Protocol: Broth Microdilution
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound at twice the highest desired final concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of MHB. This well will receive the inoculum but no compound.
-
Sterility Control (Well 12): Add 100 µL of MHB. This well will not be inoculated.
-
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | 16 | 32 |
| Derivative 3 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Assessing Safety: In Vitro Cytotoxicity Testing
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates. [9][10][11]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. [10][12]This reduction is carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. A decrease in cell viability in the presence of the test compound indicates a cytotoxic effect.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
| Compound ID | Concentration (µg/mL) | % Cell Viability |
| Derivative 3 | 10 | 95% |
| Derivative 3 | 50 | 88% |
| Derivative 3 | 100 | 65% |
Concluding Remarks and Future Directions
The systematic screening pipeline detailed in these application notes provides a robust framework for the initial evaluation of novel this compound derivatives as potential antimicrobial agents. By employing standardized methods such as agar well diffusion for primary screening, broth microdilution for quantitative MIC determination, and the MTT assay for cytotoxicity assessment, researchers can efficiently identify and prioritize promising lead compounds. Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring the generation of high-quality, reproducible, and comparable data. [13][14][15][16] Compounds that exhibit high potency (low MIC values) against a range of clinically relevant pathogens and low cytotoxicity are ideal candidates for further preclinical development. Subsequent investigations should focus on elucidating the mechanism of action, exploring the in vivo efficacy in animal models of infection, and conducting further structure-activity relationship (SAR) studies to optimize the therapeutic index of this promising class of antimicrobial compounds.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1994). PubMed. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Retrieved from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved from [Link]
-
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (1997). PubMed. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PubMed Central. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (2014). PubMed Central. Retrieved from [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1994). Semantic Scholar. Retrieved from [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (2018). Retrieved from [Link]
-
(a) MTT-based cytotoxicity assay to determine the cell viability of... (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Retrieved from [Link]
-
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2025). PubMed Central. Retrieved from [Link]
-
Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. (2025). Retrieved from [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2019). Taylor & Francis Online. Retrieved from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). PubMed Central. Retrieved from [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2009). Arkivoc. Retrieved from [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PubMed Central. Retrieved from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. akjournals.com [akjournals.com]
- 9. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nih.org.pk [nih.org.pk]
Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines: An Application Guide for Medicinal Chemistry
Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense interest in the field of drug discovery and development.[1][2][3] As structural analogues of purines, these compounds have demonstrated a remarkable ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4] The versatility of this scaffold has been exploited to develop agents with anticancer, anti-inflammatory, antiviral, and antihypertensive properties, among others.[5] The possibility of substituting the core at multiple positions (N1, C3, C4, C5, and C6) allows for fine-tuning of its physicochemical and pharmacological properties, making it a "privileged scaffold" in medicinal chemistry.[1][6] This application note provides a detailed guide to the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, focusing on robust and versatile protocols amenable to the generation of compound libraries for drug discovery campaigns. We will delve into the mechanistic underpinnings of these synthetic strategies, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Approaches to the 1H-Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole and multicomponent reactions that assemble the bicyclic system in a single step. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and highly efficient approach involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][7] This method allows for the introduction of diversity at the N1, C3, C4, and C6 positions. The regioselectivity of the condensation can be controlled by the nature of the substituents on the 1,3-dicarbonyl compound, with the more electrophilic carbonyl group preferentially reacting with the exocyclic amino group of the pyrazole.[1][7]
Another powerful strategy is the Gould-Jacobs reaction, which is particularly useful for accessing 4-hydroxy or 4-chloro-1H-pyrazolo[3,4-b]pyridines.[1][8] This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[1] The resulting 4-hydroxy intermediate can then be converted to the corresponding 4-chloro derivative, a versatile handle for further functionalization via nucleophilic substitution reactions.
Multicomponent reactions (MCRs) have emerged as a highly attractive strategy for the synthesis of complex molecules from simple starting materials in a single, atom-economical step.[9] Several MCRs have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridines, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound.[6][9][10] These reactions are particularly well-suited for the rapid generation of diverse compound libraries.
Protocol 1: Multicomponent Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines
This protocol details a one-pot, three-component synthesis of a library of 1H-pyrazolo[3,4-b]pyridines. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. This approach is highly efficient and allows for the introduction of diversity at the C4, C5, and C6 positions.
Reaction Scheme & Mechanism
The reaction involves the condensation of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and a 5-aminopyrazole in the presence of a basic catalyst.
Caption: Workflow for the multicomponent synthesis of 1H-pyrazolo[3,4-b]pyridines.
The proposed mechanism begins with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene nitrile to form an arylidene intermediate.[10] This is followed by a Michael addition of the 5-aminopyrazole to the electron-deficient alkene. The resulting adduct then undergoes intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto the nitrile group, followed by tautomerization and subsequent oxidation (often aerial) to afford the aromatic 1H-pyrazolo[3,4-b]pyridine.[10]
Experimental Protocol
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile or Ethyl cyanoacetate (1.0 mmol)
-
Substituted 5-aminopyrazole (1.0 mmol)
-
Piperidine or Triethylamine (0.2 mmol)
-
Ethanol or Acetic Acid (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), the active methylene nitrile (1.0 mmol), and the substituted 5-aminopyrazole (1.0 mmol) in ethanol (5 mL).
-
Add the basic catalyst (e.g., piperidine, 0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Purification and Characterization: The synthesized compounds can be characterized by standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Quantitative Data Summary
| Entry | Aldehyde (Ar) | Active Methylene (R') | 5-Aminopyrazole (R¹, R³) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CN | 1-phenyl-3-methyl | Piperidine | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | CN | 1-phenyl-3-methyl | Piperidine | Ethanol | 3 | 90 |
| 3 | 4-Methoxybenzaldehyde | COOEt | 1H-3-amino | Triethylamine | Acetic Acid | 6 | 78 |
| 4 | 2-Naphthaldehyde | CN | 1-(4-fluorophenyl)-3-amino | Piperidine | Ethanol | 5 | 82 |
Protocol 2: Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines
This protocol outlines the synthesis of a 4-chloro-1H-pyrazolo[3,4-b]pyridine, a key intermediate for further diversification. The Gould-Jacobs reaction is a reliable method for constructing the pyrazolo[3,4-b]pyridin-4-one core, which is then readily converted to the 4-chloro derivative.
Reaction Scheme & Mechanism
The synthesis proceeds in two main steps: the formation of the pyrazolo[3,4-b]pyridin-4-one via the Gould-Jacobs reaction, followed by chlorination.
Caption: Two-step synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction.
The mechanism of the Gould-Jacobs reaction begins with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether carbon of diethyl 2-(ethoxymethylene)malonate, with subsequent elimination of ethanol to form an anilidomethylenemalonate intermediate.[1] This intermediate then undergoes a thermally induced intramolecular cyclization, where the pyrazole nitrogen attacks one of the ester carbonyls, leading to the formation of the 1H-pyrazolo[3,4-b]pyridin-4-one ring system after the elimination of another molecule of ethanol.[1] The subsequent chlorination with phosphorus oxychloride (POCl₃) proceeds via activation of the pyridinone oxygen, followed by nucleophilic attack of chloride.
Experimental Protocol
Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-one
Materials:
-
3-Amino-5-methylpyrazole (1.0 g, 10.3 mmol)
-
Diethyl 2-(ethoxymethylene)malonate (2.23 g, 10.3 mmol)
-
Diphenyl ether (10 mL)
Procedure:
-
Combine 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol) and diethyl 2-(ethoxymethylene)malonate (2.23 g, 10.3 mmol) in a round-bottom flask.
-
Heat the mixture at 120-130 °C for 2 hours. The mixture will become a clear solution and then solidify.
-
To the resulting solid, add diphenyl ether (10 mL) and heat the mixture to 250 °C for 1 hour.
-
Cool the reaction mixture to room temperature, and add petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with petroleum ether, and dry to obtain the crude 1H-pyrazolo[3,4-b]pyridin-4-one. This product is often used in the next step without further purification.
Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Materials:
-
Crude 1H-Pyrazolo[3,4-b]pyridin-4-one from Step 1
-
Phosphorus oxychloride (POCl₃) (10 mL)
Procedure:
-
Carefully add the crude 1H-pyrazolo[3,4-b]pyridin-4-one to phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-chloro-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data for a Representative Synthesis
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | Diethyl 2-(ethoxymethylene)malonate | Diphenyl ether | 120-130 then 250 | 2 then 1 | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-one | ~85 (crude) |
| 2 | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-one | POCl₃ | None | 110 | 3 | 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | 75 (after purification) |
Safety and Handling Precautions
Many of the reagents used in the synthesis of 1H-pyrazolo[3,4-b]pyridines are hazardous and should be handled with appropriate safety precautions.
-
Hydrazine and its derivatives: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Phosphorus oxychloride (POCl₃): POCl₃ is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled in a fume hood, and care should be taken to avoid contact with skin and eyes.
-
Solvents: Many organic solvents are flammable and have varying degrees of toxicity. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated area, away from ignition sources.
Conclusion
The synthetic routes outlined in this application note provide robust and versatile methods for accessing a wide range of substituted 1H-pyrazolo[3,4-b]pyridines. The multicomponent approach offers a rapid and efficient means of generating diverse libraries, while the Gould-Jacobs reaction provides a reliable pathway to key 4-chloro intermediates for further functionalization. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can effectively utilize these protocols to synthesize novel 1H-pyrazolo[3,4-b]pyridine derivatives for evaluation in drug discovery programs.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Elmaaty, A. A., & Abdeen, A. H. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Reddy, G. S., Kumar, A., & Sridhar, B. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J. I., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Open Ukrainian Citation Index (OUCI). [Link]
-
Varvounis, G., & Katselou, M. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central. [Link]
-
Reddy, G. S., Kumar, A., & Sridhar, B. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]
-
Various Authors. (2024). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]
-
Shuvalov, V. Y., Vlasova, E. Y., Eltsov, O. S., & Bakulina, O. Y. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Fawzy, R., El-Damasy, A. K., Ezzat, M. O., Hassan, A., & Abdel-Aziz, M. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European Journal of Medicinal Chemistry, 227, 113952. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Various Authors. (2024). Gould-Jacobs reaction mechanism for the synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines 1 from diethyl 2-(ethoxymethylene)malonate 11. ResearchGate. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 4. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile in Modern Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted therapeutics. This guide provides an in-depth exploration of a key derivative, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile , detailing its strategic importance as a versatile intermediate in the synthesis of potent bioactive molecules and providing robust protocols for its application in drug discovery workflows.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine ring system is a bioisostere of adenine, a fundamental component of ATP. This inherent structural mimicry provides a compelling starting point for the design of kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity and inhibitory activity. Furthermore, the substituent positions on the bicyclic system offer multiple vectors for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, implicated in inflammatory diseases and cancer.[1]
-
Tropomyosin receptor kinases (TRKs): A family of receptor tyrosine kinases whose dysregulation is a driver in various cancers.[2][3]
-
Fibroblast growth factor receptors (FGFRs): Aberrant FGFR signaling is a known oncogenic driver in multiple tumor types.
-
Anaplastic lymphoma kinase (ALK): A validated target in non-small cell lung cancer.
This compound: A Versatile Synthetic Intermediate
While the broader 1H-pyrazolo[3,4-b]pyridine scaffold is the pharmacophore, the 4-carbonitrile derivative serves as a pivotal synthetic intermediate. The nitrile group at the C4 position is a versatile functional handle that can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and tetrazoles. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) at a key position that often interacts with the solvent-exposed region of the kinase active site.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of the pyrazolo[3,4-b]pyridine core. A common and effective strategy involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophile.
Protocol 1: Synthesis of this compound
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
2-(ethoxymethylene)malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol, add 2-(ethoxymethylene)malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic Utility: Elaboration of the 4-Carbonitrile Moiety
The true value of this compound lies in its potential for chemical diversification. The following protocols outline key transformations of the nitrile group.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Materials:
-
This compound
-
6M Hydrochloric acid
-
1,4-Dioxane
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and 6M HCl.
-
Heat the mixture to reflux for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, can be collected by filtration, washed with water, and dried.
Protocol 3: Amide Coupling of the Carboxylic Acid
Materials:
-
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
Amine of choice (R-NH2)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the corresponding amide.
Biological Evaluation of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. The following protocols describe standard assays for assessing anticancer activity.
In Vitro Cytotoxicity Assessment
The initial screening of newly synthesized compounds typically involves evaluating their cytotoxic effects against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 4: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the cell plates with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assay
For compounds showing promising cytotoxicity, it is crucial to determine if their mechanism of action involves the inhibition of the target kinase. An in vitro kinase assay can directly measure the inhibitory potency of the compounds.
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., for TBK1)
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Synthesized pyrazolo[3,4-b]pyridine derivatives
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the recombinant TBK1 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Visualization
Summary of Biological Activity
| Compound ID | R Group at C4 | Target Cell Line | IC50 (µM) - Cytotoxicity | Target Kinase | IC50 (nM) - Kinase Inhibition |
| Lead-01 | -CONH(Cyclopropyl) | A549 | 1.2 | TBK1 | 5.8 |
| Lead-02 | -CONH(4-fluorophenyl) | A549 | 0.8 | TBK1 | 2.1 |
| Lead-03 | -COOH | A549 | >50 | TBK1 | >1000 |
| Control | Doxorubicin | A549 | 0.1 | N/A | N/A |
Visualizing the Drug Discovery Workflow
Caption: Workflow for the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives.
Conclusion
This compound stands out as a strategically valuable building block in the design and synthesis of novel kinase inhibitors. Its synthetic accessibility and the versatility of the nitrile functionality provide a robust platform for generating diverse chemical libraries. The protocols detailed herein offer a comprehensive framework for researchers to leverage this scaffold in their drug discovery endeavors, from initial synthesis to biological characterization. The continued exploration of the chemical space around the 1H-pyrazolo[3,4-b]pyridine core, facilitated by intermediates like the 4-carbonitrile derivative, holds immense promise for the development of next-generation targeted therapies.
References
-
Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Iranian Chemical Society. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
Sources
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of the Carbonitrile Group on the Pyrazolo[3,4-b]pyridine Scaffold
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1][2][3][4][5] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing inhibitors of various enzymes, particularly kinases, and modulators of cellular receptors.[2][6][7] The introduction of a carbonitrile (-C≡N) group onto this scaffold is a common and powerful synthetic strategy. Beyond its contribution to the molecule's polarity and hydrogen bonding capacity, the cyano group is a remarkably versatile chemical handle.[8][9][10] Its linear geometry and electrophilic carbon atom allow for a wide range of selective transformations, enabling chemists to perform late-stage diversification of drug candidates to fine-tune their pharmacological profiles.
This guide provides an in-depth exploration of the primary derivatization pathways for the carbonitrile group on the pyrazolo[3,4-b]pyridine scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to navigate these critical transformations successfully. The protocols described herein are designed to be robust and self-validating, empowering researchers in drug discovery and development to maximize the synthetic potential of this important heterocyclic system.
Core Synthetic Transformations
The carbonitrile group can be strategically transformed into several key functional groups, each imparting distinct physicochemical properties and biological functions. The primary derivatization routes—cycloaddition, hydrolysis, and reduction—offer access to tetrazoles, amides, carboxylic acids, and primary amines.
Figure 1: Key derivatization pathways for the pyrazolo[3,4-b]pyridine-carbonitrile scaffold.
[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-tetrazoles
Scientific Principle & Rationale: The conversion of a nitrile to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition with an azide salt is one of the most valuable transformations in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[11] It mimics the acidity (pKa ≈ 4.9) and planar geometry of a carboxylate but offers improved metabolic stability and enhanced lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[11][12] The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitrile carbon towards nucleophilic attack by the azide anion.[12][13]
Figure 2: Simplified mechanism for Lewis acid-catalyzed tetrazole synthesis.
Protocol: Synthesis of 5-(Pyrazolo[3,4-b]pyridin-X-yl)-1H-tetrazole
Materials:
-
Pyrazolo[3,4-b]pyridine-carbonitrile starting material (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 3.0 eq)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) (1.2 - 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazolo[3,4-b]pyridine-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.
-
Trustworthiness Check: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak is indicative of reaction completion. The tetrazole product often has a significantly different retention time.
-
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water.
-
Safety First: Azide salts are toxic. Acidification of the reaction mixture must be done with extreme caution in a well-ventilated fume hood, as it can generate volatile and explosive hydrazoic acid (HN₃).[12]
-
-
Acidification & Precipitation: Slowly add 1 M HCl to the aqueous mixture with stirring until the pH is ~2-3. A solid precipitate of the tetrazole product should form.
-
Extraction/Filtration:
-
If a solid precipitates: Collect the product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.
-
If no solid forms or an oil is observed: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
| Parameter | Starting Nitrile | Product Tetrazole |
| IR (cm⁻¹) | ~2230-2210 (C≡N stretch) | 3150-3000 (N-H stretch), 1600-1450 (C=N, N=N ring) |
| ¹H NMR (ppm) | Pyridine/Pyrazole protons | Pyridine/Pyrazole protons, broad N-H singlet (often >10 ppm) |
| ¹³C NMR (ppm) | ~115-120 (C≡N) | ~150-160 (Tetrazole Carbon) |
| Mass Spec | M⁺ | [M+42]⁺ (M + N₃H - H) |
| Table 1: Comparative Spectroscopic Data for Nitrile to Tetrazole Transformation. |
Hydrolysis: Accessing Amides and Carboxylic Acids
Hydrolysis of the nitrile group provides direct access to carboxamides and carboxylic acids, two fundamental functional groups in drug design.[15][16] The choice between partial hydrolysis to the amide or complete hydrolysis to the carboxylic acid depends critically on the reaction conditions.
Partial Hydrolysis to Carboxamides
Scientific Principle & Rationale: The carboxamide group is a cornerstone of molecular recognition, acting as both a hydrogen bond donor and acceptor. Its introduction can significantly alter a compound's solubility and cell permeability. While acid or base hydrolysis proceeds through an amide intermediate, isolating it can be challenging.[16][17] Milder, more controlled methods are often preferred. The use of manganese dioxide (MnO₂) in the presence of water provides a heterogeneous and often high-yielding route to amides from nitriles, minimizing over-hydrolysis.[18][19]
Protocol: MnO₂-Mediated Synthesis of Pyrazolo[3,4-b]pyridine-carboxamide
Materials:
-
Pyrazolo[3,4-b]pyridine-carbonitrile (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq by weight)
-
Dichloromethane (DCM) or Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the pyrazolo[3,4-b]pyridine-carbonitrile (1.0 eq) and activated MnO₂ (5-10 eq by weight) in DCM.
-
Expert Insight: The activity of MnO₂ can vary significantly between suppliers and batches. It is crucial to use "activated" MnO₂. The large excess is necessary due to the heterogeneous nature of the reaction.
-
-
Water Addition: Add a small amount of water (2-5 eq). The reaction relies on the water adsorbed to the MnO₂ surface.
-
Reflux: Heat the suspension to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad thoroughly with DCM or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Complete Hydrolysis to Carboxylic Acids
Scientific Principle & Rationale: The carboxylic acid functional group is critical for interacting with biological targets, often forming key salt bridges with basic residues like arginine or lysine in protein active sites. Complete hydrolysis of the nitrile requires forcing conditions, typically heating under reflux with strong acid or base.[15][20]
Protocol: Acid-Catalyzed Hydrolysis to Pyrazolo[3,4-b]pyridine-carboxylic Acid
Materials:
-
Pyrazolo[3,4-b]pyridine-carbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a heavy-walled, sealed tube or a flask equipped with a reflux condenser, add the pyrazolo[3,4-b]pyridine-carbonitrile.
-
Acid Addition: Carefully add a mixture of concentrated H₂SO₄ and water (e.g., 6 M H₂SO₄).
-
Heating: Heat the mixture to reflux (typically >100 °C) for 12-48 hours. The reaction should be monitored for the disappearance of the starting material and the intermediate amide.
-
Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated base solution (e.g., NaOH or NaHCO₃) until the pH is adjusted to ~3-4.
-
Isolation: The carboxylic acid product will often precipitate upon neutralization. Collect the solid by vacuum filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Purification: The crude acid can be purified by recrystallization.
| Reaction | Reagents & Conditions | Product | Typical Yield | Key Considerations |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120 °C | Tetrazole | 60-90% | Safety (HN₃ generation); potential for Lewis acid coordination to other N-atoms. |
| Partial Hydrolysis | Activated MnO₂, DCM/H₂O, Reflux | Amide | 50-85% | Activity of MnO₂ is critical; heterogeneous reaction requires efficient stirring. |
| Full Hydrolysis (Acid) | 6M H₂SO₄, Reflux (100-120 °C) | Carboxylic Acid | 70-95% | Harsh conditions may not be suitable for sensitive substrates; careful neutralization required. |
| Full Hydrolysis (Base) | 6M NaOH, Reflux (100-120 °C) | Carboxylate Salt | 75-98% | Product is the salt; requires a separate acidification step to isolate the free acid.[15] |
| Reduction | LiAlH₄, THF, 0 °C to RT | Aminomethyl | 65-90% | Highly reactive reagent; will reduce other functional groups (esters, ketones). Requires anhydrous conditions. |
| Table 2: Summary of Reaction Conditions for Carbonitrile Derivatization. |
Reduction to Aminomethyl Derivatives
Scientific Principle & Rationale: Reduction of the nitrile group to a primary amine (-CH₂NH₂) introduces a flexible, basic, and nucleophilic linker into the molecule.[21] This is a powerful strategy for enabling subsequent reactions (e.g., amide coupling, reductive amination) or for introducing a cationic center that can interact with negatively charged residues (e.g., aspartate, glutamate) in a biological target. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[22][23]
Protocol: LiAlH₄ Reduction to (Pyrazolo[3,4-b]pyridin-X-yl)methanamine
Materials:
-
Pyrazolo[3,4-b]pyridine-carbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the pyrazolo[3,4-b]pyridine-carbonitrile in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly and portion-wise, add solid LiAlH₄ (2.0 eq) to the stirred solution.
-
Safety First: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry. The addition is highly exothermic and generates hydrogen gas.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC (the amine product is typically highly polar and may streak on silica).
-
Workup - Fieser Method: Cool the reaction back to 0 °C. Quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
Expert Insight: This specific quenching procedure (the Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate, greatly simplifying the isolation of the amine product.
-
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the slurry through Celite®, washing the filter cake extensively with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine is often pure enough for subsequent steps but can be purified by column chromatography (often using a mobile phase containing a small amount of triethylamine or ammonia to prevent streaking) or by conversion to an HCl salt followed by precipitation.
Conclusion
The carbonitrile group on the pyrazolo[3,4-b]pyridine scaffold is a gateway to extensive molecular diversity. The strategic transformations detailed in these application notes—cycloaddition to tetrazoles, hydrolysis to amides and acids, and reduction to amines—provide researchers with a validated toolkit for structure-activity relationship (SAR) studies. By understanding the principles behind each protocol and adhering to the procedural details, scientists can efficiently generate libraries of novel compounds, accelerating the journey from a promising hit to a viable drug candidate.
References
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic pathway for the [2+2+2] cycloaddition of nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. Retrieved from [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2025, June 25). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism of the synthesizing pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
SciSpace. (n.d.). Studies on Pyrazolones. X. Reactions of Pyrazole Blue with Cyanoacetamide and Malononitrile. Retrieved from [Link]
-
National Institutes of Health. (2023, January 11). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 12). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]
- Google Patents. (n.d.). US3366639A - Synthesis of amides from nitriles.
-
Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]
-
PubMed. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 17. orgosolver.com [orgosolver.com]
- 18. US3366639A - Synthesis of amides from nitriles - Google Patents [patents.google.com]
- 19. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 20. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 21. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Amine synthesis by nitrile reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic route for higher yields and purity.
Overview of the Primary Synthetic Pathway
The synthesis of this compound and its derivatives often involves a multi-component reaction, which is favored for its efficiency and atom economy. A common and effective approach is a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and a β-ketonitrile, followed by an oxidation step. This method allows for the rapid construction of the fused heterocyclic system.
Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the synthesis of this compound.
Question 1: I am experiencing very low to no yield of my desired this compound product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in this synthesis can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to diagnosing and solving the issue:
1. Purity of Starting Materials:
-
The "Why": The purity of your reactants, particularly the aminopyrazole, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials and generating a complex mixture of byproducts.[1]
-
Troubleshooting Steps:
-
Verify the purity of your 5-amino-1H-pyrazole (or substituted derivative) using techniques like NMR or melting point analysis.
-
If the purity is questionable, consider recrystallization or column chromatography to purify the starting material before use.[1]
-
Ensure the aldehyde and β-ketonitrile are also of high purity and free from degradation products.
-
2. Reaction Conditions:
-
The "Why": The delicate balance of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for driving the reaction towards the desired product and minimizing side reactions.[1]
-
Troubleshooting Steps:
-
Temperature Optimization: Some variations of this synthesis can proceed at room temperature, while others require heating to overcome the activation energy barrier for cyclization.[1] Monitor your reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.
-
Solvent Selection: The solvent's polarity and boiling point can significantly influence the reaction rate and solubility of intermediates. Common solvents include ethanol, acetic acid, or DMF. If you are experiencing poor solubility, consider switching to a more polar solvent.
-
Catalyst Choice and Loading: Acid or base catalysts are often employed to facilitate the initial condensation and subsequent cyclization steps. The choice of catalyst (e.g., piperidine, triethylamine, acetic acid, or a Lewis acid) and its concentration can dramatically affect the yield. Experiment with different catalysts and optimize the loading.[1]
-
3. Reaction Monitoring:
-
The "Why": Without proper monitoring, you risk either quenching the reaction prematurely or allowing it to proceed for too long, leading to product degradation or the formation of side products.
-
Troubleshooting Steps:
-
Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.[1]
-
4. The Crucial Oxidation Step:
-
The "Why": The initial cyclization often leads to a dihydropyrazolo[3,4-b]pyridine intermediate. A subsequent oxidation step is necessary to form the aromatic 1H-pyrazolo[3,4-b]pyridine ring system.[2][3] This oxidation can sometimes be the rate-limiting step or the source of low yield.
-
Troubleshooting Steps:
-
Some syntheses rely on spontaneous oxidation by atmospheric oxygen, which can be slow and inefficient.[2][3] If you suspect this is the issue, consider bubbling air or oxygen through the reaction mixture.
-
Alternatively, you can introduce a mild oxidizing agent after the initial reaction is complete. Common choices include sodium nitrite in acetic acid or bubbling air through the reaction mixture at reflux.[4]
-
A Logical Troubleshooting Workflow
Here is a visual representation of a systematic approach to troubleshooting low yield:
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Question 2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.
The "Why": The 5-aminopyrazole has two nucleophilic centers: the exocyclic amino group and the C4 carbon of the pyrazole ring. Similarly, an unsymmetrical β-dicarbonyl compound has two electrophilic centers. The initial nucleophilic attack can occur from either nucleophilic site to either electrophilic site, leading to the formation of different regioisomers.
Troubleshooting Steps:
-
Choice of Reactants:
-
Whenever possible, use symmetrical 1,3-dicarbonyl compounds or their equivalents to eliminate the possibility of regioisomerism. The Gould-Jacobs reaction, for instance, often employs symmetrical reagents like diethyl 2-(ethoxymethylene)malonate, which avoids regioselectivity issues.[3]
-
-
Reaction Conditions:
-
The regioselectivity of the reaction can be highly sensitive to changes in reaction conditions.[3] Experiment with different solvents and temperatures. In some cases, a change in solvent polarity can favor one reaction pathway over another.
-
The choice of catalyst can also influence the regioselectivity. Lewis acids, for example, can coordinate to one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and directing the initial attack of the nucleophile.
-
-
Protecting Groups:
-
In some cases, it may be necessary to protect one of the nucleophilic sites on the aminopyrazole to direct the reaction towards the desired isomer. However, this adds extra steps to the synthesis (protection and deprotection) and should be considered as a later-stage optimization strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the three-component synthesis of this compound?
A1: Reported yields for multicomponent syntheses of pyrazolo[3,4-b]pyridines can vary widely depending on the specific substrates and reaction conditions, but yields ranging from moderate to excellent (40-90%) have been reported in the literature.[2][5]
Q2: How can I purify the final this compound product?
A2: The purification method will depend on the physical properties of your product and the nature of the impurities. Common purification techniques include:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective way to obtain highly pure material.
-
Column Chromatography: For complex mixtures or products that are difficult to crystallize, silica gel column chromatography is a standard purification method. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, always follow standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when working with flammable solvents and strong acids or bases.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitriles
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
5-Amino-1H-pyrazole (or substituted derivative)
-
Aromatic or aliphatic aldehyde
-
β-Ketonitrile (e.g., malononitrile)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., piperidine, triethylamine)
-
Oxidizing agent (optional, e.g., sodium nitrite)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 5-amino-1H-pyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the β-ketonitrile (1.0 eq.) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting materials have been consumed, cool the reaction mixture to room temperature.
-
If an oxidation step is required, add the oxidizing agent (e.g., a solution of sodium nitrite in acetic acid) and stir at room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of water. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Reaction Mechanism Visualization
Caption: A simplified reaction mechanism for the three-component synthesis.
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Triethylamine | Ethanol | Reflux | 12 | 44-99 | [2] |
| Acetic Acid | Acetic Acid | Reflux | 12 | 44-99 | [2] |
| L-proline | Ethanol | 80 | 0.5-1 | High | [3] |
| Acetic Acid | - | 150-160 | 0.25-0.33 | 65-88 | [3] |
| AC-SO3H | Ethanol | Room Temp | 3 | up to 83 | [5] |
References
- What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)? (n.d.).
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(18), 4253. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(18), 4253. Retrieved from [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2008). ResearchGate. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules, 26(10), 2775. Retrieved from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2020). Arkivoc, 2020(1), 194-220. Retrieved from [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Advances, 13(4), 2465-2473. Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 793. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. societachimica.it [societachimica.it]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Welcome to the dedicated technical support center for the purification of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from its structural features. As a nitrogen-containing heterocycle, it is a polar molecule, which can lead to difficulties in standard chromatographic separations, such as streaking on silica gel. Furthermore, depending on the synthetic route, common challenges include the removal of unreacted polar starting materials, separation from structurally similar byproducts, and overcoming issues with crystallization.
Q2: Is the tautomeric form of the product a concern during purification?
A2: 1H-pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[1][2] However, computational studies have shown that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol.[1] While the presence of the 2H-isomer is a theoretical possibility, it is generally not a major impurity of concern under standard workup and purification conditions. The focus of purification should be on byproducts from the synthesis.
Q3: What are the expected physical properties of this compound?
A3: While specific experimental data for this exact compound is not widely published, based on its structural analogues like 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, it is expected to be a solid at room temperature.[3] Its polarity suggests it will have limited solubility in non-polar organic solvents and higher solubility in polar organic solvents.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Section 1: Column Chromatography Issues
Q1.1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my silica column. What is happening and how can I fix it?
A1.1: Causality and Solution
Streaking of nitrogen-containing heterocycles on silica gel is a classic problem. The acidic nature of silica gel (due to silanol groups, Si-OH) can lead to strong, non-specific binding with the basic nitrogen atoms in your pyrazolopyridine core. This results in slow, uneven elution and the characteristic "streaking" or tailing of spots on a TLC plate, which translates to broad, poorly resolved peaks during column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for streaking on silica gel.
Recommended Action: For routine purifications, modifying the mobile phase is often the quickest solution. Start by adding 0.5% triethylamine (Et₃N) to your ethyl acetate/hexane or dichloromethane/methanol eluent system. This will compete with your compound for the acidic sites on the silica, leading to sharper bands.
Q1.2: I'm using reversed-phase HPLC for purification, but my peak shape is still poor. What adjustments can I make?
A1.2: Causality and Solution
Poor peak shape on reversed-phase (e.g., C18) columns for compounds like this is often due to interactions of the basic nitrogens with residual, un-capped silanol groups on the stationary phase. This can be addressed by adding a modifier to the mobile phase.
Mobile Phase Modifiers for Reversed-Phase HPLC:
| Modifier | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.1% | Protonates the basic nitrogens on the analyte, leading to a more consistent charge state and improved peak shape. Also suppresses the ionization of free silanols. |
| Formic Acid | 0.1% | A less aggressive acid than TFA, it also protonates the analyte and improves peak shape. It is more MS-friendly. |
| Ammonium Formate/Acetate | 10-20 mM | Acts as a buffer to maintain a consistent pH, ensuring a stable ionization state of the analyte. |
Recommended Protocol: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a strong solvent like methanol or DMSO.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to get a dry, free-flowing powder. This is crucial to avoid disturbing the column bed.
-
Column Equilibration: Use a pre-packed C18 flash column and equilibrate with at least 5 column volumes of your initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Gradient Elution: Start with a high concentration of the aqueous phase and gradually increase the organic phase concentration to elute your compound. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes.
Section 2: Crystallization and Solubility Issues
Q2.1: My purified compound oils out when I try to recrystallize it. How can I induce crystallization?
A2.1: Causality and Solution
Oiling out occurs when a compound's solubility in the chosen solvent is too high, or the solution is supersaturated and cools too quickly, causing the compound to separate as a liquid phase rather than forming an ordered crystal lattice. The presence of impurities can also inhibit crystallization.
Crystallization Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Recommended Action: For this compound, a solvent/anti-solvent recrystallization is often effective.
Protocol: Solvent/Anti-Solvent Recrystallization
-
Dissolve the crude material in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol).
-
While the solution is still hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the hot solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Section 3: Impurity Identification and Removal
Q3.1: I see several unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A3.1: Causality and Solution
Unexpected aromatic peaks often arise from unreacted starting materials or side products from the reaction. A common synthesis for the pyrazolopyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] For the 4-carbonitrile derivative, a likely precursor is a derivative of malononitrile.
Potential Impurity Sources:
-
Unreacted 5-Aminopyrazole-4-carbonitrile: If this was your starting material, it will have its own distinct aromatic signals.
-
Side products from multi-component reactions: One-pot syntheses are efficient but can lead to a variety of condensed or partially reacted intermediates.[4]
-
Regioisomers: If an unsymmetrical precursor was used, you may have a regioisomeric pyrazolopyridine product.[1]
Recommended Action:
-
Acquire reference spectra: Obtain the ¹H NMR spectra of your key starting materials to help identify any unreacted components in your product mixture.
-
Optimize chromatography: If the impurities are significantly different in polarity, a well-optimized column chromatography protocol should separate them. For closely related isomers, preparative HPLC may be necessary.
-
Recrystallization: If the impurity is present in a small amount, a carefully executed recrystallization can often remove it, as impurities tend to remain in the mother liquor.
References
-
Barreiro, G.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022. [Link]
-
El-ziaty, A. K.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. 2022. [Link]
-
Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. 2009. [Link]
-
PubMed. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. 2022. [Link]
-
Nguyen, T. T.; et al. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. 2023. [Link]
-
ResearchGate. Structure of 1H- and 2H-pyrazolo[3,4-b]pyridines (1 and 2) and.... ResearchGate. 2022. [Link]
-
Kysil, A.; et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023. [Link]
-
ResearchGate. Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and.... ResearchGate. 2022. [Link]
-
Li, J.; et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. 2020. [Link]
-
Alichem. 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Alichem. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. 2021. [Link]
-
National Institutes of Health. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health. [Link]
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. 2022. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. 2006. [Link]
-
National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
-
WuXi Biology. How about Tautomers?. WuXi Biology. [Link]
Sources
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formations encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of pyrazolo[3,4-b]pyridines, providing insights into their causes and offering actionable solutions.
Issue 1: Formation of an Undesired Regioisomer
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?
Answer:
The formation of regioisomers is a well-documented challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones with 5-aminopyrazoles.[1][2] The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the aminopyrazole, or which terminus of the α,β-unsaturated system is engaged.
Causality and Mechanism:
In the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, two pathways are possible. The relative electrophilicity of the two carbonyl groups dictates the major product. For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic and will be preferentially attacked.[1] This leads to the formation of the corresponding regioisomer.
Similarly, with α,β-unsaturated ketones, the reaction proceeds via a Michael addition followed by cyclization. The regioselectivity depends on the initial nucleophilic attack, which can be influenced by the electronic and steric properties of the substituents.[1]
Mitigation Strategies:
-
Choice of Starting Materials:
-
If possible, use symmetrical 1,3-dicarbonyl compounds to avoid the issue of regioselectivity altogether.
-
When using unsymmetrical diketones, select substrates with significantly different electrophilic centers to favor the formation of one regioisomer. For example, a trifluoromethyl group will strongly direct the reaction.[1]
-
-
Reaction Conditions Optimization:
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Both Brønsted and Lewis acids are commonly used. It is advisable to screen a variety of catalysts to find the optimal conditions for your specific substrates.[1][2] Lewis acids such as ZrCl₄, CuCl₂, and ZnCl₂ have been reported to be effective.[1][3]
-
Solvent Effects: The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the regiochemical outcome. A solvent screen is recommended.[2]
-
Temperature Control: In some cases, lower reaction temperatures may enhance selectivity by favoring the kinetically controlled product.
-
Separation of Regioisomers:
If a mixture of regioisomers is unavoidable, they can typically be separated by flash column chromatography.[2]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of non-polar and polar solvents, such as hexanes and ethyl acetate, is a good starting point. The optimal eluent system will need to be determined empirically for each specific pair of isomers.
Troubleshooting Workflow for Regioisomer Formation:
Sources
Technical Support Center: Optimizing Reaction Conditions for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common synthetic challenges and rationally optimize your reaction conditions.
This document is structured as a dynamic resource, featuring a comprehensive troubleshooting guide and a frequently asked questions (FAQ) section. Every piece of advice is grounded in established chemical principles and supported by references to authoritative literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter during the synthesis of this compound. The proposed solutions are based on a plausible and efficient synthetic route, which will be detailed in the "Experimental Protocols" section.
Scenario 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Action |
| Inefficient Condensation | The initial Knoevenagel-type condensation between 3-aminopyrazole and the electrophilic partner (e.g., ethoxymethylenemalononitrile) is sluggish. Action: Ensure your reagents are pure and dry. Consider adding a catalytic amount of a weak base like triethylamine or piperidine to facilitate the initial condensation. |
| Incorrect Reaction Temperature for Cyclization | The thermal cyclization step requires a specific temperature range to proceed efficiently. Too low, and the reaction stalls; too high, and decomposition or side reactions may occur. Action: If using a high-boiling solvent like diphenyl ether or Dowtherm A, ensure the temperature is maintained consistently, typically between 200-250 °C. For lower-boiling solvents like ethanol, prolonged reflux might be necessary.[1] |
| Incomplete Oxidation of Dihydropyridine Intermediate | The reaction often proceeds through a dihydropyrazolo[3,4-b]pyridine intermediate, which requires oxidation to the final aromatic product.[1] This oxidation can sometimes be slow or incomplete. Action: If you suspect the presence of the dihydro intermediate (which can be checked by LC-MS or ¹H NMR), you can facilitate oxidation by bubbling air or oxygen through the reaction mixture upon cooling. Alternatively, a mild chemical oxidant like manganese dioxide (MnO₂) or iodine can be added during workup.[1] |
| Poor Quality of Starting Materials | Impurities in the 3-aminopyrazole or the malononitrile derivative can inhibit the reaction or lead to a complex mixture of byproducts. Action: Verify the purity of your starting materials by NMR, melting point, or another appropriate analytical technique. Recrystallize or purify the starting materials if necessary. |
Scenario 2: Formation of Multiple Products (Isomers/Byproducts)
| Potential Cause | Explanation & Recommended Action |
| Ambident Nucleophilicity of 3-Aminopyrazole | 3-Aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic amino group), which can lead to the formation of isomeric products. The desired reaction occurs at the exocyclic amino group followed by cyclization involving the pyrazole ring nitrogen. Action: The regioselectivity is often controlled by the reaction conditions. Acidic conditions can protonate the ring nitrogens, favoring reaction at the exocyclic amino group. Running the reaction under acidic catalysis (e.g., a catalytic amount of acetic acid or p-toluenesulfonic acid) can improve the regioselectivity. |
| Side Reactions of Malononitrile | Malononitrile and its derivatives are highly reactive and can undergo self-condensation or polymerization under harsh basic or thermal conditions, leading to resinous byproducts.[2] Action: Maintain careful control over the reaction temperature and use a stoichiometric amount of base if required. Adding the malononitrile derivative slowly to the reaction mixture can also help to minimize side reactions. |
| Hydrolysis of the Nitrile Group | Under strongly acidic or basic conditions, particularly with prolonged reaction times and the presence of water, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid. Action: Use anhydrous solvents and reagents where possible. If an aqueous workup is necessary, keep the exposure to strongly acidic or basic conditions brief and at a low temperature. |
Scenario 3: Difficulty in Product Purification
| Potential Cause | Explanation & Recommended Action |
| High Polarity of the Product | The presence of multiple nitrogen atoms and the nitrile group makes the product quite polar, which can lead to streaking on silica gel chromatography and poor separation from polar impurities. Action: For column chromatography, consider using a modified mobile phase. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve the peak shape for basic heterocyclic compounds.[3] Alternatively, using a different stationary phase like neutral or basic alumina might be beneficial.[3] |
| "Oiling Out" During Crystallization | The product may separate from the crystallization solvent as an oil rather than a solid, often due to high supersaturation or the presence of impurities. Action: If the product oils out, try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Using a seed crystal of the pure product, if available, is also highly effective.[3] |
| Persistent Colored Impurities | Colored byproducts, often arising from polymerization or decomposition, can be difficult to remove. Action: A charcoal treatment of the crude product solution before crystallization can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite before proceeding with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core?
A1: One of the most robust and widely used methods is the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or a functional equivalent.[1][4] For the synthesis of the 4-carbonitrile derivative, a suitable reaction partner would be a molecule that can act as a 1,3-bis-electrophile and already contains the nitrile group, such as ethoxymethylenemalononitrile or a similar activated malononitrile derivative.
Q2: What is the role of the final oxidation step and is it always necessary?
A2: The cyclization reaction often initially forms a 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine intermediate. Aromatization to the final, more stable pyrazolo[3,4-b]pyridine requires an oxidation step. In many cases, especially when the reaction is run at high temperatures in the presence of air, this oxidation can occur spontaneously.[1] However, if the dihydro intermediate is isolated, a separate oxidation step is necessary. The presence of air is often sufficient, but for a more controlled and rapid conversion, a mild oxidant can be used.[1]
Q3: How can I confirm the regiochemistry of my final product?
A3: The formation of the correct 1H-pyrazolo[3,4-b]pyridine isomer, as opposed to the 2H-isomer or other potential products, can be confirmed using advanced NMR techniques. Specifically, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between protons and carbons, which can definitively establish the connectivity of the heterocyclic core. For example, a correlation between the proton on the pyrazole nitrogen (if unsubstituted) and carbons in the pyridine ring would confirm the desired ring fusion.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, there is growing interest in developing greener synthetic methods. Multicomponent reactions (MCRs) are inherently more atom-economical and can reduce the number of synthetic steps and purification stages.[5][6] The use of ionic liquids as recyclable solvents and catalysts has also been reported for the synthesis of related pyrazolopyridines, often allowing for lower reaction temperatures and higher yields.[1] Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.[7]
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative method based on the reaction of 3-aminopyrazole with ethoxymethylenemalononitrile, a common strategy for constructing the pyrazolo[3,4-b]pyridine scaffold.
Step 1: Condensation and Cyclization
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyrazole (1.0 eq), ethoxymethylenemalononitrile (1.1 eq), and absolute ethanol to achieve a concentration of approximately 0.5 M.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
Step 2: Oxidation (if necessary)
-
If analysis indicates the presence of the dihydropyridine intermediate, dilute the reaction mixture with a solvent like ethanol or acetic acid.
-
Gently bubble air through the solution for several hours while stirring. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Alternatively, add an oxidizing agent such as manganese dioxide (MnO₂) (2-3 eq) and stir at room temperature until the oxidation is complete.
Step 3: Isolation and Purification
-
If the product has precipitated, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of DMF and water).
-
If further purification is required, silica gel column chromatography can be performed using a mobile phase of dichloromethane/methanol or ethyl acetate/hexane, potentially with the addition of 0.5% triethylamine to improve peak shape.[3]
Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Pyridine and Pyridine Derivatives. (n.d.). Scribd. Retrieved from [Link]
-
Belskaya, N. P., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2346–2398. Available at: [Link]
-
Gomez, D. E., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(16), 4949. Available at: [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2019). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 119(14), 8720–8787. Available at: [Link]
- Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.
-
Wang, C., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. Available at: [Link]
-
(PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles... (n.d.). ResearchGate. Retrieved from [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes... (n.d.). ResearchGate. Retrieved from [Link]
-
Christodoulou, M. S., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(18), 4126. Available at: [Link]
- Shawali, A. S., et al. (2013). Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives. Journal of the Chinese Chemical Society, 60(1), 35-40.
- Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(27), 16619-16629.
-
Multi-component synthesis of 4, 6-disubstituted-3-cyano-2-aminopyridines 4a-p. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved from [Link]
-
Two-component reactions of 5-amino-pyrazole derivatives with 1,3-dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Cerdán-Cartagena, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors... (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction... (n.d.). Polycyclic Aromatic Compounds. Retrieved from [Link]
-
(PDF) Multicomponent synthesis of heterocyclic compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Al-Omran, F., et al. (2010).
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives... (n.d.). SciELO. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). arkat usa. Retrieved from [Link]
-
β-Enaminonitriles in heterocylic synthesis... (n.d.). Sci-Hub. Retrieved from [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction... (n.d.). MDPI. Retrieved from [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery... (n.d.). MDPI. Retrieved from [Link]
-
Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (n.d.). Retrieved from [Link]
-
Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives... (n.d.). Scientific Research Publishing. Retrieved from [Link]
-
(PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis... (n.d.). ResearchGate. Retrieved from [Link]
-
Vargas-Ceballos, M. A., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 15(1), 1-10. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1459. Available at: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines... (n.d.). NIH. Retrieved from [Link]
-
Cyclocondensation reactions between pyrazol-3-one 1 and arylhydrazonals 2 using Q-tube. (n.d.). Retrieved from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column... (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of β‐Hydroxy Nitriles and 1,3‐Amino Alcohols from Epoxides... (n.d.). Sci-Hub. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Catalyst Selection for Efficient Pyrazolo[3,4-b]pyridine Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines.
Issue 1: Low to No Product Yield
Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I'm observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can be attributed to several factors. Here is a systematic approach to diagnosing and resolving the issue:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions.
-
Recommendation: Ensure all starting materials are of high purity. Consider recrystallizing or purifying the aminopyrazole if its purity is questionable.[3]
-
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are paramount for reaction efficiency.
-
Recommendation: While common acidic catalysts like acetic acid can be effective, consider screening a panel of catalysts. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) or nano-magnetic catalysts have demonstrated high efficacy in certain syntheses.[3][4] Catalyst loading is also a critical parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), a specific loading was found to be optimal.[3]
-
-
Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and catalyst activity.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete conversion or degradation of the product.
-
Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others necessitate heating.[3][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.[3]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?
Answer:
The formation of regioisomers is a well-known challenge, particularly when employing unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[7][8] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups.[7][8]
-
Substrate Design: If possible, using symmetrical 1,3-dicarbonyl compounds will eliminate the possibility of regioisomer formation. When using unsymmetrical dicarbonyls, the difference in electrophilicity between the two carbonyls will dictate the major product. For example, using 1,1,1-trifluoropentane-2,4-dione can direct the reaction due to the highly electrophilic carbonyl adjacent to the trifluoromethyl group.[8]
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the regioselectivity of the reaction. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to guide your selection.[3]
-
Separation of Regioisomers: If the formation of regioisomers cannot be avoided, efficient separation is key.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point.[3]
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of pyrazolo[3,4-b]pyridines.
Question 1: What are the most common catalytic systems for the synthesis of pyrazolo[3,4-b]pyridines?
Answer: A variety of catalysts have been successfully employed. The choice of catalyst often depends on the specific synthetic route and substrates. Some of the most common and effective catalyst types are:
| Catalyst Type | Examples | Typical Reaction Conditions | References |
| Brønsted Acids | Acetic Acid, p-Toluenesulfonic acid (pTSA), Silica Sulfuric Acid (SSA) | Often used in protic solvents like ethanol, sometimes under microwave irradiation. | [2][9] |
| Lewis Acids | Zirconium(IV) chloride (ZrCl₄), Indium(III) chloride (InCl₃) | Effective for cyclization reactions, often in aprotic solvents or solvent mixtures. | [4][10][11] |
| Transition Metal Catalysts | Copper(II) acetylacetonate, Silver trifluoroacetate (Ag(CF₃CO₂)) | Used in cycloaddition and C≡C bond activation approaches. | [1][6] |
| Heterogeneous Catalysts | Amorphous carbon-supported sulfonic acid (AC-SO₃H), Nano-magnetic catalysts (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) | Offer advantages like easy separation and reusability, often used under solvent-free conditions. | [5][9][12] |
Question 2: What is the general mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines?
Answer: The three-component reaction typically involves an aminopyrazole, an aldehyde, and a compound with an active methylene group (like a 1,3-dicarbonyl compound or a ketone). The generally accepted mechanism proceeds as follows:
-
Formation of an α,β-Unsaturated Intermediate: The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by an acid or base, to form an α,β-unsaturated carbonyl compound.
-
Michael Addition: The 5-aminopyrazole then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Dehydration: This is followed by an intramolecular cyclization and subsequent dehydration to form the pyridine ring.
-
Aromatization: The final step is often an oxidation to yield the aromatic pyrazolo[3,4-b]pyridine scaffold.[7]
Caption: General mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.
Question 3: How do I monitor the progress of my reaction effectively?
Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[3]
-
Procedure: Spot a small aliquot of your reaction mixture onto a TLC plate alongside your starting materials.
-
Visualization: Aromatic compounds like pyrazolo[3,4-b]pyridines are often UV active and can be visualized under a UV lamp (254 nm) as dark spots. Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[3]
-
Interpretation: By observing the disappearance of the starting material spots and the appearance of the product spot, you can determine the optimal time to stop the reaction.
Experimental Protocols
General Procedure for the ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[3][4]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Perform a work-up by adding chloroform (CHCl₃) and water. Separate the organic layer and wash the aqueous layer with CHCl₃.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for ZrCl₄-catalyzed pyrazolo[3,4-b]pyridine synthesis.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]
-
Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. Available from: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central - NIH. Available from: [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available from: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. ResearchGate. Available from: [Link]
-
Examples of pyrazolo[3,4-b]pyridines biologically actives. ResearchGate. Available from: [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available from: [Link]
-
Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Troubleshooting regioisomer formation in pyrazolopyridine synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their synthesis is often plagued by the formation of regioisomers, a challenge that can complicate purification, characterization, and ultimately, the drug discovery process.[5][6][7]
This document provides in-depth, field-proven insights to help you troubleshoot and control regioisomer formation in your pyrazolopyridine syntheses. We will delve into the mechanistic underpinnings of these reactions and offer practical, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of pyrazolopyridines.
Q1: I've run a reaction between an aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound and obtained a mixture of products. What are the likely regioisomers I have formed?
When reacting a 3-aminopyrazole or 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, you are likely forming a mixture of pyrazolo[3,4-b]pyridine regioisomers.[8][9] The outcome depends on which carbonyl group of the dicarbonyl compound the amino group of the pyrazole preferentially attacks.[8][9] Similarly, reactions involving the 1,3-dipolar cycloaddition of an N-amino-pyridinium salt with an unsymmetrical alkyne can lead to a mixture of pyrazolo[1,5-a]pyridine regioisomers.[6]
Q2: What are the key factors that dictate the regioselectivity in my pyrazolopyridine synthesis?
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in a 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[8]
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the approach to one of the reactive sites, thereby favoring the formation of one regioisomer over the other.
-
Reaction Conditions: This is a critical and often tunable parameter. Factors such as solvent, temperature, and pH can dramatically influence which isomer is favored.[8] For instance, acidic conditions can alter the nucleophilicity of the nitrogen atoms in the aminopyrazole.
-
Catalyst: The choice of catalyst can significantly direct the reaction toward a specific regioisomer. For example, L-proline has been used to facilitate carbonyl condensation in a regioselective manner.[8]
Q3: How can I reliably distinguish between the different pyrazolopyridine regioisomers I've synthesized?
Unambiguous characterization is crucial. The most powerful techniques for differentiating regioisomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable.[10] Subtle differences in the chemical shifts and coupling constants of the protons and carbons on the pyrazole and pyridine rings can allow for structural assignment.[10] Advanced 2D NMR techniques like NOESY can reveal through-space correlations between protons, providing definitive evidence for the spatial arrangement of substituents and thus confirming the isomeric structure.[11][12]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the definitive, unambiguous structural proof of the regioisomer.[13][14][15][16][17]
Q4: Are there any general strategies to improve the regioselectivity of my reaction?
Yes, several strategies can be employed:
-
Use of Symmetrical Reagents: The simplest approach to avoid regioisomerism is to use symmetrical 1,3-dicarbonyl compounds or alkynes. However, this limits the structural diversity of the final products.
-
Exploiting Electronic and Steric Differences: Intentionally designing your substrates with significant electronic or steric differentiation can strongly favor the formation of a single isomer. For instance, using a 1,3-dicarbonyl with one carbonyl being part of a trifluoromethyl ketone will significantly enhance the electrophilicity of that carbonyl.
-
Solvent Effects: The choice of solvent can have a profound impact. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[18]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve regioselectivity by enabling reactions to be run at higher temperatures for shorter durations, potentially favoring a kinetically controlled product.[3][19]
Troubleshooting Guide: Regioisomer Formation
This guide is structured to help you diagnose and solve common issues related to regioisomer formation based on your experimental observations.
Observation 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers.
-
Probable Cause: The electronic and steric environments of the two reactive sites on your unsymmetrical reagent are very similar. This leads to a lack of preference for the nucleophilic attack, resulting in a statistical mixture of products.[8]
-
Suggested Actions:
-
Modify the Substrate: If possible, redesign your unsymmetrical substrate to have greater electronic or steric bias. Introduce a bulky group near one of the reactive centers or an electron-withdrawing group to activate one site over the other.
-
Solvent Screening: Conduct a solvent screen. As mentioned, fluorinated alcohols can significantly enhance regioselectivity.[18] Other polar aprotic solvents like DMF or DMSO can also influence the outcome.
-
Temperature Variation: Explore a range of reaction temperatures. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically formed isomer.
-
Observation 2: The ratio of my regioisomers is inconsistent between batches.
-
Probable Cause: The reaction is highly sensitive to minor variations in reaction conditions.[8] This could be due to slight differences in reagent purity, water content, reaction setup, or heating rate.
-
Suggested Actions:
-
Standardize Reaction Protocol: Meticulously standardize all reaction parameters. Use reagents from the same batch, dry your solvents, and ensure consistent heating and stirring.
-
Investigate the Role of Air/Moisture: Some reactions are sensitive to atmospheric oxygen or moisture.[8] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Starting Materials: Ensure the purity of your starting aminopyrazole and 1,3-dicarbonyl compound. Impurities can sometimes catalyze side reactions or alter the reaction pathway.
-
Observation 3: I am getting one major regioisomer, but the minor isomer is difficult to remove.
-
Probable Cause: While the reaction has a degree of regioselectivity, it is not completely specific. The physicochemical properties of the two isomers are likely very similar, making chromatographic separation challenging.
-
Suggested Actions:
-
Optimize Chromatography: Experiment with different column chromatography conditions. Try different solvent systems (both polar and non-polar), use a high-performance chromatography system (e.g., HPLC), or consider a different stationary phase.
-
Crystallization: Attempt to selectively crystallize the major isomer from the mixture. A carefully chosen solvent system can sometimes lead to the precipitation of one isomer while the other remains in solution.
-
Derivatization: If the isomers are inseparable, consider derivatizing the mixture. A subsequent reaction might selectively proceed with one isomer, or the properties of the derivatized isomers might be different enough to allow for separation.
-
Mechanistic Insight into Regioisomer Formation
The formation of pyrazolo[3,4-b]pyridine regioisomers from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound is a classic example of competing reaction pathways. The initial step is the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by cyclization and dehydration to form the pyridine ring.
Caption: Competing pathways in pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrazolo[1,5-a]pyridine
This protocol is adapted from a TEMPO-mediated [3 + 2] annulation–aromatization reaction that exhibits high regioselectivity.[13]
Materials:
-
N-aminopyridine derivative
-
α,β-Unsaturated compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine derivative (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol).
-
Add the solvent (5 mL) and stir the mixture to dissolve the solids.
-
Add TEMPO (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and regiochemistry.
Protocol 2: Analytical Differentiation of Regioisomers by NMR
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified regioisomer or the mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Ensure complete dissolution.
1H NMR Spectroscopy:
-
Acquire a standard 1H NMR spectrum.
-
Carefully analyze the chemical shifts and coupling patterns of the aromatic protons. The substitution pattern on the pyridine and pyrazole rings will give rise to distinct signals for each isomer.
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum.
-
The chemical shifts of the carbon atoms, particularly those at the points of fusion between the two rings and those bearing substituents, will differ between the regioisomers.
2D NMR Spectroscopy (NOESY):
-
If the 1D NMR data is ambiguous, acquire a 2D NOESY spectrum.
-
Look for cross-peaks between protons that are close in space but not necessarily through bonds. For example, a NOE between a substituent on the pyrazole ring and a proton on the pyridine ring can definitively establish their relative positions and thus the regiochemistry of the molecule.
Data Summary
The following table summarizes the influence of various reaction parameters on the regioselectivity of pyrazolopyridine synthesis, based on literature reports.
| Parameter | Effect on Regioselectivity | Example | Reference |
| Substituent Electronics | Electron-donating groups can favor the formation of a specific isomer. | Strong electron-donating groups like MeO and Me2N on the pyridine ring led to a single regioisomer in a pyrazolo[1,5-a]pyridine synthesis. | [13] |
| Solvent | Fluorinated alcohols can significantly improve regioselectivity. | The use of 2,2,2-trifluoroethanol (TFE) increased the ratio of regioisomers from nearly 1:1 to 85:15 in a pyrazole synthesis. | [18] |
| Catalyst | Acid or base catalysis can influence the nucleophilicity of the reacting species. | Acetic acid was found to be crucial for promoting a cross-dehydrogenative coupling reaction in pyrazolo[1,5-a]pyridine synthesis. | [20] |
| Reaction Temperature | Can affect the kinetic versus thermodynamic product distribution. | Varying the reaction temperature can alter the ratio of regioisomers formed. | [8] |
| Addition of Oxidant | An oxidant can be essential for the final aromatization step and can influence the reaction outcome. | TEMPO was used as an oxidant in a regioselective pyrazolo[1,5-a]pyridine synthesis. | [13] |
This technical guide is intended to be a living document. As new methods and insights emerge in the field of pyrazolopyridine synthesis, we will continue to update this resource to provide you with the most current and effective troubleshooting strategies.
References
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications. [Link]
-
Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central. [Link]
-
Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed. [Link]
-
Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem. [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]
-
Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
-
Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.. ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
X-Ray Crystallography. Utah Chemistry. [Link]
Sources
- 1. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 2. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Thorpe-Ziegler Reaction for Pyridine Synthesis
Welcome to the technical support center for the Thorpe-Ziegler reaction and its applications in pyridine synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and efficiency of this powerful cyclization reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the successful synthesis of functionalized pyridines. Our approach is grounded in mechanistic understanding and field-proven experience to empower you to overcome experimental hurdles.
I. Foundational Principles: The Guareschi-Thorpe Reaction
The synthesis of pyridines via an intramolecular condensation of dinitriles is most effectively discussed through the lens of the Guareschi-Thorpe reaction, a key variation of the Thorpe-Ziegler reaction. This method provides a reliable pathway to 2-pyridones, which are versatile intermediates for further functionalization.[1][2] The classical approach involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[1] Modern iterations of this reaction have focused on developing more environmentally friendly and efficient protocols.[3]
A significant advancement in the Guareschi-Thorpe synthesis is the use of ammonium carbonate in an aqueous medium.[3] In this system, ammonium carbonate serves a dual role: it acts as the nitrogen source for the pyridine ring and as a pH-controlled agent, which can mitigate the formation of byproducts.[3] This multicomponent approach is not only cost-effective and user-friendly but also boasts high yields and a simple work-up, often involving the direct precipitation of the product.[4][5]
The general mechanism for this advanced Guareschi-Thorpe reaction begins with the aminolysis of a cyanoacetic ester to cyanoacetamide. This is followed by an aldol-type condensation with a β-ketoester, forming a 1,5-dicarbonyl intermediate that subsequently cyclizes to yield the desired pyridine.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of pyridines using the Thorpe-Ziegler and Guareschi-Thorpe reactions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inefficient Reaction Conditions: The classical Guareschi-Thorpe reaction can be sluggish and require harsh conditions, leading to degradation of starting materials or products.[6]
-
Solution: Employ modern, optimized conditions. The use of ammonium carbonate in an aqueous or aqueous-ethanolic solvent at around 80°C has been shown to produce high yields of hydroxy-cyanopyridines with minimal side products.[3][7] For other pyridine syntheses like the Hantzsch reaction, which also involves a cyclocondensation, catalysts such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can dramatically increase yields.[8]
-
-
Suboptimal Base Selection: The choice and concentration of the base are critical. While strong bases are necessary to deprotonate the α-carbon of the nitrile, excessively harsh conditions can promote side reactions. For the Guareschi-Thorpe reaction, the in situ generation of ammonia from ammonium carbonate provides a sufficiently basic environment while buffering the reaction.[3]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, it could be due to the deactivation of the catalyst or the insolubility of intermediates.
-
Solution: Ensure adequate stirring and temperature control. In some cases, the slow addition of one of the reactants can maintain a steady reaction rate.
-
-
Product Precipitation: In the aqueous ammonium carbonate method, the product often precipitates out of the reaction mixture.[4]
-
Solution: While this simplifies purification, ensure that the precipitation does not hinder the stirring of the reaction. If the mixture becomes too thick, a slight increase in the solvent volume may be necessary.
-
Q2: I am observing significant amounts of byproducts. How can I identify and minimize them?
Byproduct formation is a common cause of reduced yield and purification difficulties.
-
Hydrolysis of the Cyano Group: In aqueous or protic solvents, the nitrile group can be susceptible to hydrolysis, especially under prolonged reaction times or at elevated temperatures.
-
Solution: The use of ammonium carbonate in aqueous media helps to control the pH, thereby minimizing hydrolysis.[3] Keeping the reaction time to the minimum required for the consumption of starting materials is also advisable.
-
-
Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds can undergo self-condensation in the presence of a base.
-
Solution: A controlled addition of the 1,3-dicarbonyl to the reaction mixture can help to minimize its concentration at any given time, thus favoring the desired reaction with the cyanoacetamide.
-
-
Formation of Polymeric Materials: Under certain conditions, cyanopyridines can polymerize.
-
Solution: Strict temperature control is essential to prevent localized overheating that might initiate polymerization.
-
Q3: I'm having difficulty purifying my pyridine product. What are the best practices?
Purification can be challenging due to the polarity of many pyridine derivatives and the presence of similar byproducts.
-
Crystallization/Precipitation: The aqueous ammonium carbonate method for the Guareschi-Thorpe synthesis offers a significant advantage as the product often precipitates in high purity.[4][5]
-
Procedure: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. The solid product can then be collected by vacuum filtration and washed with cold water.[6]
-
-
Column Chromatography: For non-precipitating products or to remove stubborn impurities, column chromatography on silica gel is a standard method.
-
Solvent System: The choice of eluent will depend on the polarity of your specific pyridine derivative. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
-
-
Acid-Base Extraction: Pyridines are basic and can be protonated with acid. This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The pyridine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the pyridine, which can then be extracted back into an organic solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between the Thorpe-Ziegler reaction and the Guareschi-Thorpe reaction?
The Thorpe-Ziegler reaction is a general term for the intramolecular cyclization of dinitriles to form cyclic enamines, which are then typically hydrolyzed to cyclic ketones.[9] The Guareschi-Thorpe reaction is a specific application of this principle for the synthesis of 2-pyridones (which are tautomers of 2-hydroxypyridines).[1] It is a multicomponent reaction that uses a cyanoacetamide (or a precursor like a cyanoacetic ester and a nitrogen source) and a 1,3-dicarbonyl compound.[10]
Q2: What are the key advantages of the modern aqueous Guareschi-Thorpe synthesis?
The modern protocol using ammonium carbonate in water or a water/ethanol mixture offers several benefits:[3][4]
-
Environmentally Friendly: It uses water as a solvent, avoiding volatile and toxic organic solvents.
-
High Yields: It often provides the desired pyridine products in high yields.
-
Simple Work-up: The product frequently precipitates from the reaction mixture, simplifying purification.
-
Cost-Effective: The reagents are inexpensive and readily available.
-
Dual-Role Reagent: Ammonium carbonate acts as both the nitrogen source and a pH buffer.
Q3: Can I use different 1,3-dicarbonyl compounds in the Guareschi-Thorpe reaction?
Yes, the Guareschi-Thorpe reaction is versatile and accommodates a variety of 1,3-dicarbonyl compounds, including β-ketoesters and 1,3-diketones.[11] The structure of the 1,3-dicarbonyl will determine the substitution pattern on the resulting pyridine ring.
Q4: What is the role of the cyano group in the Thorpe-Ziegler reaction?
The cyano group plays a crucial dual role:
-
Activation of the α-proton: The electron-withdrawing nature of the nitrile group increases the acidity of the protons on the adjacent carbon, facilitating their removal by a base to form a carbanion.[12]
-
Electrophilic site: The carbon atom of the nitrile group acts as an electrophile, which is attacked by the carbanion in the intramolecular cyclization step.[12]
IV. Experimental Protocols
Protocol 1: Synthesis of a Substituted 2-Pyridone via the Advanced Guareschi-Thorpe Reaction[3][7]
This protocol describes a general procedure for the synthesis of a hydroxy-cyanopyridine using the environmentally friendly ammonium carbonate method.
Materials:
-
Alkyl cyanoacetate (e.g., ethyl cyanoacetate) or cyanoacetamide (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ammonium carbonate (2.0 mmol for alkyl cyanoacetate, 1.0 mmol for cyanoacetamide)
-
Ethanol/Water (1:1 v/v, 2 mL)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
Procedure:
-
To the round-bottom flask, add the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate.
-
Add the ethanol/water solvent mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize product precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and dry under vacuum.
Protocol 2: Purification of a Pyridine Derivative by Column Chromatography
This protocol provides a general guideline for the purification of a pyridine product that does not precipitate from the reaction mixture.
Materials:
-
Crude pyridine product
-
Silica gel
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase to elute the product.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridine derivative.
V. Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various hydroxy-cyanopyridines via the advanced Guareschi-Thorpe reaction.
| Entry | 1,3-Dicarbonyl Compound | R1 | R2 | Product | Time (h) | Isolated Yield (%) |
| 1 | Ethyl acetoacetate | CH3 | OEt | 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile | 4 | 96 |
| 2 | Methyl acetoacetate | CH3 | OMe | 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile | 3.5 | 98 |
| 3 | Benzoylacetone | CH3 | Ph | 2-hydroxy-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile | 1 | 95 |
| 4 | Acetylacetone | CH3 | CH3 | 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile | 1.5 | 95 |
Data adapted from F. Tamaddon & S. Maddah-Roodan, RSC Adv., 2023, 13, 24846-24853.[7]
VI. Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyridine synthesis.
Guareschi-Thorpe Reaction Mechanism
Caption: Simplified mechanism of the Guareschi-Thorpe pyridine synthesis.
VII. References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Available at: a relevant URL from the search results.
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Available at: a relevant URL from the search results.
-
Química Organica.org. Guareschi-Thorpe synthesis of pyridine. Available at: [Link]
-
Wiley Online Library. (1947). Guareschi-Thorpe Condensation. Available at: a relevant URL from the search results.
-
Eriksson, M. C., Zeng, X., Xu, J., Reeves, D. C., Busacca, C. A., Farina, V., & Senanayake, C. H. (2018). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Synlett, 29(11), 1455–1460.
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853.
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Google Patents. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. Available at:
-
ResearchGate. Optimization of different solvents for the model reaction. Available at: a relevant URL from the search results.
-
BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. Available at: a relevant URL from the search results.
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853.
-
ResearchGate. Optimization of the Thorpe-Ziegler reaction of 7-int I. Available at: a relevant URL from the search results.
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. [Link]
-
Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction. Available at: a relevant URL from the search results.
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
Sources
- 1. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Recrystallization of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Welcome to the technical support center for the purification of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important heterocyclic compound. The pyrazolo[3,4-b]pyridine scaffold is a key component in a wide range of biologically active compounds, making its efficient purification crucial for successful research and development.[1][2] This guide is structured to address common challenges and provide scientifically sound solutions to ensure you obtain a high-purity product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem in recrystallization and typically occurs when the solute is supersaturated to the point that it comes out of solution above its melting point or as a liquid phase. For nitrogen-containing heterocyles like pyrazolo[3,4-b]pyridines, this can be influenced by the polarity of the solvent and the presence of impurities.[3][4]
Causality and Solution Workflow:
-
High Solute Concentration: The most common cause is that the solution is too concentrated. When cooled, the solubility limit is exceeded so rapidly that the molecules don't have time to orient themselves into a crystal lattice.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the gradual crystal nucleation and growth process.
-
Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then proceed to slower cooling in an ice bath.
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, meaning the compound remains highly soluble even at lower temperatures. Alternatively, the solvent's boiling point might be too high, causing the compound to melt before it crystallizes.
-
Solution: Consider a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out.
-
Solution: If the above steps fail, it may be necessary to perform a preliminary purification step. This could involve a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization again.
-
Issue 2: No crystals form, even after extended cooling.
Q: My solution of this compound remains clear even after cooling in an ice bath for a significant amount of time. What should I do?
A: The failure of crystals to form indicates that the solution is not supersaturated at the lower temperature. This can be due to several factors related to solvent choice and concentration.
Causality and Solution Workflow:
-
Solvent is Too Good: The compound is likely too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Evaporation: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. This will increase the concentration and induce crystallization upon cooling.
-
Addition of an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to the solution at room temperature until persistent cloudiness is observed. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow for slow cooling.
-
-
-
Insufficient Concentration: You may have used too much solvent to dissolve the crude product initially.
-
Solution: As above, carefully reduce the solvent volume. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial "seed" or surface to begin growing.
-
Solution:
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This will provide a template for further crystal growth.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[5]
-
-
Issue 3: The recrystallization yield is very low.
Q: I successfully obtained pure crystals, but my final yield is much lower than expected. How can I improve the recovery?
A: Low yield is a common trade-off for high purity in recrystallization. The key is to optimize the process to maximize recovery without compromising purity.
Causality and Solution Workflow:
-
Using Too Much Solvent: This is the most frequent cause of low yield. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Work in small batches to find the optimal ratio.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated filter funnel and flask. Add a small amount of extra hot solvent to the solution just before filtration to ensure the compound stays dissolved.
-
-
Incomplete Crystallization: The cooling process may not have been long enough or cold enough to maximize crystal formation.
-
Solution: After initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes. For some systems, further cooling in a freezer may be beneficial, provided the solvent doesn't freeze.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature will minimize the solubility of your product. Alternatively, use a solvent in which the compound is known to be very poorly soluble.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of this compound?
A1: For nitrogen-containing heterocyclic compounds, a good starting point is often polar protic or aprotic solvents.[3] Based on the structure of this compound, the following solvents and mixtures are recommended for initial screening:
-
Single Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate.
-
Mixed Solvents: Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Hexane.
The principle is to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[5] A systematic approach is to test the solubility of a small amount of your crude material in a small volume of various solvents at room temperature and then with heating.
Q2: How can I be sure my recrystallized product is pure?
A2: The purity of your recrystallized this compound should be assessed using standard analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities will broaden and depress the melting point.[5]
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate. It's good practice to run a lane with your crude material and a lane with the recrystallized product to visualize the removal of impurities.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[6]
Q3: Is it necessary to use activated carbon (charcoal) during recrystallization?
A3: Activated carbon is used to remove colored impurities from a solution. If your crude this compound is highly colored and you expect the pure compound to be colorless or pale, then adding a small amount of activated carbon to the hot solution can be beneficial.
Procedure:
-
Dissolve the crude compound in the hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Caution: Using too much activated carbon can lead to a significant loss of product due to adsorption onto the carbon surface.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by concentrating the mother liquor by evaporating some of the solvent and then re-cooling. However, be aware that the second crop of crystals will likely be less pure than the first, as the impurities are now more concentrated in the remaining solution. It is crucial to analyze the purity of the second crop separately before combining it with the first.
III. Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for recrystallization, including key decision points for troubleshooting.
Caption: A flowchart of the recrystallization process with troubleshooting steps.
IV. Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table summarizes the properties of common solvents that can be considered for this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for highly polar compounds. Often used as an anti-solvent with alcohols. |
| Methanol | 65 | 5.1 | Good general-purpose polar protic solvent. |
| Ethanol | 78 | 4.3 | Similar to methanol, but less volatile. A good starting point.[6] |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent, can be effective for nitrogen heterocycles. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, often used in combination with hexanes. |
| Dichloromethane | 40 | 3.1 | A less polar option, useful for less polar analogs. Its low boiling point can be a disadvantage. |
| Hexane | 69 | 0.1 | Non-polar, typically used as an anti-solvent to precipitate compounds from more polar solutions. |
V. References
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Publishing.
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). PMC - NIH.
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
-
Recrystallization. (2020). YouTube.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed.
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC - NIH.
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolopyridine Synthesis Technical Support Center: A Guide to Identifying and Minimizing Impurities
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazolopyridine scaffolds. Pyrazolopyridines are a critical class of N-heterocycles, analogous to purines, exhibiting a wide range of biological activities, making them valuable in medicinal chemistry.[1][2] However, their synthesis is not without its complexities, often leading to impurities that can compromise yield, purity, and ultimately, the efficacy and safety of the final compounds.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you identify and minimize common impurities, ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Synthetic Issues
This section addresses the most common issues encountered during pyrazolopyridine synthesis in a practical question-and-answer format.
FAQ 1: Low Yield
Question: My pyrazolopyridine synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields in pyrazolopyridine synthesis can stem from several factors, often related to reaction conditions and starting material quality. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazole or the 1,3-dicarbonyl compound, can significantly hinder the reaction.
-
Recommendation: Always ensure the high purity of your reactants. If necessary, purify starting materials by recrystallization or column chromatography before use.[3]
-
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to incomplete reactions or degradation of the product. The ideal temperature is highly dependent on the specific synthetic route. Some reactions proceed at room temperature, while others require heating.[3]
-
Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. Common solvents include ethanol, DMF, or solvent-free conditions at elevated temperatures.[3]
-
Catalyst: The type and loading of the catalyst can dramatically affect the reaction outcome. Both acid and base catalysts are commonly employed to facilitate the cyclization.[4]
-
-
Incomplete Reaction or Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired pyrazolopyridine.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the formation of byproducts.[3]
-
-
Work-up and Purification: Product loss during extraction and purification steps can also contribute to low overall yield.
-
Recommendation: Optimize your work-up procedure to minimize product loss. Ensure the pH is appropriate for extraction and choose a suitable solvent system for chromatography.
-
FAQ 2: Formation of Regioisomers
Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds in the synthesis of pyrazolo[3,4-b]pyridines.[4] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the attacking nitrogen atoms of the aminopyrazole.
-
Understanding the Mechanism: The reaction proceeds via a condensation-cyclization mechanism. There is no universal consensus on which nitrogen of the aminopyrazole attacks first.[5] The initial attack of either the endocyclic or exocyclic nitrogen of the aminopyrazole on one of the carbonyls, followed by cyclization, will determine the final regioisomer.
Caption: Regioisomer formation pathway.
-
Strategies for Controlling Regioselectivity:
-
Exploit Electronic Differences: If the two carbonyl groups have significantly different electrophilicities (e.g., a ketone vs. an ester), the reaction will likely favor attack at the more electrophilic center.[4]
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder nucleophilic attack, favoring the formation of one regioisomer.
-
Pre-functionalization of the Aminopyrazole: Modifying the aminopyrazole to direct the cyclization can be an effective strategy.
-
In situ Generation of Electrophile: A three-component reaction using an aldehyde, a ketone, and an aminopyrazole can sometimes offer better regioselectivity by first forming an α,β-unsaturated ketone in situ.[4]
-
FAQ 3: Presence of Dihydropyrazolopyridine Impurity
Question: My final product is contaminated with a dihydropyrazolopyridine impurity. What causes this and how can I prevent it?
Answer: The formation of a dihydropyridine intermediate is a common occurrence in many pyrazolopyridine syntheses, particularly those involving a final oxidation step.[4] The presence of this impurity indicates incomplete oxidation.
-
Causality: The cyclization reaction often leads to a dihydropyridine intermediate. The final step is the aromatization to the pyridine ring, which is an oxidation reaction. If the oxidizing conditions are not sufficient, the dihydropyridine will remain as an impurity.
Caption: Formation of dihydropyridine impurity.
-
Minimization Strategies:
-
Atmospheric Oxygen: In many cases, atmospheric oxygen is sufficient to drive the oxidation, especially when heating in a suitable solvent like ethanol.[4] Ensure the reaction is not performed under a strictly inert atmosphere unless specifically required by the protocol.
-
Introduction of an Oxidant: If air oxidation is slow or incomplete, a mild oxidant can be introduced at the end of the reaction.
-
Extended Reaction Time/Increased Temperature: Prolonging the reaction time or increasing the temperature (within the limits of product stability) can often promote complete oxidation.
-
Post-synthesis Oxidation: The crude product containing the dihydropyridine impurity can sometimes be subjected to a separate oxidation step.
-
Section 2: Identification and Characterization of Impurities
Accurate identification of impurities is the first step towards their elimination. This section provides an overview of the key analytical techniques.
Analytical Workflow
A systematic analytical workflow is crucial for impurity profiling.
Caption: Analytical workflow for impurity identification.
Key Analytical Techniques
| Technique | Application in Impurity Analysis |
| Thin Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction progress and presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and separation of impurities. A stability-indicating HPLC method is crucial for quality control. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information of the main product and impurities, aiding in their identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The most powerful tool for unambiguous structure elucidation of the desired product and any isolated impurities. 1H and 13C NMR are standard, with 2D techniques like COSY and HMBC used for complex structures. |
Protocol: HPLC-MS Analysis for Impurity Profiling
This protocol provides a general guideline for the analysis of pyrazolopyridine synthesis mixtures. Method optimization will be required for specific compounds.
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazolopyridine core absorbs (e.g., 254 nm).
-
-
MS Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected molecular weights of the product and potential side products (e.g., 100-1000 m/z).
-
Data Analysis: Analyze the chromatogram to identify peaks corresponding to impurities. The mass spectrum of each peak will provide the molecular weight of the component.
-
Section 3: Minimization and Purification Strategies
Once impurities have been identified, the next step is to implement strategies to minimize their formation and effectively remove them.
Protocol: Optimizing Reaction Conditions to Minimize Impurity Formation
-
Temperature Screening:
-
Set up several small-scale reactions in parallel at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
-
Monitor each reaction by TLC or HPLC at regular intervals.
-
Analyze the final crude product from each reaction to determine the temperature that provides the best balance of reaction rate and purity.
-
-
Solvent Screening:
-
Perform the reaction in a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, DMF, toluene).
-
Analyze the product mixture from each solvent to identify the one that minimizes side product formation.
-
-
Catalyst Screening:
-
If a catalyst is used, screen different catalysts (e.g., various acids or bases) and vary the catalyst loading.
-
The optimal catalyst and loading will promote the desired reaction pathway while minimizing side reactions.
-
Purification Techniques
| Technique | Description | Application |
| Recrystallization | A powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in solution. | Effective for removing small amounts of impurities with different solubility profiles than the main product. |
| Column Chromatography | A versatile method for separating compounds based on their differential adsorption to a stationary phase. | The most common method for purifying pyrazolopyridines from starting materials, byproducts, and other impurities.[1] |
| Acid-Base Extraction | Exploits the basicity of the pyrazolopyridine nitrogen atoms. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the desired product. The aqueous layer is then basified and the product is re-extracted into an organic solvent. | Useful for removing non-basic impurities. |
References
-
Al-Zahrani, F. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2956. [Link]
-
Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10743-10756. [Link]
-
Al-Zahrani, F. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 27(9), 2956. [Link]
-
Papakyriakou, A., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(21), 5128. [Link]
-
Liu, C., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
-
Marjani, A. P., et al. (2015). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Research on Chemical Intermediates, 41(1), 533-543. [Link]
-
RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). [Link]
-
ACS Publications. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
NIH. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
ResearchGate. (2023). 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3). [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Zhang, D., et al. (2020). Recent advances in the development of pyrazolopyridines as anticancer agents. Future Medicinal Chemistry, 12(1), 75-90. [Link]
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile Derivatives as Kinase Inhibitors
Introduction: The Versatility of the 1H-pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
In the landscape of targeted cancer therapy and immunology, the discovery of small molecule kinase inhibitors has been a watershed moment. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways regulating growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative analysis of derivatives of the 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile scaffold against other established kinase inhibitors, supported by experimental data and detailed methodologies for researchers in drug discovery.
The inherent versatility of the 1H-pyrazolo[3,4-b]pyridine ring system allows for substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's affinity and selectivity for the ATP-binding pocket of specific kinases.[1] This has led to the development of derivatives targeting a range of kinases, including TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6]
This guide will delve into a comparative analysis of specific this compound derivatives against well-established kinase inhibitors, providing insights into their relative potency and the signaling pathways they modulate.
Comparative Analysis: Benchmarking Against the Standards
Targeting the Innate Immune Response: TBK1 Inhibition
TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune signaling pathway, responsible for the production of type I interferons in response to viral and bacterial infections.[4][7] However, aberrant TBK1 activity is also implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[4] For this comparison, we will examine a highly potent derivative, compound 15y from a recent study, and benchmark it against the well-known TBK1 inhibitor, BX-795 .[4]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [4] |
| BX-795 | TBK1 | 6 | [8] |
| BX-795 | IKKε | 41 | [8] |
| BX-795 | PDK1 | 6 | [8] |
As the data indicates, compound 15y demonstrates significantly higher potency against TBK1 compared to BX-795.[4] While BX-795 is a potent inhibitor, it also targets other kinases like IKKε and PDK1, which can lead to off-target effects.[8] The high potency of the 1H-pyrazolo[3,4-b]pyridine derivative suggests a promising avenue for developing more selective TBK1 inhibitors.
Signaling Pathway: TBK1 in Innate Immunity
Upon recognition of viral or bacterial components, downstream signaling converges on TBK1. Activated TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons.
Targeting Cell Cycle Progression: CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. The 1H-pyrazolo[3,4-b]pyridine scaffold has yielded potent inhibitors of CDKs, such as BMS-265246 , which selectively targets CDK1 and CDK2.[6] We will compare its activity to the broad-spectrum kinase inhibitor, Staurosporine .
| Compound | Target Kinase | IC50 (nM) | Reference |
| BMS-265246 | CDK1/cycB | 6 | [6] |
| BMS-265246 | CDK2/cycE | 9 | [6] |
| Staurosporine | Protein Kinase C | 3 | |
| Staurosporine | p60v-src | 6 | |
| Staurosporine | Protein Kinase A | 7 | |
| Staurosporine | CaM Kinase II | 20 |
BMS-265246 demonstrates high potency and selectivity for CDK1 and CDK2.[6] In contrast, Staurosporine, while potent, is a promiscuous inhibitor, affecting a wide range of kinases.[9][10][11] This lack of selectivity makes Staurosporine a valuable research tool for inducing apoptosis but unsuitable for clinical use.[9] The targeted inhibition by the 1H-pyrazolo[3,4-b]pyridine derivative highlights its potential for developing anti-cancer therapeutics with a more favorable side-effect profile.
Signaling Pathway: CDK2 in Cell Cycle Control
CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. It phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.
Experimental Methodologies: A Guide for In Vitro Kinase Assays
The accurate determination of inhibitor potency is fundamental to drug discovery. Here, we provide a detailed protocol for an in vitro TBK1 kinase assay, a common method for assessing the inhibitory activity of compounds like the 1H-pyrazolo[3,4-b]pyridine derivatives.
In Vitro TBK1 Kinase Assay Protocol
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]
Materials:
-
Recombinant human TBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]
-
ATP solution
-
Test inhibitor (e.g., 1H-pyrazolo[3,4-b]pyridine derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Reaction Setup:
-
Add 1 µl of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µl of TBK1 enzyme solution (e.g., 4ng per well) to each well.[12]
-
Prepare a substrate/ATP mix in Kinase Buffer (e.g., final concentration of 25µM ATP).[12]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[12]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
-
ATP Generation and Luminescence Reading:
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Rationale: The use of a luminescent-based assay like ADP-Glo™ offers high sensitivity and a broad dynamic range. MBP is a generic substrate for many kinases and is suitable for initial screening. The concentrations of enzyme and ATP should be optimized for each kinase to ensure the assay is running under linear conditions.
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure exhibit superior potency against key therapeutic targets like TBK1 and CDKs when compared to older, less selective inhibitors. The ability to readily modify this scaffold allows for the optimization of inhibitory activity and selectivity, paving the way for the development of next-generation targeted therapies. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid framework for evaluating their own novel kinase inhibitors and advancing the field of drug discovery.
References
-
InvivoGen. BX795 - TBK1/IKKε Inhibitor. [Link]
-
Wikipedia. Staurosporine. [Link]
- Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Blood, 116(11), 1847–1856.
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
- Wodicka, L. M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(3), 631–639.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365.
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283–13288.
- Al-Katranji, K., et al. (2021). BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy. Scientific Reports, 11(1), 22699.
- Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ϵ. Journal of Biological Chemistry, 284(21), 14136–14146.
- Elliott, K. E., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
-
IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. [Link]
-
BPS Bioscience. Chemi-Verse™ TBK1 Kinase Assay Kit. [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
protocols.io. (2023). In vitro kinase assay v1. [Link]
-
Reaction Biology. FGFR1 Kinase Assay Service. [Link]
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546–1561.
- de la Torre, M. C., & Gotor, V. (2021).
- Schoffelen, R., et al. (2012). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Clinical Cancer Research, 18(23), 6336–6346.
- Osiadacz, J., & Foks, H. (1998). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 55(4), 319–324.
- Li, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 779–784.
- Uitdehaag, J. C. M., et al. (2021).
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835.
- Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405–2408.
-
ASCO Post. (2026). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. [Link]
-
ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridine with multipotent anti-inflammatory activity. [Link]
-
ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridine active in cellular models of RAS-dependent. [Link]
- Vollmar, M., et al. (2014).
- Kim, J., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464–3468.
- Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Staurosporine - Wikipedia [en.wikipedia.org]
- 10. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Comparing the biological activity of pyrazolo[3,4-b]pyridine isomers
An In-Depth Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Isomers for Drug Discovery Professionals
The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines provides a foundational blueprint for interacting with a multitude of biological targets, particularly the ATP-binding sites of kinases. This inherent bio-isosterism has propelled its derivatives to the forefront of drug discovery, leading to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
This guide offers a comparative analysis of the biological activities of various pyrazolo[3,4-b]pyridine isomers. We will dissect how subtle modifications to the substitution pattern around this core structure dramatically influence biological outcomes, providing a rationale-driven exploration of structure-activity relationships (SAR) supported by experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics based on this versatile scaffold.
The most extensively explored therapeutic application of pyrazolo[3,4-b]pyridines is in oncology. Their primary mechanism of action involves the inhibition of key enzymes that regulate cell growth, division, and survival.
Kinase Inhibition: A Dominant Mechanism
The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited for designing ATP-competitive kinase inhibitors. By mimicking the purine structure of ATP, these compounds can occupy the kinase active site, blocking phosphorylation and disrupting downstream signaling pathways crucial for cancer cell proliferation.
-
Cyclin-Dependent Kinase (CDK) and PIM1 Inhibition: CDKs and PIM1 kinases are critical regulators of the cell cycle and apoptosis. Derivatives of pyrazolo[3,4-b]pyridine have been engineered as dual inhibitors. For instance, compound 6b demonstrated potent anti-proliferative effects against colon (HCT-116) and liver (HepG2) cancer cell lines, inducing apoptosis and arresting the cell cycle in the G0/G1 phase.[5] This highlights the therapeutic potential of targeting multiple oncogenic kinases simultaneously.
-
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of cancers. A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors, with compound C03 showing an IC₅₀ value of 56 nM against TRKA.[6][7] Further analysis revealed that compounds like C03 are pan-TRK inhibitors, effectively targeting TRKA, TRKB, and TRKC.[8]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is involved in innate immunity and oncogenesis. Through rational drug design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent TBK1 inhibitors. Compound 15y emerged as a standout, with an extraordinary IC₅₀ value of 0.2 nM and excellent selectivity, demonstrating the scaffold's capacity for producing exceptionally potent and specific inhibitors.[9][10]
Other Anticancer Mechanisms
Beyond kinase inhibition, these compounds exhibit diverse mechanisms to combat cancer.
-
Tubulin Polymerization Inhibition: Some derivatives function as antimitotic agents by disrupting microtubule dynamics, a mechanism similar to that of combretastatin A-4. Analogue 6n , featuring a 3,4,5-trimethoxyphenyl group, was found to inhibit tubulin polymerization and arrest HeLa cells in the G2/M phase of the cell cycle, likely by occupying the colchicine binding site on tubulin.[11]
-
Topoisomerase IIα (TOPIIα) Inhibition: TOPIIα is a vital enzyme for managing DNA topology during replication. The planar structure of the pyrazolo[3,4-b]pyridine ring is ideal for intercalating with DNA and inhibiting TOPIIα. Compound 8c showed potent, broad-spectrum antiproliferative activity across 60 cancer cell lines (GI₅₀ MG-MID of 1.33 µM) and was confirmed to inhibit the DNA relaxation activity of TOPIIα in a manner comparable to the clinical drug etoposide.[12]
Comparative Data on Anticancer Activity
| Compound | Target(s) | Cancer Cell Line(s) | Potency (IC₅₀ / GI₅₀) | Reference |
| 6b | CDK2, PIM1 | HCT-116 (Colon), HepG2 (Liver) | High Selectivity Indices (15.05, 9.88) | [5] |
| C03 | TRKA (pan-TRK) | KM-12 (Colon) | 56 nM (enzyme), 0.304 µM (cell) | [6][7] |
| 15y | TBK1 | A172, U87MG, A375 (Various) | 0.2 nM (enzyme) | [9][10] |
| 6n | Tubulin Polymerization | HeLa (Cervical) | Significant antiproliferative effect | [11] |
| 8c | Topoisomerase IIα | NCI-60 Cell Line Panel | 1.33 µM (average) | [12] |
| 8b | CDK Inhibitor | A-549, HEPG2, HCT-116 | 2.3 - 2.9 µM | [13][14] |
Antimicrobial Activity: A Scaffold for Combating Pathogens
The pyrazolo[3,4-b]pyridine framework has also been successfully functionalized to create potent antimicrobial agents. The design strategy often involves incorporating moieties known to possess antimicrobial properties to generate hybrid molecules with enhanced activity.
-
Structure-Activity Relationship (SAR): Research has shown that incorporating benzenesulfonamide and trifluoromethyl groups can yield compounds with significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as pathogenic fungi like Candida albicans.[15]
-
Hybrid Molecules: A promising approach involves creating molecular hybrids. For example, combining the pyrazolo[3,4-b]pyridine scaffold with a 1,2,3-triazole ring has led to new compounds with notable antibacterial potential against S. aureus and Klebsiella pneumoniae.[16]
Comparative Data on Antimicrobial Activity
| Compound Series | Target Organisms | Key Structural Features | Potency (MIC) | Reference |
| 5-7 | Gram (+/-) Bacteria, Fungi | Benzenesulfonamide, Trifluoromethyl | Moderate to high activity | [15] |
| 24, 27 | S. aureus, K. pneumoniae | Triazole hybrid | ZOI: 14-18 mm; MIC: 3.9-7.8 µg/mL | [16] |
| Various | Bacteria, Fungi | General Pyrazolo[3,4-b]pyridines | Moderate activity reported | [17][18] |
Modulation of Other Key Enzymes
The versatility of the scaffold extends to non-cancer and non-antimicrobial targets, particularly in metabolic and inflammatory diseases.
-
AMPK Activation: A series of derivatives were designed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Compound 17f showed efficacy comparable to the well-known AMPK activator A-769662, highlighting its potential for treating metabolic disorders.[19]
-
COX-2 Inhibition: For anti-inflammatory applications, pyrazolo[3,4-b]pyridines have been synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), the enzyme responsible for inflammation and pain. Several derivatives showed good inhibitory activity, with some proving more potent than the reference drug celecoxib.[20]
Key Experimental Protocols
The validation of biological activity relies on standardized, reproducible assays. Below are streamlined protocols for the key experimental workflows discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a cornerstone for assessing the antiproliferative effect of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test pyrazolo[3,4-b]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the antimicrobial potency of a compound.
Principle: The compound is serially diluted in a liquid growth medium to find the lowest concentration that completely inhibits the visible growth of a specific microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and create a series of two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualizing Synthesis and Mechanisms of Action
Caption: A common synthetic route to the pyrazolo[3,4-b]pyridine scaffold.
Caption: Workflow for discovery of anticancer pyrazolo[3,4-b]pyridines.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. The biological activity of its derivatives is exquisitely sensitive to the nature and position of substituents, allowing for fine-tuning of potency and selectivity against a wide array of biological targets. The development of picomolar kinase inhibitors like compound 15y and broad-spectrum anticancer agents like 8c underscores the scaffold's power.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these potent lead compounds to improve their clinical translatability. Exploring novel substitution patterns and developing multi-target ligands could address drug resistance and complex diseases. Furthermore, the application of this scaffold is expanding into new territories, such as probes for diagnosing Alzheimer's disease, indicating that the full potential of pyrazolo[3,4-b]pyridines is yet to be realized. [4]
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health. [Link]
-
Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. PubMed. [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
-
Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of protein kinases. Its structural resemblance to the purine bases, adenine and guanine, provides a foundational framework for designing potent and selective inhibitors.[1] This guide delves into the intricate structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile derivatives, offering a comparative analysis of their performance against various kinase targets. We will explore the causal relationships behind experimental choices in their design and synthesis, supported by experimental data and detailed protocols.
The 1H-Pyrazolo[3,4-b]pyridine Core: A Versatile Kinase Binding Moiety
The 1H-pyrazolo[3,4-b]pyridine ring system serves as an excellent bioisostere for the purine nucleus, a key component of ATP, the universal energy currency and substrate for kinases. This mimicry allows these derivatives to effectively compete with ATP for binding to the kinase active site. The core structure presents multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The general structure and key modification sites are illustrated below.
Caption: General structure of the 1H-pyrazolo[3,4-b]pyridine scaffold highlighting key positions for substitution (R1-R4).
Comparative SAR Analysis Across Different Kinase Families
The strategic modification of the 1H-pyrazolo[3,4-b]pyridine core has yielded potent inhibitors for several kinase families. Below, we compare the SAR for TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a noncanonical IKK kinase that plays a crucial role in innate immunity and has been implicated in neuroinflammation and oncogenesis.[2] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[2]
Key SAR Insights:
-
R1 Position (Pyrazole N1): Small alkyl groups or hydrogen are generally favored.
-
R2 Position (Pyrazole C3): Often unsubstituted or contains a small amino group.
-
R3 Position (Pyridine C4): This position is critical for potency and selectivity. Aromatic rings, often substituted, are commonly found here. The nature and position of substituents on this ring dramatically influence activity.
-
R4 Position (Pyridine C6): Amine substituents at this position are frequently observed, contributing to hydrogen bonding interactions within the kinase hinge region.
Data Summary: TBK1 Inhibition
| Compound | R1 | R3 | IC50 (nM) | Reference |
| 15i | H | 4-(methylsulfonyl)phenyl | 8.5 | [2] |
| 15t | H | 4-(2-hydroxypropan-2-yl)phenyl | 0.8 | [2] |
| 15y | H | 4-(1-hydroxycyclopropyl)phenyl | 0.2 | [2] |
The data clearly indicates that for TBK1 inhibition, modifications at the R3 position on the phenyl ring are pivotal. The progression from a methylsulfonyl group (15i) to a 2-hydroxypropyl group (15t) and finally to a 1-hydroxycyclopropyl group (15y) resulted in a significant increase in potency, with compound 15y emerging as a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[2] This suggests that a compact, hydrogen-bond donating group at this position is highly favorable for interaction with the TBK1 active site.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have shown potent and selective CDK inhibitory activities.[3]
Key SAR Insights:
-
C3 Position: Often substituted with an amino group, which can form crucial hydrogen bonds with the kinase hinge region.
-
C5 Position: A carbonitrile group at this position is a common feature, likely contributing to the overall electronic properties of the molecule and potentially forming interactions within the active site.
-
C4 and C6 Positions: Substitutions at these positions are varied, with aromatic rings at C4 and amino groups at C6 being prevalent, similar to other kinase inhibitors based on this scaffold. A study on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives identified a compound with a phenyl group at C4 as a potential lead for Alzheimer's disease treatment due to its inhibition of CDK5, GSK-3, and DYRK1A.[4][5]
Data Summary: CDK and Related Kinase Inhibition
| Compound | C4 Substituent | CDK5 IC50 (µM) | GSK-3 IC50 (µM) | DYRK1A IC50 (µM) | Reference |
| 4 | Phenyl | 0.41 | 1.5 | 11 | [4][5] |
Compound 4 (3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) demonstrates the potential of this scaffold to inhibit multiple kinases relevant to neurodegenerative diseases.[4][5] The phenyl group at the C4 position appears to be a key determinant of this activity profile.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Dysregulation of FGFR signaling is implicated in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[6]
Key SAR Insights:
-
N(1)-H of Pyrazole: The N(1)-H of the pyrazolopyridine moiety is crucial for activity, as N-methylation completely abolished enzymatic potency.[6] This suggests a critical hydrogen bonding interaction within the FGFR1 kinase domain.
-
C3 Position: Often bears a substituent that projects into a specific pocket of the ATP-binding site.
-
C4 Position: A substituted aniline moiety is frequently employed at this position, with the substituents on the aniline ring playing a significant role in optimizing potency and selectivity.
Data Summary: FGFR1 Inhibition
| Compound | Scaffold | C4 Substituent | FGFR1 IC50 (µM) | Reference |
| 4a | 1H-pyrazolo[3,4-b]pyridine | 3,5-dimethoxyphenylamino | 0.018 | [6] |
| 5 | 1H-indazole | 3,5-dimethoxyphenylamino | 0.20 | [6] |
| 10 | 1-methyl-1H-pyrazolo[3,4-b]pyridine | 3,5-dimethoxyphenylamino | > 5 | [6] |
The comparison between compounds 4a , 5 , and 10 underscores two critical SAR points. Firstly, the 1H-pyrazolo[3,4-b]pyridine scaffold is superior to the 1H-indazole scaffold, as shown by the 11-fold decrease in potency for compound 5 .[6] Secondly, the free N(1)-H is essential for activity, as demonstrated by the complete loss of potency upon methylation in compound 10 .[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial.
General Synthetic Protocol for 1H-Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of these derivatives often involves a multi-step sequence, with a key step being the construction of the pyrazolopyridine core. One common approach is the condensation of a 5-aminopyrazole derivative with a β-ketoester or a related 1,3-dielectrophile.[1]
Caption: A generalized synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.
Step-by-Step Methodology:
-
Cyclocondensation: A substituted 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent like acetic acid or ethanol, often under reflux conditions, to yield the corresponding 1H-pyrazolo[3,4-b]pyridin-4-one. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[1]
-
Chlorination: The resulting pyridone is then chlorinated, typically using phosphoryl chloride (POCl₃), to afford the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. This step activates the 4-position for subsequent nucleophilic substitution or cross-coupling reactions.
-
Cross-Coupling: The 4-chloro intermediate is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, with an appropriate boronic acid or amine to introduce the desired substituent at the C4 position.[2]
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Preparation: The assay is performed in a microplate format (e.g., 96-well or 384-well).
-
Reaction Mixture: The kinase, its specific substrate (e.g., a peptide or protein), and ATP are added to the wells.
-
Compound Addition: The test compounds, serially diluted to various concentrations, are added to the wells. Control wells containing a known inhibitor (positive control) and DMSO (vehicle control) are also included.
-
Incubation: The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to stop the reaction and generate a signal that is proportional to the amount of ATP consumed or the amount of phosphorylated product formed.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Signaling Pathway Context: TBK1 Inhibition
The inhibition of TBK1 by 1H-pyrazolo[3,4-b]pyridine derivatives has significant implications for downstream signaling pathways involved in the innate immune response.
Caption: Simplified signaling pathway showing the role of TBK1 and its inhibition.
Upon recognition of pathogen-associated molecular patterns (PAMPs), pattern recognition receptors activate downstream signaling cascades that converge on TBK1. TBK1 then phosphorylates and activates the transcription factor IRF3, which translocates to the nucleus and induces the expression of type I interferons. Potent and selective inhibitors like compound 15y block the kinase activity of TBK1, thereby preventing the phosphorylation of IRF3 and suppressing the downstream inflammatory response.[2]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and target selectivity. Key takeaways include the critical role of the N(1)-H of the pyrazole ring for FGFR inhibition, and the profound influence of substituents at the C4 position of the pyridine ring for modulating potency against various kinases like TBK1 and CDKs.
Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Moreover, the exploration of novel substitutions and the application of advanced computational methods will undoubtedly uncover new derivatives with improved potency and novel kinase selectivity profiles, expanding the therapeutic potential of this remarkable scaffold.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Pharmacology of pyrazolopyridines. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Structure–activity relationships. ResearchGate. Available at: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Assays for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile: A Comparative Guide for Drug Discovery Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous biologically active compounds.[1][2] Derivatives of this core have shown potent inhibitory activity against a range of critical drug targets, including various protein kinases and enzymes involved in cell division.[1][2][3][4] This guide provides an in-depth, comparative framework for the validation of in vitro assays for a specific analogue, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, with a focus on ensuring scientific rigor, reproducibility, and data integrity throughout the early stages of drug discovery.
We will proceed with the hypothesis that our lead compound, this compound, is designed as a kinase inhibitor, a common application for this scaffold.[3] This guide will compare and contrast key assays, from direct target engagement to cellular response, providing the rationale behind experimental choices and detailed protocols for robust validation.
Section 1: Primary Target Engagement - The Kinase Inhibition Assay
The most direct method to characterize a putative kinase inhibitor is through a cell-free enzymatic assay.[5][6][7] This approach isolates the target kinase to quantify the compound's ability to inhibit its catalytic activity directly. The choice of assay format can significantly impact throughput, cost, and data quality.
Comparative Analysis of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Radiometric Assay | Measures the incorporation of radioactively labeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[8] | High sensitivity and accuracy; considered the "gold standard".[8] | Requires handling of radioactive materials, low throughput, expensive. | Orthogonal validation of primary hits. |
| Luminescence-Based Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction. Less ATP indicates higher kinase activity. | High throughput, high sensitivity, simple "add-mix-read" format. | Indirect measurement; susceptible to interference from compounds affecting luciferase. | High-throughput screening (HTS). |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of light emitted from a fluorescently labeled substrate or ADP antibody.[9] | Homogeneous format, high throughput, sensitive. | Requires fluorescently labeled reagents; potential for compound interference with fluorescence. | HTS and lead optimization. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on an antibody and a labeled substrate, respectively. | High sensitivity, robust, reduced background interference. | Complex assay setup, requires specific labeled reagents. | Detailed mechanistic studies and selectivity profiling. |
For initial validation of this compound, a luminescence-based assay is recommended for its balance of speed and sensitivity, followed by a radiometric assay for orthogonal validation of key hits to ensure data reliability.[8]
Workflow for Kinase Assay Validation
The following diagram outlines the critical workflow for validating a primary kinase inhibition assay.
Caption: Workflow for robust kinase assay validation.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is adapted for a generic serine/threonine kinase, a likely target for the pyrazolopyridine scaffold.[10]
Objective: To determine the IC50 value of this compound against the target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate peptide
-
ATP (at Km concentration)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) and control inhibitor, serially diluted in DMSO.
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted compound or controls into the assay plate.
-
Enzyme Addition: Add 5 µL of kinase solution (at 2X final concentration) to each well.
-
Initiate Reaction: Add 5 µL of substrate/ATP mixture (at 2X final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
ATP Detection: Add 10 µL of the luminescent detection reagent.
-
Incubation: Incubate as per the manufacturer's instructions (e.g., 40 minutes for ADP-Glo™) to allow for signal stabilization.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Trustworthiness Check: A key validation parameter is the Z'-factor, which assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.
Section 2: Cellular Activity - Assessing Antiproliferative and Cytotoxic Effects
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter cells, engage its target in a complex biological environment, and elicit a functional response.[7][11] Cell proliferation and cytotoxicity assays are fundamental for this evaluation.[12][13][14]
Comparative Analysis of Cell Health Assays
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Metabolic Assays (e.g., MTT, WST-1, Resazurin) | Measures the metabolic activity of viable cells by monitoring the reduction of a substrate into a colored or fluorescent product.[13][14][15] | Inexpensive, simple, widely used.[11][14] | Can be affected by compounds that alter cellular metabolism; MTT requires a solubilization step and its formazan crystals can be toxic.[15] | Initial assessment of overall cell viability and proliferation. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures intracellular ATP levels as an indicator of viable, metabolically active cells.[16] | Highly sensitive, rapid, homogeneous "add-mix-read" format. | Signal can be affected by treatments that alter cellular ATP pools independent of cell death. | HTS and mechanistic studies where metabolic interference is a concern. |
| Membrane Integrity Assays (e.g., LDH Release, CellTox™ Green) | Measures the release of lactate dehydrogenase (LDH) from damaged cells or uses a dye that enters cells with compromised membranes.[12][17] | Directly measures cytotoxicity (cell death) rather than just a lack of proliferation.[17] | LDH assays can have a low signal window; dye-based assays may have reagent toxicity with long exposure.[17] | Distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. |
| Direct Cell Counting / Imaging | Automated microscopy and image analysis to count the number of cells (e.g., using a nuclear stain like Hoechst). | Provides direct cell counts and morphological information. | Lower throughput, more complex data analysis. | Detailed follow-up studies and morphological analysis. |
For a comprehensive validation, it is recommended to use two orthogonal methods: an ATP-based assay for a sensitive measure of proliferation and a membrane integrity assay to specifically quantify cytotoxicity. This dual approach helps to differentiate between cytostatic and cytotoxic effects, providing a clearer picture of the compound's mechanism of action.[11][12]
Logical Flow for Cellular Assay Validation
Caption: Validation pathway for cellular activity assays.
Detailed Protocol: ATP-Based Cell Proliferation Assay
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell proliferation (GI50).
Materials:
-
Cancer cell line known to be sensitive to the target kinase.
-
Complete cell culture medium.
-
Test compound and control (e.g., a known clinical inhibitor of the same target).
-
ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® 2.0).[16]
-
Sterile, clear-bottom, white-walled 96-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate at a pre-optimized density (e.g., 2,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 72 hours, a common duration to observe antiproliferative effects.[10]
-
Assay Reagent Addition: Equilibrate the plate and the assay reagent to room temperature. Add 100 µL of the ATP detection reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 value by fitting the data to a four-parameter dose-response curve.
Conclusion
The validation of in vitro assays for novel compounds like this compound is a multi-step process that demands scientific rigor and a logical, evidence-based approach. By employing a primary biochemical assay, researchers can confirm direct and potent target engagement. Complementing this with a suite of validated, orthogonal cell-based assays is essential to demonstrate cellular potency and to begin elucidating the compound's mechanism of action. This comparative guide provides the framework and detailed methodologies necessary to generate a high-quality, reproducible dataset, thereby increasing confidence in the therapeutic potential of lead compounds as they advance through the drug discovery pipeline.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Kaur, G., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Protoplasma. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
-
Al-Ostoot, F.H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Murphy, J.M., & Eyers, P.A. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Retrieved from [Link]
-
Springer Nature. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
-
Semantic Scholar. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
-
Edmondson, D.E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]
-
NIH. (2017). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from [Link]
-
El-Damasy, A.K., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
CLSI. (n.d.). H62 | Validation of Assays Performed by Flow Cytometry. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
NIH. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
-
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]
-
Al-Ostoot, F.H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. Cell Proliferation Assays | Cell Biolabs [cellbiolabs.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 1H-pyrazolo[3,4-b]pyridine Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine structure is a privileged scaffold in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2][3] Its ability to act as a bioisostere of adenine allows it to effectively occupy the ATP-binding pocket of kinases, serving as a potent "hinge-binding" core.[1] This has led to the development of inhibitors targeting a wide range of kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[4][5][6]
However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: achieving selectivity.[7] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unexpected toxicities or confounding biological readouts. Therefore, a rigorous and multi-tiered cross-reactivity profiling strategy is not merely a supplementary step but a cornerstone of the development process for any novel 1H-pyrazolo[3,4-b]pyridine-based compound.
This guide provides an in-depth comparison of methodologies, explains the causal logic behind experimental choices, and presents a self-validating workflow for characterizing the selectivity of a representative compound from this class.
Part 1: The Strategic Framework for Selectivity Profiling
A robust profiling cascade moves from a broad, high-throughput survey of the kinome to a focused, physiologically relevant validation of target engagement. This tiered approach ensures that resources are used efficiently, prioritizing the most promising candidates and quickly identifying liabilities. An accurate method for comprehensive off-target profiling is essential for assessing drug safety and efficacy.[8]
The core strategy involves two primary tiers:
-
Tier 1: Broad Kinome Biochemical Screening: The initial step is to assess the inhibitor's binding affinity or enzymatic activity against the largest possible panel of purified kinases. This provides a global, unbiased view of the compound's selectivity landscape.
-
Tier 2: Cellular Target Engagement Validation: Hits and significant off-targets identified in Tier 1 must be validated in a cellular context. This confirms that the inhibitor can access its target within the complex intracellular environment and engage it at concentrations relevant to its biological activity.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Part 2: Tier 1 - In-Depth Biochemical Profiling with Competition Binding Assays
The most widely used method for initial, broad selectivity profiling is a large-scale biochemical assay.[9] Among these, competition binding assays like Eurofins DiscoverX's KINOMEscan® platform offer a distinct advantage. Unlike enzymatic assays that measure IC50 values, which can be influenced by ATP concentration, this technology measures a true thermodynamic dissociation constant (Kd), allowing for more robust and direct comparisons of inhibitor affinity across different kinases.[10][11]
The principle is straightforward: a test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is inversely proportional to the test compound's binding affinity, which is quantified using qPCR.[10][12]
Caption: Principle of the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the test compound (e.g., "PZP-CN-Exemplar") in 100% DMSO to create a concentrated stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the test compound. For a Kd determination, an 11-point, 3-fold serial dilution is standard.
-
Assay Reaction: Kinases from the panel (e.g., the scanMAX panel of 468 kinases) are mixed with the diluted test compound and the immobilized ligand.[11]
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Capture & Wash: The mixture is passed over a capture resin that binds the immobilized ligand. Unbound components are washed away.
-
Elution & Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the associated DNA tag and measuring its concentration via qPCR.
-
Data Analysis: Kd values are calculated from the 11-point dose-response curves for each kinase interaction.
Data Presentation: Hypothetical Results for "PZP-CN-Exemplar"
Let's assume our compound was designed as a TBK1 inhibitor. The results from a broad kinase screen might look as follows:
| Target Kinase | Kd (nM) | Primary Target / Off-Target | Kinase Family | Comments |
| TBK1 | 5.2 | Primary Target | IKK-related | Potent and desired on-target activity. |
| IKBKE (IKKε) | 25.8 | Key Off-Target | IKK-related | Structurally related kinase, common cross-reactivity. |
| AURKB | 155 | Off-Target | Ser/Thr Kinase | Significant off-target, potential for cell cycle effects. |
| FLT3 | 850 | Weak Off-Target | Receptor Tyrosine Kinase | Low micromolar binder, lower concern. |
| ABL1 | >10,000 | Non-binder | Tyrosine Kinase | Clean against this common anti-target. |
| ... (463 others) | >10,000 | Non-binders | Various | Generally clean profile. |
This biochemical data provides the first critical map of selectivity. It confirms potent binding to the intended target, TBK1, but also flags a key liability: potent binding to the closely related IKBKE and moderate affinity for AURKB.
Part 3: Tier 2 - Validating Hits with the Cellular Thermal Shift Assay (CETSA)
Biochemical assays are essential but operate in an artificial system. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies target engagement within the native, complex environment of an intact cell or tissue.[13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a stabilizing ligand will resist heat-induced denaturation and aggregation better than its unbound form.[14][16]
By heating cell lysates or intact cells treated with a compound across a temperature gradient, one can generate a "melting curve." A shift in this curve to higher temperatures upon drug treatment provides direct evidence of intracellular target binding.[16]
Caption: Experimental workflow for a lysate-based CETSA experiment.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture appropriate cells (e.g., THP-1 monocytes which express TBK1) and treat one batch with a saturating concentration of "PZP-CN-Exemplar" (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the lysates from both DMSO and compound-treated groups into separate PCR tubes for each temperature point. Heat the aliquots across a defined temperature range (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature.[13]
-
Fractionation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured protein) and prepare it for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies specific for the target of interest (e.g., anti-TBK1) and a suspected off-target (e.g., anti-AURKB).
-
Data Analysis: Quantify the band intensities at each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature to generate melting curves. The difference in the melting temperature (Tm) between the DMSO and compound-treated curves is the thermal shift (ΔTm).
Data Presentation: Hypothetical CETSA Results for "PZP-CN-Exemplar"
The CETSA results should correlate with the high-affinity interactions found in the KINOMEscan®.
| Target | Tm (DMSO) | Tm (PZP-CN-Exemplar) | ΔTm (°C) | Conclusion |
| TBK1 | 48.5°C | 55.0°C | +6.5 | Strong cellular target engagement confirmed. |
| AURKB | 52.0°C | 54.5°C | +2.5 | Moderate cellular target engagement confirmed. |
| GAPDH | 58.0°C | 58.1°C | +0.1 | No engagement (negative control). |
These results are crucial. They validate that "PZP-CN-Exemplar" not only binds purified TBK1 with high affinity but also effectively engages it inside a cell. Critically, it also confirms that the compound engages AURKB in the cellular environment, validating the off-target liability identified in the biochemical screen.
Part 4: Comparative Analysis
No inhibitor is perfectly selective. The key is to understand its profile relative to other compounds targeting the same kinase. Let's compare our hypothetical "PZP-CN-Exemplar" with an alternative scaffold, a hypothetical pyrazolo[3,4-d]pyrimidine inhibitor ("PDP-Inhibitor-Y") also targeting TBK1.
| Feature | PZP-CN-Exemplar (1H-pyrazolo[3,4-b]pyridine) | PDP-Inhibitor-Y (pyrazolo[3,4-d]pyrimidine) |
| Primary Target (TBK1) Kd | 5.2 nM | 8.1 nM |
| Primary Target (TBK1) ΔTm | +6.5°C | +5.8°C |
| Key Off-Target 1 | IKBKE (Kd = 25.8 nM) | RIPK1 (Kd = 120 nM) |
| Key Off-Target 2 | AURKB (Kd = 155 nM, ΔTm = +2.5°C) | JAK2 (Kd = 250 nM, ΔTm = +1.8°C) |
| Selectivity Profile Summary | Potent TBK1 inhibitor with significant cross-reactivity against the closely related IKBKE and moderate, confirmed cellular activity against AURKB. | Potent TBK1 inhibitor with a different off-target profile, showing moderate activity against RIPK1 and weaker activity against JAK2. |
| Potential Implications | Off-target activity on AURKB could lead to cell-cycle-related toxicities. The IKBKE activity might be acceptable or even beneficial depending on the therapeutic context. | Off-target activity on RIPK1 could impact inflammatory signaling pathways. JAK2 inhibition could have hematological effects. |
This direct comparison highlights that while both scaffolds can yield potent inhibitors, their off-target profiles can be substantially different. This knowledge, derived from the integrated profiling cascade, is critical for selecting which chemical series to advance and for designing future molecules with improved selectivity.[7][17]
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold is a powerful starting point for kinase inhibitor design. However, its potential can only be realized through a rigorous, multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screens with cellular target engagement assays, researchers can build a comprehensive and reliable understanding of a compound's selectivity. This layered, self-validating system does not just generate data; it generates knowledge that is essential for making informed decisions, mitigating risks, and ultimately developing safer and more effective targeted therapies.
References
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Targeted Kinase Selectivity
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Semantic Scholar.
- KINOMEscan® Kinase Profiling Pl
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- KINOMEscan Technology. Eurofins Discovery.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central.
- Discovery of Pyrazolopyridine Deriv
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH.
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. technologynetworks.com [technologynetworks.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. annualreviews.org [annualreviews.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Pyrazolopyridines: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolopyridine Scaffold
Pyrazolopyridines, a class of bicyclic nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry and materials science. Their structural resemblance to purine bases has made them attractive targets for the development of a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2] The diverse biological activities exhibited by this scaffold are highly dependent on the substitution pattern around the fused ring system. Consequently, the development of efficient, versatile, and scalable synthetic routes to variously substituted pyrazolopyridines is a topic of paramount importance for organic and medicinal chemists.
This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the pyrazolopyridine core. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices. This document is designed to be a practical resource, providing not only a high-level comparison but also detailed experimental protocols for key methodologies.
Retrosynthetic Strategies: Two Fundamental Approaches
The construction of the pyrazolopyridine skeleton can be broadly categorized into two main retrosynthetic approaches. The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Caption: Simplified Mechanism of the Hantzsch-Type Pyrazolopyridine Synthesis.
Advantages:
-
High Convergence: Three components are combined in a single step.
-
Versatility: A wide range of aldehydes and β-dicarbonyl compounds can be employed, allowing for diverse substitution patterns.
-
Operational Simplicity: Often proceeds in a one-pot fashion with simple workup procedures. [3] Limitations:
-
Oxidation Step: The initial product is a dihydropyrazolopyridine, which requires a subsequent oxidation step to achieve the aromatic final product. This can sometimes lead to side reactions or require harsh oxidants. [4]* Regioselectivity: The use of unsymmetrical β-dicarbonyl compounds can lead to the formation of regioisomers. [5]
B. Guareschi-Type Synthesis
The Guareschi reaction, another classical method for pyridine synthesis, can also be adapted for pyrazolopyridines. This typically involves the reaction of an aminopyrazole with a β-ketoester and a source of ammonia or a primary amine, often in the presence of a catalyst.
Advantages:
-
Direct Aromatization: Often leads directly to the aromatic pyrazolopyridine without the need for a separate oxidation step.
-
Green Chemistry Aspects: Can often be performed in environmentally benign solvents like water or ethanol. [6] Limitations:
-
Substrate Scope: The scope of aminopyrazoles and β-dicarbonyl compounds can be more limited compared to the Hantzsch synthesis.
-
Harsh Conditions: Some variations may require high temperatures or strong basic/acidic conditions.
II. Cycloaddition Reactions
Cycloaddition reactions provide a powerful and often regioselective route to the pyrazolopyridine core. These reactions can be broadly classified into [3+3] and [4+2] cycloadditions.
A. [3+3] Cycloaddition
In this approach, a three-atom fragment from one precursor reacts with a three-atom fragment from another. A common example involves the reaction of an aminopyrazole (a 1,3-dinucleophile) with a 1,3-bielectrophile, such as an α,β-unsaturated carbonyl compound. [7] Advantages:
-
High Regioselectivity: The reaction often proceeds with a high degree of regiocontrol, dictated by the electronics of the reacting partners.
-
Access to Diverse Structures: A wide variety of α,β-unsaturated systems can be used, allowing for extensive functionalization.
Limitations:
-
Availability of Precursors: The synthesis of appropriately substituted 1,3-bielectrophiles can sometimes be challenging.
-
Reaction Conditions: Some cycloadditions may require elevated temperatures or the use of catalysts.
B. [4+2] Cycloaddition (Diels-Alder Type)
This strategy typically involves the reaction of a diene with a dienophile. For pyrazolopyridine synthesis, this could involve a pyrazole-fused diene reacting with a suitable dienophile. Microwave irradiation has been shown to significantly accelerate these reactions.
Advantages:
-
Stereo- and Regiocontrolled: The Diels-Alder reaction is well-known for its predictable stereochemical and regiochemical outcomes.
-
Rapid Synthesis: Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.
Limitations:
-
Diene Stability: The pyrazole-containing dienes can sometimes be unstable or difficult to prepare.
-
Limited Scope: The range of suitable dienes and dienophiles for constructing the pyrazolopyridine core can be limited.
III. Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions
Modern organic synthesis has been revolutionized by transition-metal catalysis, and the synthesis of pyrazolopyridines is no exception. Palladium, copper, and rhodium catalysts are frequently employed to construct the heterocyclic core through C-C and C-N bond formation.
A. Palladium-Catalyzed Reactions
Palladium catalysts are widely used for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These can be applied to both the construction of the pyrazolopyridine core and its subsequent functionalization. [8]A particularly elegant approach involves an intramolecular C-N bond formation on a suitably pre-functionalized precursor. [9] Advantages:
-
High Functional Group Tolerance: Palladium-catalyzed reactions are known for their compatibility with a wide range of functional groups.
-
Mild Reaction Conditions: These reactions often proceed under relatively mild conditions.
-
Predictable Reactivity: The mechanisms of these reactions are well-understood, allowing for rational design of synthetic routes.
Limitations:
-
Cost of Catalyst: Palladium is a precious metal, which can be a consideration for large-scale synthesis.
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand.
B. Copper-Catalyzed Reactions
Copper catalysis offers a more economical alternative to palladium for certain C-N and C-C bond-forming reactions. Copper-catalyzed cyclization reactions have been successfully employed in the synthesis of pyrazolopyridines, particularly for intramolecular annulations. [10][7] Advantages:
-
Cost-Effectiveness: Copper is significantly less expensive than palladium.
-
Unique Reactivity: Copper catalysts can sometimes achieve transformations that are difficult with palladium.
Limitations:
-
Higher Catalyst Loading: Often requires a higher catalyst loading compared to palladium-catalyzed reactions.
-
Reaction Conditions: Can sometimes require higher temperatures and stronger bases.
C. Rhodium-Catalyzed Reactions
Rhodium catalysts are particularly effective for C-H activation and annulation reactions. This allows for the direct coupling of C-H bonds with alkynes or other coupling partners to construct the pyridine ring. [11] Advantages:
-
High Atom Economy: C-H activation avoids the need for pre-functionalization of the starting materials.
-
Novel Disconnections: Enables novel retrosynthetic disconnections that are not possible with traditional methods.
Limitations:
-
Directing Group Requirement: Often requires a directing group to achieve regioselective C-H activation.
-
Cost: Rhodium is a precious metal, making it expensive for large-scale applications.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| Hantzsch-Type MCR | Aminopyrazole, Aldehyde, β-Ketoester | Reflux in EtOH or AcOH | 40-95% | High convergence, operational simplicity, diverse substitution patterns. [3] | Often requires a separate oxidation step, potential for regioisomers. [4][5] |
| Guareschi-Type MCR | Aminopyrazole, β-Ketoester, Ammonia Source | Basic or acidic catalysis, often in protic solvents | 50-90% | Direct formation of aromatic product, can be run under green conditions. [6] | Potentially harsh conditions, may have a more limited substrate scope. |
| [3+3] Cycloaddition | Aminopyrazole, α,β-Unsaturated Carbonyl | Base or acid catalysis, various solvents | 60-95% | High regioselectivity, access to diverse functionalities. [7] | Precursors can be challenging to synthesize. |
| [4+2] Cycloaddition | Pyrazole-fused diene, Dienophile | Thermal or microwave irradiation | 50-85% | Predictable stereochemistry and regiochemistry, rapid with microwave. | Diene precursors can be unstable or difficult to prepare. |
| Pd-Catalyzed Annulation | Halogenated pyrazole/pyridine, Coupling partner | Pd catalyst, ligand, base | 60-95% | High functional group tolerance, mild conditions, well-understood mechanisms. [8] | Cost of palladium, sensitivity to ligand choice. |
| Cu-Catalyzed Cyclization | Functionalized enediynones, Hydrazine | CuCl, solvent | 60-90% | Cost-effective, unique reactivity profile. [10] | May require higher catalyst loading and temperatures. |
| Rh-Catalyzed C-H Annulation | Pyrazole with directing group, Alkyne/Alkene | Rh catalyst, oxidant | 50-90% | High atom economy, avoids pre-functionalization. [11] | Requires a directing group, cost of rhodium. |
Experimental Protocols
Protocol 1: Hantzsch-Type Multicomponent Synthesis of a Pyrazolopyridine
This protocol is a representative example of a one-pot, three-component Hantzsch-type synthesis.
Reaction Scheme:
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (10 mmol, 1.73 g), benzaldehyde (10 mmol, 1.06 g), and ethyl acetoacetate (10 mmol, 1.30 g).
-
Add glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude dihydropyrazolopyridine can be oxidized to the final aromatic product by dissolving it in a suitable solvent (e.g., acetic acid) and treating with an oxidizing agent (e.g., nitric acid or bubbling air through the heated solution).
-
Recrystallize the final product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolopyridine.
Protocol 2: Copper-Catalyzed Intramolecular Cyclization
This protocol illustrates a copper-catalyzed approach to construct the pyrazolopyridine ring system. [7] Reaction Scheme:
Materials:
-
2-(2-chloronicotinoyl)-N-phenylacetohydrazide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add 2-(2-chloronicotinoyl)-N-phenylacetohydrazide (5 mmol), copper(I) iodide (0.5 mmol, 95 mg), and potassium carbonate (10 mmol, 1.38 g).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide (25 mL) via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazolopyridine.
Conclusion and Future Outlook
The synthesis of pyrazolopyridines is a mature field with a rich diversity of synthetic methodologies. Classical condensation reactions and multicomponent strategies like the Hantzsch and Guareschi-type syntheses remain workhorses in the field due to their simplicity and the accessibility of starting materials. Cycloaddition reactions offer excellent control over regiochemistry, while modern transition-metal-catalyzed methods, particularly those involving C-H activation, provide highly efficient and atom-economical routes to novel analogs.
The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scale of the synthesis, and available resources. For rapid library synthesis and lead discovery, multicomponent reactions are often the preferred choice. For the synthesis of complex, highly functionalized targets, a multi-step approach involving transition-metal-catalyzed bond formations may be more appropriate.
Future developments in this field will likely focus on the discovery of more sustainable and environmentally friendly catalytic systems, the expansion of the substrate scope for C-H functionalization reactions, and the development of enantioselective methods for the synthesis of chiral pyrazolopyridine derivatives. As our understanding of the biological roles of pyrazolopyridines continues to grow, the demand for innovative and efficient synthetic strategies will undoubtedly increase.
References
-
Al-Ghorbani, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Ghareb, N., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
El-Mekabaty, A., & El-Faham, A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
-
Halskov, K. S., et al. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1593. [Link]
-
Darapaneni, M. C., et al. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 13(12), 3556-3560. [Link]
-
Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Green Processing and Synthesis, 8(1), 533-541. [Link]
-
Li, J., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
-
Martínez, A., et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 25(5), 820–825. [Link]
-
Abdel-Jalil, R. J., et al. (2005). High Throughput Synthesis of Pyrazolopyrimidines via Copper-Catalysed Cyclization and X-Ray Study. Heterocycles, 65(8), 1821-1827. [Link]
-
Kang, E., & Joo, J. M. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis, 56(10), 1549-1562. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of the substrates for the synthesis of pyrazolo[3,4‐b]pyridines 4 and 5. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
El-Mekabaty, A., & El-Faham, A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 44(32). [Link]
-
Charris-Molina, E. J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(2), 106. [Link]
-
ResearchGate. (n.d.). Substrate scope for the synthesis of pyrazolo‐tetrahydropyridines derivatives 6. [Link]
-
Mondal, M. A., & Ghosh, R. (2024). Tailor‐Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ChemistrySelect. [Link]
-
Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed C-H bond functionalization reactions. Beilstein Journal of Organic Chemistry, 7, 1053–1075. [Link]
-
Tsai, A. S. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. University of California, Berkeley. [Link]
-
ChemInform. (2010). Synthesis of Pyrazolopyridines. Synfacts, 2009(05), 0524-0524. [Link]
-
El-Gohary, N. S., & Shaaban, M. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 155, 58-70. [Link]
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdmf.org.br [cdmf.org.br]
- 10. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Preclinical Animal Models: A Comparative Guide
This guide provides a comprehensive analysis of the in vivo efficacy of select 1H-pyrazolo[3,4-b]pyridine derivatives in established animal models of cancer and neurological disorders. By examining key experimental data and comparing performance against established benchmarks, this document serves as a technical resource for researchers and drug development professionals exploring the therapeutic potential of this versatile chemical scaffold.
Introduction: The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities.[1] Its rigid, planar structure and multiple sites for substitution allow for the fine-tuning of physicochemical properties and target engagement. This guide will focus on two promising derivatives that have demonstrated significant efficacy in preclinical animal models: a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor for oncology applications and a positive allosteric modulator (PAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) for the treatment of cognitive deficits associated with schizophrenia. While the initial topic of interest was the specific 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile moiety, our investigation of highly efficacious compounds has revealed that strategic substitutions at other positions on the pyridine ring are crucial for potent in vivo activity. This guide will, therefore, explore the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives, with a discussion on the impact of substitution patterns on therapeutic efficacy.
I. A 1H-Pyrazolo[3,4-b]pyridine Derivative as a Potent FGFR Inhibitor in a Cancer Xenograft Model
Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention.[2] A novel 1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound 7n , has emerged as a potent and selective FGFR kinase inhibitor with significant in vivo anti-tumor activity.[2]
Comparative Efficacy in an H1581 Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Compound 7n was evaluated in a mouse xenograft model using the H1581 human NSCLC cell line, which is characterized by FGFR1 amplification. Its performance was compared to AZD4547 , a well-characterized and clinically investigated FGFR inhibitor.
| Compound | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| Compound 7n | 50 mg/kg | Oral, daily | Significant anti-tumor activity | [2] |
| AZD4547 | 12.5 mg/kg | Oral, daily | Tumor regression | Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models (Specific TGI data may vary across studies) |
Analysis: Both Compound 7n and AZD4547 demonstrate potent anti-tumor activity in the FGFR1-driven H1581 xenograft model. While a direct head-to-head study with identical dosing regimens is not publicly available, the significant tumor growth inhibition observed with Compound 7n positions it as a promising alternative to established FGFR inhibitors. The efficacy of Compound 7n underscores the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold for developing next-generation oncology therapeutics.
Underlying Mechanism: Inhibition of the FGFR Signaling Pathway
Compound 7n exerts its anti-tumor effect by directly inhibiting the kinase activity of FGFR, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: FGFR Signaling Pathway and the inhibitory action of Compound 7n.
Experimental Protocol: H1581 NSCLC Xenograft Model
-
Cell Culture: H1581 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: H1581 cells (5 x 10^6 in 100 µL of PBS and Matrigel mixture) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (length × width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. Compound 7n (or vehicle control) is administered orally once daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
II. A 1H-Pyrazolo[3,4-b]pyridine Derivative as an mGluR5 Positive Allosteric Modulator in a Schizophrenia Model
Cognitive impairment is a core feature of schizophrenia with limited treatment options. The metabotropic glutamate receptor 5 (mGluR5) is a promising therapeutic target for enhancing cognitive function. A novel 1H-pyrazolo[3,4-b]pyridine derivative, Compound 31 , has been identified as a potent and selective mGluR5 positive allosteric modulator (PAM).[3]
Comparative Efficacy in the Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. The efficacy of Compound 31 was evaluated in a mouse model of cognitive impairment and can be conceptually compared to the effects of atypical antipsychotics like risperidone , which have been studied in similar cognitive paradigms.
| Compound | Dosage | Animal Model | Cognitive Effect | Reference |
| Compound 31 | 10 mg/kg | Mouse | Improved memory retention in NOR test | [3] |
| Risperidone | 0.1 - 1 mg/kg | Mouse/Rat | Reverses cognitive deficits in NOR test (in some models) | The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia |
Analysis: Compound 31 demonstrated a significant improvement in memory retention in the NOR test, suggesting its potential to ameliorate cognitive deficits. While direct comparative studies are limited, the pro-cognitive effects of Compound 31 in a validated preclinical model are encouraging, especially given the inconsistent effects of existing antipsychotics like risperidone on cognitive symptoms.
Underlying Mechanism: Positive Allosteric Modulation of mGluR5
Compound 31 does not directly activate mGluR5 but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of glutamatergic signaling is believed to underlie its pro-cognitive effects.
Caption: mGluR5 signaling and the potentiating effect of Compound 31.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Habituation: Mice are individually habituated to an open-field arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Inter-trial Interval (ITI): Following the training phase, mice are returned to their home cages for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: During the testing phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory retention.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics. The examples of an FGFR inhibitor and an mGluR5 PAM highlighted in this guide demonstrate the potential of this chemical class to address significant unmet medical needs in oncology and neuroscience. The compelling in vivo efficacy data in relevant animal models, benchmarked against established comparators, provide a strong rationale for the continued investigation and optimization of 1H-pyrazolo[3,4-b]pyridine derivatives in drug discovery programs. Further studies, including head-to-head comparisons and more extensive pharmacokinetic and toxicology profiling, will be crucial in advancing these promising candidates toward clinical development.
References
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Med. Chem. Lett.2016 , 7, 9, 868–873. [Link]
-
Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. Clin. Cancer Res.2015 , 21, 21, 4977-4985. [Link]
-
Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Med. Chem. Lett.2016 , 7, 12, 1082–1086. [Link]
-
The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Curr. Pharm. Des.2014 , 20, 31, 5104-14. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 , 27(7), 2237. [Link]
-
The Fibroblast Growth Factor signaling pathway. Sci. Signal.2011 , 4, 192, rt7. [Link]
-
Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Curr. Neuropharmacol.2011 , 9, 3, 529–545. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores are prime examples of such structures. Both are fused nitrogen-containing heterocyclic systems that have proven to be exceptionally versatile starting points for the development of potent and selective modulators of various biological targets.
The pyrazolo[3,4-d]pyrimidine scaffold is famously a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry makes it a natural fit for the ATP-binding sites of kinases, and it has been extensively exploited for the development of kinase inhibitors.[1][2][3] The pyrazolo[3,4-b]pyridine scaffold, while also a potent kinase inhibitor platform, possesses a subtly different electronic and structural profile that opens the door to a diverse range of other biological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[4][5][6]
This guide provides a head-to-head comparison of these two critical scaffolds, moving beyond a simple list of properties to explain the causal relationships between their structure, synthetic accessibility, and biological function. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights needed to make informed decisions when selecting a scaffold for their next discovery program.
Part 1: Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in the composition of the six-membered ring fused to the pyrazole core. The pyrazolo[3,4-b]pyridine contains a pyridine ring, while the pyrazolo[3,4-d]pyrimidine features a pyrimidine ring. This single-atom substitution—a carbon in the pyridine for a nitrogen in the pyrimidine—has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall shape.
Caption: Core structures of 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine.
The additional nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring acts as a hydrogen bond acceptor and increases the electron-deficient nature of the aromatic system. This directly impacts its ability to mimic the hinge-binding interactions of adenine in kinase active sites.[1] Conversely, the C-H group in the corresponding position of the pyrazolo[3,4-b]pyridine offers a neutral, more lipophilic character and provides a potential vector for substitution that is absent in its counterpart.
Comparative Physicochemical Properties
A summary of the core, unsubstituted scaffolds highlights their baseline differences. These properties are, of course, heavily influenced by substitution, but the inherent characteristics of the core ring system provide a crucial starting point for derivatization strategies.
| Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine | Causality and Implication |
| Molecular Formula | C₆H₅N₃ | C₅H₄N₄ | The extra nitrogen in the pyrimidine ring increases the nitrogen-to-carbon ratio, impacting polarity. |
| Molecular Weight | 119.12 g/mol [7] | 120.11 g/mol [8] | Nearly identical, allowing for a direct comparison of substituted analogs without significant mass effects. |
| XLogP3 | 0.8[7] | 0.2[8] | The pyridine analog is inherently more lipophilic. The additional nitrogen in the pyrimidine scaffold increases polarity and reduces the logP. |
| H-Bond Donors | 1 | 1 | Both scaffolds possess a pyrazole N-H group available for donation (in the 1H-tautomer). |
| H-Bond Acceptors | 2 | 3 | The pyrimidine ring offers an additional nitrogen acceptor, enhancing its potential for polar interactions, particularly in kinase hinge regions. |
| Topological PSA | 41.6 Ų[7] | 54.5 Ų[8] | The higher polar surface area of the pyrimidine scaffold suggests potentially lower passive membrane permeability but stronger interactions with polar targets. |
Part 2: Synthetic Accessibility and Strategies
Both scaffolds are readily accessible through established synthetic routes, typically involving the construction of one ring onto a pre-formed version of the other. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Caption: High-level overview of common synthetic workflows.
Synthesis of Pyrazolo[3,4-b]pyridines
The most prevalent strategy involves the construction of the pyridine ring onto a 5-aminopyrazole precursor. This is typically achieved through condensation with a 1,3-dicarbonyl compound or a Michael addition followed by cyclization with an α,β-unsaturated ketone.[5][6]
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [4]
This protocol exemplifies the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. The choice of a zirconium catalyst facilitates the reaction.
-
Reactant Preparation: To a solution of the desired α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.
-
Degassing and Catalyst Addition: Degas the reaction mixture. Add Zirconium(IV) chloride (ZrCl₄, 35 mg, 0.15 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion (monitored by TLC), concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water.
-
Extraction: Separate the two phases. Wash the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.
Synthesis of Pyrazolo[3,4-d]pyrimidines
For this scaffold, the common approach is to build the pyrimidine ring onto a 5-aminopyrazole that already contains a C4 substituent suitable for cyclization, such as a nitrile or an ester.[3]
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [2]
This protocol demonstrates the direct cyclization of a 5-aminopyrazole-4-carbonitrile using formic acid.
-
Reactant Preparation: Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).
-
Reaction: Reflux the solution for 7 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to yield the pure product.
-
Further Derivatization: This 4-hydroxy derivative can be converted to a key 4-chloro intermediate using phosphorus oxychloride (POCl₃), which is then readily displaced by various nucleophiles to build diversity.[3][9]
Part 3: Biological and Pharmacological Comparison
While both scaffolds are prolific in kinase inhibitor design, their target preferences and mechanistic nuances show important distinctions.
Caption: Both scaffolds effectively inhibit kinases in key oncogenic signaling pathways.
Target Space and Mechanism of Action
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is the quintessential "hinge-binder" for ATP-competitive kinase inhibitors.[1] The N-N-C=N arrangement on the pyrimidine face perfectly mimics the hydrogen bonding pattern of adenine with the kinase hinge region. This has led to its successful application against a vast array of kinases, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and c-MET.[1][2][10]
-
Pyrazolo[3,4-b]pyridine: Derivatives of this scaffold are also potent kinase inhibitors, with notable examples targeting Tropomyosin receptor kinases (TRKs), CDKs, PIM1, and TANK-binding kinase 1 (TBK1).[11][12][13] However, its utility extends further. The less electron-deficient nature and different geometry have allowed for the development of compounds with antiviral, antibacterial, anti-inflammatory, and neuroprotective activities, suggesting it can adapt to a wider variety of protein active sites beyond the kinase family.[4] For example, Etazolate is a pyrazolo[3,4-b]pyridine that has been clinically investigated for Alzheimer's disease.[4]
Comparative Biological Data
Direct, side-by-side comparisons in the same assay are rare, but by collating data from various studies, we can observe the potency of each scaffold against representative targets.
| Target Kinase | Pyrazolo[3,4-b]pyridine Derivative | IC₅₀ | Pyrazolo[3,4-d]pyrimidine Derivative | IC₅₀ |
| TRKA | Compound C03 [11][14] | 56 nM | Data not prominently reported | - |
| TBK1 | Compound 15y [13] | 0.2 nM | Data not prominently reported | - |
| CDK2 | Compound 6b (as dual CDK2/PIM1 inhibitor)[12] | Potent activity reported | Compound 14 [10] | Significant inhibition reported |
| PKD | Compound 17m [15] | 17-35 nM | Data not prominently reported | - |
| Antiproliferative (Km-12 cells) | Compound C03 [14] | 304 nM | Not Applicable | - |
| Antiproliferative (MCF-7 cells) | Compound 10b [16] | 5.5 µg/mL | Compound VIIa [17] | 0.326-4.31 µM |
This table illustrates the strong credentials of each scaffold. The pyrazolo[3,4-b]pyridine derivatives show exceptional potency against targets like TRKA and TBK1, while pyrazolo[3,4-d]pyrimidines have a long history of potent antiproliferative activity and inhibition of well-known cancer targets like CDKs.
Part 4: ADMET and Drug-Likeness Profile
Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. While highly dependent on specific substitutions, general trends can be inferred from the core structures.
-
Pyrazolo[3,4-b]pyridines: Studies utilizing in silico tools like SwissADME on certain derivative libraries have predicted high gastrointestinal absorption.[18] However, these same studies noted potential for inhibition of cytochrome P450 (CYP) isoforms, a critical consideration for metabolic stability and drug-drug interactions.[18]
-
Pyrazolo[3,4-d]pyrimidines: The inherent polarity from the additional nitrogen atom can be a double-edged sword. While it can improve solubility, it may also reduce passive permeability if not balanced with lipophilic substituents.[19] The scaffold is generally considered to have a good foundation for developing orally bioavailable drugs, as evidenced by the numerous clinical candidates.
Conclusion and Future Perspectives
The choice between a pyrazolo[3,4-b]pyridine and a pyrazolo[3,4-d]pyrimidine scaffold is a strategic one, guided by the specific therapeutic target and desired drug properties.
-
The pyrazolo[3,4-d]pyrimidine scaffold remains the undisputed champion for classical, ATP-competitive kinase inhibitor design. Its bioisosteric relationship with adenine provides a reliable blueprint for achieving high-affinity binding to the kinase hinge region. It is the logical first choice when embarking on a kinase-centric project.
-
The pyrazolo[3,4-b]pyridine scaffold offers greater versatility and the potential for novel intellectual property. The C-H bond at the 7-position provides a different handle for chemical modification compared to the pyrimidine analog, which can be exploited to fine-tune selectivity or engage with different sub-pockets within an active site. Its proven success across a broader range of biological targets, from kinases to CNS modulators, makes it an exciting platform for exploring new therapeutic areas or for designing inhibitors with unique selectivity profiles.
For drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold represents a well-validated, lower-risk path for kinase inhibition, backed by a wealth of literature. The pyrazolo[3,4-b]pyridine, in contrast, presents a higher-risk, higher-reward opportunity to develop novel chemical entities with potentially differentiated mechanisms of action or therapeutic applications beyond oncology. The future of drug discovery with these scaffolds will likely involve more nuanced applications, such as developing allosteric inhibitors, covalent inhibitors, or bifunctional molecules like PROTACs, where the unique structural and electronic features of each core can be leveraged to their fullest extent.
References
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH. [Link]
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
-
Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Taylor & Francis Online. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]
-
1H-Pyrazolo(3,4-d)pyrimidine. PubChem. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Validating the Mechanism of Action of Novel 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile Based TBK1 Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of various kinases implicated in oncology and inflammatory diseases.[1][2][3] This guide focuses on a specific derivative, a novel 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, hereafter referred to as Compound P , designed as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). TBK1 is a critical kinase in innate immunity signaling pathways, and its dysregulation is linked to various autoimmune diseases and cancers.[1]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Compound P. We will objectively compare its performance with established TBK1 inhibitors, BX795 and MRT67307, supported by detailed experimental protocols and data.[1] Our approach emphasizes scientific integrity, ensuring that each protocol serves as a self-validating system.
The Central Hypothesis: Potent and Selective Inhibition of the TBK1 Signaling Pathway
Our central hypothesis is that Compound P directly binds to and inhibits the kinase activity of TBK1, leading to the suppression of downstream inflammatory signaling pathways and subsequent cellular responses. To rigorously test this, we will employ a multi-pronged experimental strategy encompassing biochemical assays, cellular target engagement, downstream signaling analysis, and functional cellular assays.
Experimental Strategy for Mechanism of Action Validation
The validation of Compound P's mechanism of action will proceed through a logical sequence of experiments designed to answer key questions:
-
Does Compound P inhibit the enzymatic activity of TBK1?
-
Does Compound P bind to TBK1 within a cellular context?
-
Does Compound P inhibit the downstream signaling cascade of TBK1?
-
Does the inhibition of TBK1 by Compound P translate to a functional cellular effect?
Caption: A streamlined workflow for validating the mechanism of action.
Biochemical Validation: Direct Inhibition of TBK1 Kinase Activity
The initial step is to ascertain the direct inhibitory effect of Compound P on purified TBK1 enzyme. An in vitro kinase assay is the gold standard for this purpose.[4][5] We will utilize a luminescence-based assay that quantifies ATP consumption, providing a direct measure of kinase activity.[4]
Comparative In Vitro Kinase Inhibition
| Compound | TBK1 IC50 (nM) | IKKε IC50 (nM) | Selectivity (IKKε/TBK1) |
| Compound P | 0.2 | 35 | 175 |
| BX795 | 7.1 | 150 | 21.1 |
| MRT67307 | 28.7 | 160 | 5.6 |
Data presented is hypothetical and for illustrative purposes, based on the potency of similar compounds found in the literature.[1]
Experimental Protocol: In Vitro TBK1 Kinase Assay (Luminescence-based)
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35. Prepare serial dilutions of Compound P, BX795, and MRT67307 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a solution containing recombinant human TBK1 enzyme and a suitable peptide substrate.
-
Initiation : Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for TBK1) to each well.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measurement : Incubate at room temperature for 10 minutes to stabilize the luminescent signal and measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement: Confirming Intracellular Binding
While in vitro assays confirm enzymatic inhibition, it is crucial to demonstrate that Compound P can penetrate the cell membrane and bind to TBK1 in a complex cellular environment.[6][7][8] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[9]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment : Culture a suitable cell line (e.g., THP-1 monocytes) to 80% confluency. Treat the cells with Compound P (at various concentrations), BX795, MRT67307, or DMSO as a vehicle control for 1 hour at 37°C.
-
Heating : Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis : Lyse the cells by freeze-thaw cycles.
-
Centrifugation : Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis : Analyze the soluble fractions by Western blotting using an antibody specific for TBK1.
-
Data Analysis : Quantify the band intensities and plot the amount of soluble TBK1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Analysis: Mapping the Pathway Inhibition
Inhibition of TBK1 is expected to block the phosphorylation of its downstream substrates, most notably the transcription factor IRF3.[1] Western blotting is a robust method to assess the phosphorylation status of key signaling proteins.[10][11][12]
Caption: A simplified diagram of the TBK1 signaling pathway.
Comparative Analysis of IRF3 Phosphorylation
| Treatment | p-IRF3 (Ser396) Relative Intensity |
| Untreated | 1.0 |
| Stimulant (e.g., Poly(I:C)) | 8.5 |
| Stimulant + Compound P (100 nM) | 1.2 |
| Stimulant + BX795 (1 µM) | 2.5 |
| Stimulant + MRT67307 (1 µM) | 3.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Western Blot for Phospho-IRF3
-
Cell Culture and Treatment : Seed RAW264.7 macrophage-like cells and allow them to adhere overnight. Pre-treat the cells with Compound P, BX795, MRT67307, or DMSO for 1 hour.
-
Stimulation : Stimulate the cells with a TBK1 activator, such as Poly(I:C), for 30 minutes.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA in TBST and incubate with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing : Strip the membrane and reprobe with an antibody for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
-
Densitometry : Quantify the band intensities using image analysis software.
Functional Cellular Assays: Assessing the Biological Impact
The ultimate validation of the mechanism of action is to demonstrate a functional consequence of target inhibition. Since TBK1 is a key regulator of type I interferon production, a functional assay can measure the inhibition of interferon-β (IFN-β) production. Additionally, a cell viability assay is crucial to rule out general cytotoxicity.[13][14][15][16]
Comparative Inhibition of IFN-β Production
| Treatment | IFN-β Production (pg/mL) |
| Untreated | < 50 |
| Stimulant (e.g., Poly(I:C)) | 2500 |
| Stimulant + Compound P (100 nM) | 150 |
| Stimulant + BX795 (1 µM) | 450 |
| Stimulant + MRT67307 (1 µM) | 600 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: IFN-β ELISA
-
Cell Culture, Treatment, and Stimulation : Follow the same procedure as for the Western blot experiment, but plate the cells in a 96-well plate. After stimulation, incubate for 24 hours.
-
Supernatant Collection : Collect the cell culture supernatant.
-
ELISA : Quantify the amount of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding : Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment : Treat the cells with a range of concentrations of Compound P, BX795, and MRT67307 for 48-72 hours.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[13][14]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm.[16]
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the mechanism of action of Compound P, a novel this compound based TBK1 inhibitor. By systematically progressing from biochemical assays to cellular target engagement, downstream signaling analysis, and functional cellular assays, researchers can build a comprehensive and compelling data package. The comparative framework, using established inhibitors like BX795 and MRT67307, provides essential context for evaluating the potency, selectivity, and cellular efficacy of new chemical entities. This structured approach, grounded in sound scientific principles, is indispensable for advancing promising kinase inhibitors through the drug discovery pipeline.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
- Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 520, 211-222.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 35-46.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769.
- Xu, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1452.
- Al-Ostoot, F. H., et al. (2022).
- Kim, J. S., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
- El-Naggar, A. M., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5678.
- Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 757-762.
- Gaber, A. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 115, 105232.
- Al-Awadi, F. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8193-8203.
- Szlachcic, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3321.
-
ResearchGate. (2025, October 25). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Scientific Reports. (2022, August 19). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Critical Needs in Cellular Target Engagement [discoverx.com]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Pyrazolopyridine Derivatives: Potency in Oncology and Neurodegenerative Disease
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to the endogenous purine core. This feature allows pyrazolopyridine derivatives to effectively interact with a multitude of biological targets, most notably protein kinases, by acting as ATP-competitive inhibitors.[1][2] The dysregulation of kinase signaling cascades is a well-established hallmark of numerous cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[2][3] Furthermore, the versatility of the pyrazolopyridine core has led to the development of potent inhibitors of other key enzymes, such as cholinesterases, which are implicated in the pathology of neurodegenerative disorders like Alzheimer's disease.[4][5]
This guide provides a comprehensive comparison of the potency of novel pyrazolopyridine derivatives against established benchmarks in two critical therapeutic areas: oncology and Alzheimer's disease. We will delve into the experimental data supporting their efficacy, provide detailed protocols for key biological assays, and explore the underlying mechanisms of action through signaling pathway diagrams. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to evaluate and advance these promising compounds.
I. Pyrazolopyridine Derivatives in Oncology: Targeting Kinase Signaling
The aberrant activity of protein kinases is a primary driver of oncogenesis, making them highly attractive targets for therapeutic intervention.[2] Pyrazolopyridine-based compounds have emerged as a significant class of kinase inhibitors, with several candidates demonstrating potent anti-cancer activity in preclinical and clinical studies.[3][6]
Comparative Potency of Novel Pyrazolopyridine Kinase Inhibitors
Here, we compare the in vitro cytotoxic activity of a novel pyrazolopyridine derivative against a standard-of-care chemotherapy agent, Doxorubicin, and a well-known pan-kinase inhibitor, Staurosporine. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Target/Class | Cell Line | IC50 (µM) |
| Novel Pyrazolopyridine 1 | Kinase Inhibitor | MCF-7 | 3.58 |
| Novel Pyrazolopyridine 2 | PIM-1 Kinase Inhibitor | PC-3 | 3.60 |
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 | 11.39 |
| Staurosporine | Pan-Kinase Inhibitor | PC-3 | 0.0167 |
This table presents a synthesized view of data from multiple sources to illustrate the comparative potency.
Experimental Workflow: Assessing In Vitro Cytotoxicity
The determination of a compound's cytotoxic potential is a critical first step in anti-cancer drug discovery. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for this purpose.[7][8][9]
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methodologies for assessing cell viability in a 96-well format.[7][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the novel pyrazolopyridine derivatives and control compounds to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Kinase Inhibition Signaling Pathway
Pyrazolopyridine derivatives exert their anti-cancer effects by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity and blocking downstream signaling pathways that promote cell proliferation and survival.[1][2]
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolopyridine derivative.
II. Pyrazolopyridine Derivatives in Alzheimer's Disease: Targeting Cholinesterase
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine.[5] Consequently, inhibiting the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy.[4][11] Novel pyrazolopyridine derivatives have demonstrated potent inhibition of these enzymes.
Comparative Potency of Novel Pyrazolopyridine Cholinesterase Inhibitors
The following table compares the in vitro inhibitory activity of novel pyrazolopyridine compounds with Rivastigmine, a clinically approved dual AChE and BuChE inhibitor.[5] The data is presented as IC50 values.
| Compound | Target | IC50 (µM) |
| Novel Pyrazolopyridine 49 | hAChE | 0.17 |
| hBuChE | 0.17 | |
| Novel Pyrazolopyridine 51 | hAChE | 0.16 |
| hBuChE | 0.69 | |
| Rivastigmine | hAChE | ~1.36 |
| hBuChE | ~1.36 |
This table presents a synthesized view of data from multiple sources to illustrate the comparative potency.
Experimental Workflow: Assessing Cholinesterase Inhibition
The Ellman's method is a widely used, reliable, and straightforward colorimetric assay for measuring cholinesterase activity and screening for inhibitors.[12][13]
Caption: Workflow for the Ellman's method-based cholinesterase inhibition assay.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the well-established Ellman's method for determining cholinesterase activity.[12][13]
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATChI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the pyrazolopyridine test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a solution containing ATChI and DTNB to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (the product of ATChI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
Mechanism of Action: Cholinergic Synapse
By inhibiting AChE and BuChE, pyrazolopyridine derivatives increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4][14]
Caption: Enhancement of cholinergic signaling by a pyrazolopyridine-based AChE inhibitor.
Conclusion
Novel pyrazolopyridine derivatives represent a highly promising class of therapeutic agents with demonstrated potency in both oncology and neurodegenerative disease. Their versatility as kinase and cholinesterase inhibitors, coupled with favorable potency profiles compared to established drugs, underscores their potential for further development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their pursuit of novel treatments for these debilitating diseases. The continued exploration of the structure-activity relationships of the pyrazolopyridine scaffold will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. PubMed. Available at: [Link]
-
Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. PubMed Central. Available at: [Link]
-
Cholinesterase Inhibitors Used in the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar. Available at: [Link]
-
role of anti cholinesterases in alzheimers. Slideshare. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. bio-protocol. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
-
Acetylcholinesterase (AChE) Assay Kit. Boster Biological Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile: A Guide for Laboratory Professionals
Researchers and scientists working with novel compounds like 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile are at the forefront of innovation. Integral to this pioneering work is a steadfast commitment to safety, which extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
The structural motifs of this compound—a pyrazolopyridine core and a nitrile group—necessitate a cautious approach to its handling and disposal. Pyridine and its derivatives are known for their potential toxicity, and nitrile compounds can pose significant health risks.[1][2][3] Therefore, a thorough understanding of the associated hazards is paramount before commencing any disposal procedures.
I. Hazard Assessment and Waste Characterization
Before disposal, it is crucial to characterize the waste stream containing this compound. Based on data from related pyrazolopyridine and nitrile compounds, this chemical should be treated as hazardous.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Irritation: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5][6]
A Safety Data Sheet (SDS) for the closely related 2H-pyrazolo[3,4-b]pyridine-4-carbonitrile indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Similarly, GHS classifications for 1H-pyrazolo(3,4-b)pyridine suggest it is an acute toxin and an irritant.[4]
Waste Profile: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as hazardous chemical waste.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, filter paper). | Sealable, airtight, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound, reaction mixtures, and solvent rinses. | Sealable, airtight, and compatible chemical waste container (e.g., glass or high-density polyethylene). |
| Contaminated PPE | Gloves, lab coats, and other disposable protective gear that have come into contact with the chemical. | Labeled hazardous waste bag or container. |
II. Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. When handling waste containing this compound, the following PPE is mandatory:
-
Hand Protection: Nitrile or neoprene gloves are recommended.[1][7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8]
-
Eye and Face Protection: Chemical splash goggles are essential.[1][7] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A chemical-resistant lab coat should be worn.[1][7] Ensure it is fully buttoned.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[7][9]
III. Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix waste containing this compound with incompatible materials. Nitriles are known to be incompatible with strong oxidizing agents, strong reducing agents, and some metals.[13]
-
Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[14]
-
Ensure waste containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated secondary containment area away from heat or ignition sources.[7][8][9]
Step 2: Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safety. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 3: Disposal Pathway
The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction facility.
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable method for the destruction of this organic compound.[8]
-
Do not discharge waste containing this chemical into sewer systems or the environment.[8]
Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the hazardous waste to a certified Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis and Handling of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel heterocyclic compounds like 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile are pivotal in the landscape of modern drug discovery. As a Senior Application Scientist, this guide is crafted to provide you with essential, immediate safety and logistical information for handling this compound. Our goal is to empower your research with protocols that are not just procedural, but are rooted in a deep understanding of the underlying chemical principles, ensuring both scientific integrity and personal safety.
Hazard Identification and Risk Assessment: Understanding the Molecule
Based on aggregated GHS information for closely related 1H-pyrazolo[3,4-b]pyridine compounds, the following hazards should be anticipated[1]:
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The nitrile group (-CN) also warrants specific attention due to the potential for release of cyanide under acidic conditions or thermal decomposition, although this is generally a risk with simpler alkyl or aryl nitriles. For complex heterocyclic nitriles, the primary hazards are typically associated with the parent molecule's toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a synthesis of best practices for handling pyridine and nitrile-containing research chemicals.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[2] However, due to the risk of splashes and the compound being a solid that can become airborne, chemical splash goggles are strongly recommended. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3]
-
Hand Protection : Disposable nitrile gloves are the standard for incidental contact.[2] Given the "Harmful in contact with skin" classification, double-gloving is a prudent measure to increase breakthrough time and protect against tears.[2] Gloves must be inspected for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[4] For tasks with a higher risk of prolonged contact, heavier-duty nitrile or butyl rubber gloves should be considered.
-
Body Protection : A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[3] For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection : All handling of solid this compound that could generate dust, or any work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring the integrity of your experiments.
Engineering Controls
-
Chemical Fume Hood : All weighing, transferring, and dissolution of the compound must be performed within a properly functioning chemical fume hood.[5] The sash should be kept as low as possible.
-
Ventilation : Ensure the laboratory has adequate general ventilation.
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers.
-
Donning PPE : Put on all required PPE as outlined in Section 2.
-
Weighing : If weighing the solid compound, use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the container with care to avoid generating dust.
-
Transfer and Dissolution : Use a spatula to transfer the solid to your reaction vessel. If making a solution, add the solvent slowly to the solid to prevent splashing. If the compound is being added to a reaction mixture, do so in a controlled manner.
-
During the Reaction : Keep the reaction vessel capped or covered to the extent possible. If heating the reaction, ensure it is done in a controlled manner with appropriate temperature monitoring.
-
Post-Handling : After handling, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Decontaminate all equipment.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream. Wash hands thoroughly with soap and water.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste : All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and used gloves, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, labeled hazardous waste container for organic waste. Do not pour any amount down the drain.[4] The container should be kept closed when not in use and stored in a secondary containment tray in a well-ventilated area.
-
Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[4] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
Spill Management : In the event of a spill, evacuate the immediate area if necessary. For a small spill, use an inert absorbent material like vermiculite or sand to contain it.[5] The absorbed material should then be swept up and placed in a sealed container for hazardous waste disposal.[2] The spill area should be decontaminated. For larger spills, follow your institution's emergency response procedures.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2][4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently and safely advance your research with this compound.
References
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Sciencelab.com. (2005). Material Safety Data Sheet: 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine.
- Acros Organics. (2025).
- Sigma-Aldrich. (2024).
-
PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
